3-Nitro-4-phenylpyridine
Beschreibung
BenchChem offers high-quality 3-Nitro-4-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-nitro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSKNQVRTSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376591 | |
| Record name | 3-nitro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220952-00-1 | |
| Record name | 3-nitro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Nitro-4-phenylpyridine via Suzuki-Miyaura Coupling
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-nitro-4-phenylpyridine, a valuable heterocyclic scaffold in modern chemistry. We will delve into the strategic application of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, focusing on the causality behind experimental choices to ensure a robust and reproducible methodology.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[1]
The synthesis of 3-nitro-4-phenylpyridine from 4-chloro-3-nitropyridine and phenylboronic acid proceeds via a well-established catalytic cycle involving three fundamental steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Cl) of the 4-chloro-3-nitropyridine. This is often the rate-determining step and results in a Pd(II) complex.[1][2] The efficiency of this step is highly dependent on the choice of palladium catalyst and supporting ligands.
-
Transmetalation : The organic moiety from the organoboron species (the phenyl group from phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base.[3][4] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[5][6]
-
Reductive Elimination : The final step involves the formation of the new C-C bond between the phenyl and pyridyl groups, yielding the desired 3-nitro-4-phenylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]
Strategic Component Selection for Synthesis
The success of coupling an electron-deficient heteroaryl chloride like 4-chloro-3-nitropyridine requires careful consideration of each reaction component. The presence of the nitro group deactivates the pyridine ring, making the C-Cl bond more challenging to break than in many standard aryl halide substrates.
Coupling Partners
-
Electrophile: 4-Chloro-3-nitropyridine : This is a common and commercially available starting material.[9][10] While aryl bromides and iodides are more reactive, the use of chlorides is often preferred in industrial settings due to lower cost. The challenge lies in selecting a catalyst potent enough to activate the relatively inert C-Cl bond.[11]
-
Nucleophile: Phenylboronic Acid : Phenylboronic acid is the standard reagent for introducing a phenyl group. It is stable, easy to handle, and generally provides good yields. For troubleshooting purposes, more stable derivatives like phenylboronic acid pinacol esters (Bpin) can be used to minimize side reactions such as protodeboronation.[12]
The Catalyst System: Palladium Precatalyst and Ligand
The choice of catalyst is paramount for activating the heteroaryl chloride.
-
Traditional Catalysts : Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for simple Suzuki couplings but often struggle with less reactive aryl chlorides.
-
Advanced Catalyst Systems : For challenging substrates like 4-chloro-3-nitropyridine, more robust catalyst systems are required. These typically involve a stable Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand.[13]
-
Buchwald Ligands : Biaryl phosphine ligands such as SPhos and XPhos are highly effective. They promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[14]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of powerful ligands that can form highly stable and active palladium complexes, capable of catalyzing difficult couplings.[4]
-
The Role of the Base and Solvent
-
Base Selection : The base is critical for activating the boronic acid.[6] Its strength and solubility can dramatically affect the reaction rate and yield.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Potassium carbonate (K₂CO₃) is a common, cost-effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often providing better results in difficult couplings.
-
Phosphates (K₃PO₄) : Potassium phosphate is a strong, non-nucleophilic base that is particularly effective, especially when dealing with sensitive functional groups.[6][15]
-
-
Solvent System : A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base.
-
1,4-Dioxane/Water : A common and effective solvent system for many Suzuki couplings.
-
Toluene/Water or DMF/Water : Alternative solvent systems that can be beneficial depending on the substrate's solubility and the reaction temperature required.
-
Experimental Workflow and Protocol
The following protocol provides a detailed, self-validating methodology for the synthesis of 3-nitro-4-phenylpyridine. Adherence to inert atmosphere techniques is critical for preventing the oxidation and deactivation of the palladium catalyst.
Detailed Step-by-Step Protocol
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate, Hexanes, Anhydrous Sodium Sulfate (Na₂SO₄), Celite
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.[16]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (4-chloro-3-nitropyridine).
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Reaction Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Filtration and Extraction : Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-nitro-4-phenylpyridine.[16]
Data, Optimization, and Troubleshooting
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents and conditions.[17][18] The following table illustrates how the choice of catalyst and base can influence the outcome, based on data from analogous heteroaryl chloride couplings.
| Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield Range | Reference Insight |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 30-60% | Often insufficient for C-Cl activation.[19] |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-95% | Bulky phosphine ligands are crucial for high yields.[14] |
| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 70-90% | A reliable and versatile catalyst for many couplings.[16] |
| Pd₂(dba)₃ (2%) / PCy₃ (4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 80-98% | Highly active system for electron-deficient chlorides.[11] |
Note: Yields are illustrative and highly substrate-dependent. Optimization is often required.
Common Troubleshooting Scenarios:
-
Low or No Conversion :
-
Inactive Catalyst : Ensure ligands and catalysts are fresh and have been handled under inert conditions. Consider a more active catalyst system (e.g., a Buchwald G3 precatalyst).[12]
-
Insufficient Base Strength : Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry and finely powdered.[12]
-
-
Formation of Side Products :
-
Protodeboronation (Loss of Boronic Acid) : This can be caused by excess water or high temperatures. Using a more stable boronic ester or minimizing reaction time can help.[12]
-
Homocoupling (Aryl-Aryl or Boronic-Boronic) : This often points to the presence of oxygen. Improve degassing procedures and maintain a positive inert gas pressure.[12]
-
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Alvarez-Idaboy, J. R., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Scrivanti, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Angene. 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. [Link]
-
MacLeod, A. M., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Le Menez, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. scilit.com [scilit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 19. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 3-Nitro-4-phenylpyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Nitro-4-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
3-Nitro-4-phenylpyridine belongs to the nitropyridine class of compounds, which are versatile building blocks in organic synthesis. The introduction of a nitro group to the pyridine ring significantly influences its chemical reactivity and physical properties, making spectroscopic analysis crucial for unambiguous structure elucidation and purity assessment. This guide will delve into the theoretical spectroscopic data for 3-Nitro-4-phenylpyridine, providing a foundational understanding for researchers working with this and related molecules.
Molecular Structure and Isomerism
3-Nitro-4-phenylpyridine possesses a pyridine ring substituted with a nitro group at the 3-position and a phenyl group at the 4-position. The relative positions of these substituents give rise to a specific regioisomer with distinct spectroscopic features. Understanding this substitution pattern is paramount for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra in public databases, the following NMR data has been generated using validated prediction models.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Nitro-4-phenylpyridine is expected to exhibit distinct signals corresponding to the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the nitro group and the anisotropic effect of the phenyl ring will significantly influence the chemical shifts of the pyridine protons.
Predicted ¹H NMR Data (in ppm, relative to TMS):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.9 | d | ~1.5 |
| H-5 | ~7.6 | d | ~5.0 |
| H-6 | ~8.8 | dd | ~5.0, 1.5 |
| Phenyl H | ~7.4 - 7.6 | m | - |
Interpretation:
-
Pyridine Protons: The protons on the pyridine ring (H-2, H-5, and H-6) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electronegative nitrogen atom. The H-2 proton, being adjacent to the nitro group, is predicted to be the most deshielded. The coupling pattern (doublets and a doublet of doublets) arises from the spin-spin coupling between adjacent protons.
-
Phenyl Protons: The protons of the phenyl group are expected to resonate as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data (in ppm):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-3 | ~148 |
| C-4 | ~145 |
| C-5 | ~122 |
| C-6 | ~150 |
| Phenyl C-1' | ~135 |
| Phenyl C-2'/6' | ~129 |
| Phenyl C-3'/5' | ~130 |
| Phenyl C-4' | ~129 |
Interpretation:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will show distinct resonances. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly deshielded.
-
Phenyl Carbons: The phenyl carbons will exhibit signals in the aromatic region, with the ipso-carbon (C-1') appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Nitro-4-phenylpyridine is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the C-N bonds.
Predicted IR Absorption Bands (in cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1200 - 1000 | C-N stretch |
| ~900 - 675 | Aromatic C-H out-of-plane bend |
Interpretation:
-
Nitro Group: The most prominent and diagnostic peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1][2]
-
Aromatic Rings: The presence of both the pyridine and phenyl rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region.[3]
-
C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| ~200 | Molecular ion (M⁺) |
| ~184 | Loss of O |
| ~170 | Loss of NO |
| ~154 | Loss of NO₂ |
| ~77 | Phenyl cation |
| ~78 | Pyridine fragment |
Interpretation:
-
Molecular Ion: The mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of 3-Nitro-4-phenylpyridine (C₁₁H₈N₂O₂), which is approximately 200 g/mol .
-
Fragmentation Pattern: The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for nitroaromatic compounds include the loss of O, NO, and NO₂ from the molecular ion. The presence of the phenyl and pyridine rings will also lead to characteristic fragment ions at m/z 77 and 78, respectively.
Experimental Protocols
NMR Spectroscopy Acquisition
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
This technical guide provides a detailed theoretical spectroscopic analysis of 3-Nitro-4-phenylpyridine. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis. The provided protocols offer a roadmap for researchers to obtain and analyze the experimental spectra of 3-Nitro-4-phenylpyridine.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org. An online resource for NMR prediction. [Link]
-
PubChem. A public database of chemical substances and their properties. [Link]
-
Reich, H. J. Organic Chemistry Info. University of Wisconsin. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
LibreTexts. Chemistry. Infrared Spectroscopy. [Link]
-
Journal of Organic Chemistry. American Chemical Society. [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
Sources
An In-depth Technical Guide to 3-Nitro-4-phenylpyridine (CAS No. 220952-00-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-phenylpyridine, identified by the CAS number 220952-00-1, is a substituted pyridine derivative that holds significance as a synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenyl group at the 4-position and a nitro group at the 3-position of the pyridine ring, provides a versatile scaffold for the development of more complex molecules with potential biological activities. This guide offers a comprehensive overview of its properties, synthesis, and potential applications, with a focus on providing practical insights for laboratory use.
Physicochemical Properties
While experimentally determined physicochemical data for 3-Nitro-4-phenylpyridine is not extensively documented in publicly available literature, predicted values provide a useful starting point for its handling and characterization.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Boiling Point | 324.9 ± 22.0 °C | [1] |
| Density | 1.252 ± 0.06 g/cm³ | [1] |
| pKa | 1.37 ± 0.18 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Synthesis and Characterization
The synthesis of 3-Nitro-4-phenylpyridine can be approached through several synthetic strategies, primarily involving the construction of the phenylpyridine core followed by nitration, or the coupling of a pre-nitrated pyridine with a phenyl source.
Synthetic Workflow: Suzuki-Miyaura Coupling Approach
Caption: General workflow for the synthesis of 3-Nitro-4-phenylpyridine via Suzuki-Miyaura coupling.
Characterization
The identity and purity of synthesized 3-Nitro-4-phenylpyridine would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the protons on both the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (N-O stretching) typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.[2] Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information, with potential losses of NO₂ and other fragments from the molecular ion.[3][4]
Biological Activity and Research Applications
While specific biological activity data for 3-Nitro-4-phenylpyridine is limited, the broader classes of nitroaromatic and phenylpyridine compounds are of significant interest in medicinal chemistry.
Potential as a Synthetic Intermediate
The primary documented application of 3-Nitro-4-phenylpyridine is as a precursor in the synthesis of 3-amino-4-phenylpyridine . This transformation is typically achieved through the reduction of the nitro group, a common and well-established reaction in organic synthesis. 3-amino-4-phenylpyridine can then serve as a building block for more complex molecules with potential therapeutic applications.
Caption: Synthetic pathway from 3-Nitro-4-phenylpyridine to 3-Amino-4-phenylpyridine.
Insights from Related Compounds
-
Phenylpyridine Derivatives: This class of compounds has been investigated for a range of biological activities, including as potential dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1) for the treatment of hyperuricemia.[5] Other derivatives have been explored as antiproliferative agents.[6]
-
Nitroaromatic Compounds: The nitro group is a well-known pharmacophore and toxicophore. Its presence can impart a range of biological activities, often through redox cycling within cells.[5] Nitroaromatic compounds have been investigated for their potential as anticancer and antimicrobial agents. The biological effects are often dependent on the reduction of the nitro group to reactive intermediates.
Suppliers
3-Nitro-4-phenylpyridine is available from a number of chemical suppliers who specialize in providing compounds for research and development. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its purity and identity.
Selected Suppliers:
Note: This is not an exhaustive list, and availability may vary.
Conclusion
3-Nitro-4-phenylpyridine is a valuable chemical intermediate with potential for use in the synthesis of novel compounds with interesting biological properties. While direct experimental data on this specific molecule is sparse, its structural relationship to well-studied classes of compounds, such as phenylpyridines and nitroaromatics, suggests avenues for future research. The primary utility of this compound lies in its role as a precursor to 3-amino-4-phenylpyridine, a versatile building block for the synthesis of more complex and potentially bioactive molecules. Researchers working with this compound should rely on standard characterization techniques to ensure its identity and purity before use in subsequent synthetic steps.
References
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) . Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) . Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000205) . Human Metabolome Database. [Link]
- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
- The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. Journal of Physics: Conference Series.
-
Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents . National Institutes of Health. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . PubMed. [Link]
-
4-Phenylpyridine | C11H9N | CID 13651 . PubChem. [Link]
-
Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 . PubMed. [Link]
-
Pyridine - the NIST WebBook . National Institute of Standards and Technology. [Link]
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents . ResearchGate. [Link]
-
IR: nitro groups . University of Calgary. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific & Academic Publishing. [Link]
-
3-phenylpyridine - 1008-88-4, C11H9N, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents . National Institutes of Health. [Link]
-
Fragmentation (mass spectrometry) . Wikipedia. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]
-
mass spectra - fragmentation patterns . Chemguide. [Link]
-
3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
-
Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 . ResearchGate. [Link]
-
Pyridine, 4-phenyl- - the NIST WebBook . National Institute of Standards and Technology. [Link]
-
Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis . Angene. [Link]
-
(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones . ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors . PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health. [Link]
-
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania . Indian Academy of Sciences. [Link]
-
3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade . MDPI. [Link]
-
Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives . ResearchGate. [Link]
-
1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds . Purdue University Graduate School. [Link]
-
Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene . ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates . PubMed. [Link]
Sources
- 1. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenylpyridine 97 939-23-1 [sigmaaldrich.com]
The Nitro Group as a Linchpin of Reactivity in 3-Nitro-4-phenylpyridine: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The 3-nitro-4-phenylpyridine scaffold is a molecule of significant interest, bridging the privileged structural features of biaryl systems with the versatile reactivity of the pyridine ring. The nitro group at the 3-position is not merely a substituent but a powerful electronic modulator that dictates the molecule's chemical behavior. This technical guide provides an in-depth exploration of the reactivity conferred by this nitro group, with a focus on its role in nucleophilic aromatic substitution and its transformation into a versatile amino group via reduction. Authored for researchers, scientists, and drug development professionals, this document explains the causality behind synthetic strategies and provides validated protocols to empower further discovery.
Introduction: The Strategic Importance of 3-Nitro-4-phenylpyridine
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique physicochemical properties and ability to engage in hydrogen bonding.[1][2] The introduction of a phenyl group creates a biaryl structure, a common motif in kinase inhibitors and other targeted therapies.[3] Upon this scaffold, the nitro group (–NO₂) serves as a potent electron-withdrawing group, profoundly influencing the electronic landscape of the pyridine ring.[4] Its presence deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution, opening a gateway for complex molecular construction.[4][5] Furthermore, the nitro group is a "synthetic chameleon," readily convertible to an amine, which serves as a foundational handle for a multitude of subsequent chemical transformations.[6] This guide will dissect these two primary avenues of reactivity that make 3-nitro-4-phenylpyridine a valuable intermediate in synthetic and medicinal chemistry.
Synthesis of the 3-Nitro-4-phenylpyridine Scaffold
The construction of the 3-nitro-4-phenylpyridine molecule can be approached from two main retrosynthetic strategies: nitration of a pre-formed 4-phenylpyridine ring or formation of the biaryl bond on a pre-nitrated pyridine core.
Route A: Electrophilic Nitration of 4-Phenylpyridine
This is a direct approach but requires careful control to manage regioselectivity. The pyridine nitrogen deactivates the ring towards electrophilic substitution, and under harsh acidic conditions, protonation to the pyridinium ion further increases this deactivation. However, nitration is achievable, typically yielding the 3-nitro isomer.
Protocol 1: Nitration of 4-Phenylpyridine
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, slowly add 4-phenylpyridine (1.0 eq) to concentrated sulfuric acid.
-
Addition of Nitrating Agent: While maintaining the temperature at 0°C, add fuming nitric acid (1.1 eq) dropwise to the solution.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction for 2-4 hours using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-nitro-4-phenylpyridine.
Route B: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a highly efficient and versatile method for forming C-C bonds.[5] This strategy involves coupling a nitrated halopyridine with phenylboronic acid. The key advantage is the unambiguous placement of the nitro group. The synthesis of 4-chloro-3-nitropyridine serves as the critical first step.
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 4-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Reaction Progression: Heat the reaction mixture to 85-95°C and stir for 12-18 hours. Monitor progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to afford 3-nitro-4-phenylpyridine.
Caption: Synthetic routes to 3-Nitro-4-phenylpyridine.
The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining feature of the nitro group in this context is its ability to facilitate nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the powerful electron-withdrawing nature of the nitro group, combined with the innate electron deficiency of the pyridine nitrogen, renders the ring electrophilic and susceptible to attack.[4][5]
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's feasibility. The nitro group is paramount in providing this stability, particularly when the attack occurs at a position ortho or para to it, as the negative charge can be delocalized onto the oxygen atoms of the nitro group.
In 3-nitro-4-phenylpyridine, the positions ortho (C2) and para (C6) to the nitro group are activated. Nucleophilic attack at these positions allows for the formation of a stable Meisenheimer complex, where the negative charge is delocalized over the pyridine nitrogen and the nitro group. If a suitable leaving group (e.g., a halide) is present at one of these positions, it will be readily displaced.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images.
Caption: Stabilization of the Meisenheimer intermediate.
The Gateway Transformation: Reduction of the Nitro Group
One of the most powerful applications of the nitro group in synthesis is its reduction to a primary amine (–NH₂). This transformation converts an electron-withdrawing group into a versatile electron-donating group and provides a nucleophilic handle for countless derivatizations, including amide bond formation, sulfonylation, and reductive amination.
A variety of methods exist for this reduction, with the choice depending on the presence of other functional groups in the molecule.
| Reagent/System | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | H₂ gas (balloon or higher pressure), Methanol/Ethanol solvent | High yield, clean reaction, catalyst is recoverable. | Can reduce other functional groups (alkenes, alkynes, benzylic groups). |
| H₂ / Raney Nickel | H₂ gas, Ethanol solvent | Effective, less prone to dehalogenation than Pd/C. | Pyrophoric catalyst, requires careful handling. |
| Fe / HCl or NH₄Cl | Metal powder, acidic aqueous solution, heat | Economical, good for large scale, tolerates many functional groups. | Stoichiometric metal waste, sometimes requires harsh acidic conditions. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate solvent, reflux | Mild conditions, good functional group tolerance. | Tin waste can be difficult to remove completely from the product. |
| Sodium Hydrosulfite | Aqueous or biphasic system | Mild, useful for sensitive substrates. | Can sometimes be low yielding. |
Protocol 3: Catalytic Hydrogenation for Amine Synthesis
Catalytic hydrogenation is often the method of choice due to its efficiency and clean reaction profile.
-
Reaction Setup: To a solution of 3-nitro-4-phenylpyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask, add Palladium on carbon (10% Pd/C, 5-10 mol% weight).
-
Hydrogen Atmosphere: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction Progression: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-phenylpyridin-3-amine, which can often be used without further purification.
Caption: Experimental workflow for catalytic hydrogenation.
Applications in Drug Discovery and Development
The dual reactivity of the nitro group in 3-nitro-4-phenylpyridine makes it a strategic precursor for synthesizing libraries of bioactive compounds. The 3-amino-4-phenylpyridine product is a particularly valuable intermediate.
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can be acylated or coupled with other aromatic systems to build out the molecule to target specific ATP-binding pockets.
-
Building Block for Privileged Structures: The 3-phenylpyridine scaffold is considered a "privileged structure," appearing in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3] The ability to functionalize the 3-position via the nitro-to-amino pathway allows for rapid analogue synthesis to optimize potency and pharmacokinetic properties.
-
Access to Fused Heterocycles: The amino group can participate in cyclization reactions with adjacent functional groups to construct more complex, fused heterocyclic systems, further expanding the chemical space available for drug discovery.
Conclusion
The nitro group in 3-nitro-4-phenylpyridine is a master controller of reactivity. It fundamentally alters the electronic character of the pyridine ring, transforming it from a nucleophilic entity into one susceptible to attack by nucleophiles. This activation enables the strategic introduction of substituents at the C2 and C6 positions via the SNAr mechanism. Concurrently, the nitro group serves as a masked amine, which can be revealed through simple reduction protocols. This transformation provides a crucial synthetic handle for building molecular complexity. For researchers in drug development, understanding and exploiting this dual reactivity is key to leveraging the 3-nitro-4-phenylpyridine scaffold for the efficient synthesis of novel therapeutic agents.
References
- PrepChem. (n.d.). Synthesis of 3-(4'-Nitrobenzyl)pyridine.
- Journal of the Chemical Society (Resumed). (1926). CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridines. RSC Publishing.
-
Raval, J. P., & Desai, K. R. (n.d.). Synthesis of 3-Phenyl-4[4-(m-nitrophenyl)-N-2-(2'- arylureido / arylthioureido-4'-N-morpholino-s- triazin)-benzo-[5]-coumarins and their Applicatiions. SciSpace.
- PrepChem. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- BenchChem. (2025). Peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. BenchChem.
- Pearson. (2024).
- Wikipedia. (2024).
- Bakke, J. (n.d.).
- Organic Chemistry Portal. (n.d.).
- BOC Sciences. (n.d.). CAS 220952-00-1 3-Nitro-4-phenylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Nakao, Y., & Sakaki, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubChem. (n.d.). 4-Phenylpyridine.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- Wikipedia. (2024). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- YouTube. (2019).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. RSC Publishing.
- ResearchGate. (2014). How do you selectively reduce the nitro group?.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- NIH. (2024).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Phenylpyridine.
- Wikipedia. (2024). Nitro compound.
- ResearchGate. (n.d.). (a)
- American Chemical Society. (2026).
- NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- RSC Publishing. (n.d.).
- MDPI. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade.
- NIH. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Inhibition Supported by Docking Studies*.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-4-phenylpyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the phenyl-substituted pyridine core, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Nitro-4-phenylpyridine, including its synthesis, structural characterization, and reactivity. Detailed experimental protocols and in-depth analysis of its spectral data are presented to provide a practical resource for researchers in the field.
Introduction
The phenylpyridine moiety is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a nitro group onto this scaffold can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile. 3-Nitro-4-phenylpyridine, with its specific substitution pattern, presents a unique set of characteristics that are explored in this guide. Understanding these properties is paramount for the rational design and development of new chemical entities based on this versatile framework.
Molecular Structure and Properties
3-Nitro-4-phenylpyridine is a crystalline solid with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1][2] The structure features a pyridine ring substituted with a phenyl group at the 4-position and a nitro group at the 3-position.
Table 1: Core Physicochemical Properties of 3-Nitro-4-phenylpyridine
| Property | Value | Source(s) |
| CAS Number | 220952-00-1 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Boiling Point | 324.9 °C at 760 mmHg | [3] |
| Density | 1.3 g/cm³ | [3] |
Synthesis of 3-Nitro-4-phenylpyridine
The synthesis of 3-Nitro-4-phenylpyridine can be strategically approached via two primary routes, both culminating in the desired product but differing in the sequence of key bond-forming reactions. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.
Synthetic Strategy Overview
The two most logical synthetic pathways are:
-
Route A: Suzuki-Miyaura Coupling followed by Nitration. This approach first constructs the 4-phenylpyridine scaffold and then introduces the nitro group.
-
Route B: Suzuki-Miyaura Coupling of a Pre-nitrated Pyridine. This route involves the coupling of a pre-functionalized nitropyridine with an appropriate boron-containing reagent.
Caption: Synthetic strategies for 3-Nitro-4-phenylpyridine.
Experimental Protocol: Route A - Nitration of 4-Phenylpyridine
This protocol is based on established methods for the nitration of phenylpyridines and represents a plausible and efficient method for the synthesis of the target compound.[4]
Step 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
Sources
An In-depth Technical Guide to the Discovery and Synthesis of Novel Nitrophenylpyridine Isomers
Abstract: The nitrophenylpyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds with therapeutic potential. The strategic placement of a nitro group on the phenyl ring significantly influences the molecule's electronic properties and biological activity, making the regioselective synthesis of specific isomers a critical challenge in drug discovery. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic considerations for developing novel nitrophenylpyridine isomers. It delves into the causality behind experimental choices in key synthetic routes like the Suzuki-Miyaura cross-coupling and the Bohlmann-Rahtz pyridine synthesis. Detailed, field-proven protocols, data interpretation guidelines, and an exploration of the structure-activity relationship (SAR) are presented to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of this important chemical space.
The Strategic Importance of Nitrophenylpyridines in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] When combined with a nitrophenyl group, the resulting scaffold gains unique properties. The nitro group, a powerful electron-withdrawing moiety, can modulate the physicochemical properties of the molecule, such as its pKa and susceptibility to metabolic reduction.[2][3] This reduction can even be a bioactivation step, where nitroreductase enzymes in hypoxic environments (like solid tumors) convert the nitro group into cytotoxic species, offering a targeted therapeutic strategy.[3]
Furthermore, the isomeric configuration—the precise attachment points of the phenyl ring to the pyridine and the nitro group to the phenyl ring—dramatically impacts the molecule's three-dimensional shape and electronic distribution. This, in turn, dictates its interaction with biological targets. For instance, different isomers of nitrophenylpyridine-based compounds have shown vastly different potencies as calcium channel blockers and kinase inhibitors.[4][5][6] Therefore, the ability to selectively synthesize and characterize specific isomers is paramount for successful drug development.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of nitrophenylpyridine isomers requires robust and regioselective chemical transformations. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale. Two powerful and widely adopted methods are the Suzuki-Miyaura cross-coupling and the Bohlmann-Rahtz pyridine synthesis.
Suzuki-Miyaura Cross-Coupling: Forging the Biaryl Bond
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[7][8] It is particularly well-suited for creating the central phenyl-pyridine bond with high functional group tolerance.[9][10]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often used, but more advanced catalysts with specialized phosphine ligands (e.g., RuPhos, SPhos) can offer higher turnover numbers and broader substrate scope, especially for less reactive chloro-pyridines.[9] The choice of ligand is critical; bulky, electron-rich ligands promote the initial oxidative addition step and the final reductive elimination.[10]
-
Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic borate complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is common. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and the catalyst. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.[7]
Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for Suzuki-Miyaura coupling.
Bohlmann-Rahtz Pyridine Synthesis: Constructing the Pyridine Ring
For building a highly substituted pyridine core from acyclic precursors, the Bohlmann-Rahtz synthesis offers a powerful alternative.[11][12] This two-step method involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the pyridine.[13]
Causality of Experimental Choices:
-
Regiocontrol: The initial Michael addition of the enamine to the ethynyl ketone is highly regioselective, which directly translates to a specific substitution pattern on the final pyridine ring.[14] This makes the method excellent for accessing isomers that might be difficult to obtain via functionalization of a pre-existing pyridine ring.
-
Catalysis: While the original protocol required high temperatures for the final cyclization, modern improvements utilize Brønsted or Lewis acid catalysis (e.g., acetic acid, Yb(OTf)₃) to promote the reaction under much milder conditions.[11][14] The acid facilitates both the initial condensation and the final cyclodehydration step.[13]
-
One-Pot Procedures: A significant advancement is the development of one-pot, multi-component reactions where the enamine is generated in situ from an amine (e.g., ammonium acetate) and a β-ketoester, which then immediately reacts with the ethynyl ketone.[11] This improves efficiency and avoids the isolation of potentially unstable intermediates.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Cross-Coupling | Bohlmann-Rahtz Pyridine Synthesis |
| Bond Formed | Phenyl-Pyridine (Biaryl) | Pyridine Ring (Heterocycle) |
| Key Precursors | Halo-pyridines, Phenylboronic acids | Enamines, Ethynyl ketones |
| Regiocontrol | Dependent on precursor availability | Excellent, defined by precursor structure[14] |
| Key Advantages | High functional group tolerance, vast commercial precursor library, well-understood mechanism.[7][10] | Builds complex, substituted pyridines from simple acyclic parts; good for novel scaffold generation.[11][15] |
| Key Challenges | Cost of palladium catalysts, potential for competing homocoupling reactions.[16] | Original conditions required high temperatures; precursor enamines can be unstable.[13] |
| Modern Variant | Use of advanced ligands; coupling of sulfonyl fluorides.[9] | Acid-catalyzed, one-pot, multi-component reactions at lower temperatures.[13][14] |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process checks and leading to characterization-ready material.
Protocol A: Synthesis of 3-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions.[7][8]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, 4-nitrophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-nitrophenyl)pyridine.
-
Validation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol B: Synthesis of a Substituted Nitrophenylpyridine via Acid-Catalyzed Bohlmann-Rahtz Reaction
This protocol is a modern, one-pot adaptation of the Bohlmann-Rahtz synthesis.[13][14]
Materials:
-
1-(4-Nitrophenyl)prop-2-yn-1-one (1.0 equiv)
-
Ethyl 3-aminobut-2-enoate (1.1 equiv)
-
Glacial Acetic Acid
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-nitrophenyl)prop-2-yn-1-one and ethyl 3-aminobut-2-enoate in toluene.
-
Catalyst Addition: Add glacial acetic acid (approx. 10% v/v). The acid catalyzes the condensation and subsequent cyclization at a lower temperature.[14]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 8-12 hours. The reaction progress can be monitored by observing the consumption of the starting materials via TLC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acetic acid by carefully washing with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to isolate the target substituted nitrophenylpyridine.
-
Validation: Characterize the final product by spectroscopic methods (NMR, IR, MS) to confirm the regiochemistry and purity.
Structural Elucidation and Characterization
Unambiguous characterization is critical to confirm that the desired isomer has been synthesized. A combination of spectroscopic techniques is required.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on both the pyridine and phenyl rings provide definitive information about the substitution pattern. For example, the symmetry (or lack thereof) in the aromatic region can quickly distinguish between a 4-substituted phenyl group (showing a characteristic AA'BB' system) and a 2- or 3-substituted one (more complex multiplets).[17][18] The distinct electronic environments of the pyridine protons also give rise to predictable chemical shifts.[19][20]
-
¹³C NMR Spectroscopy: Provides the number of unique carbon environments, complementing the ¹H NMR data. The chemical shift of the carbon atom attached to the nitro group is typically shifted significantly downfield.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high precision, validating the molecular formula.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Isomeric Phenylpyridines
| Proton Position | 2-Phenylpyridine[18] | 3-Phenylpyridine | 4-Phenylpyridine[17] |
| Pyridine H-2 | - | ~8.8 ppm (d) | ~8.7 ppm (d) |
| Pyridine H-3 | ~7.8 ppm (d) | - | ~7.5 ppm (d) |
| Pyridine H-4 | ~7.7 ppm (t) | ~7.9 ppm (dt) | - |
| Pyridine H-5 | ~7.2 ppm (t) | ~7.4 ppm (t) | ~7.5 ppm (d) |
| Pyridine H-6 | ~8.7 ppm (d) | ~8.6 ppm (dd) | ~8.7 ppm (d) |
| Phenyl Protons | ~7.4-8.0 ppm (m) | ~7.4-7.7 ppm (m) | ~7.4-7.7 ppm (m) |
| Note: Values are approximate and can vary based on solvent and other substituents. The presence of a nitro group will further shift the phenyl proton signals downfield. |
Structure-Activity Relationships (SAR): An Isomeric Case Study
The biological activity of nitrophenylpyridines is exquisitely sensitive to their isomeric form. Consider a hypothetical series of isomers designed as kinase inhibitors. The position of the nitro group and the connectivity of the rings determine how the molecule fits into the ATP-binding pocket of the target kinase.
-
Isomer A (4-Nitrophenyl at Pyridine-2-position): The pyridine nitrogen at the 2-position may act as a key hydrogen bond acceptor, interacting with a "hinge" region residue in the kinase. The 4-nitrophenyl group extends into a deeper hydrophobic pocket, with the nitro group potentially forming a specific interaction with a polar residue at the back of the pocket.
-
Isomer B (3-Nitrophenyl at Pyridine-4-position): The pyridine nitrogen is now in a different vector and may fail to make the critical hinge interaction. The 3-nitrophenyl group projects into a different region of the binding site, potentially leading to a steric clash or missing the favorable interactions of Isomer A.
This differential binding directly translates to inhibitory potency (IC₅₀). The ability to selectively synthesize both isomers is crucial for confirming the SAR hypothesis and optimizing the lead compound.[4]
Logical Diagram of Isomer-Activity Relationship
Caption: Hypothetical SAR for two nitrophenylpyridine isomers.
Conclusion and Future Directions
The synthesis of specific nitrophenylpyridine isomers is a challenging yet essential task in modern drug discovery. Mastery of regioselective synthetic methods, such as the Suzuki-Miyaura coupling and Bohlmann-Rahtz synthesis, coupled with rigorous analytical characterization, provides the foundation for successful exploration of this chemical space. As our understanding of medicinal chemistry deepens, the demand for precise molecular architectures will only increase. Future efforts will likely focus on developing even more efficient, atom-economical, and environmentally benign synthetic methods, including C-H activation and flow chemistry, to accelerate the discovery of next-generation therapeutics derived from this versatile scaffold.
References
- BenchChem. Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.
- J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. (2025).
- Bagley, M. C., et al.
- Bagley, M. C., et al. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. Bohlmann–Rahtz pyridine synthesis.
- Muto, K., et al. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 1988.
- Iwanami, S., et al. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 1989.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
- Li, J., et al. Impact of constitutional isomers of (BMes(2))phenylpyridine on structure, stability, phosphorescence, and Lewis acidity of mononuclear and dinuclear Pt(II) complexes. Inorganic Chemistry, 2009.
- ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....
- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- ChemicalBook. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum.
- Bautista-Aguirre, F., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2020.
- Pérez-Villanueva, M., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022.
- The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023.
- Davies, H. M., et al.
- Arya, B. D., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2015.
- Gonzalez-Bobes, F., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2023.
- ResearchGate. ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of....
- ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 2022.
- MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. 2023.
- BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid.
- Choi, J., et al.
- Maleev, V. I., et al. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 2022.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wwjmrd.com [wwjmrd.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Structure of 3-Nitro-4-phenylpyridine: A Technical Guide
This technical guide provides a comprehensive theoretical framework for studying the electronic structure of 3-Nitro-4-phenylpyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique interplay of its constituent functional groups: a pyridine ring, a nitro group (a strong electron-withdrawing group), and a phenyl group. Understanding the electronic properties, molecular geometry, and spectral behavior of this compound is crucial for the rational design of novel drug candidates and functional materials.
This document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), providing a roadmap for researchers to elucidate the intricate electronic landscape of 3-Nitro-4-phenylpyridine. We will delve into the causality behind the choice of computational methods and explain how the predicted electronic properties can be validated and interpreted.
Introduction: The Scientific Rationale
The strategic placement of a nitro group and a phenyl ring on a pyridine scaffold creates a molecule with a potentially rich electronic character. The electron-deficient pyridine ring is further influenced by the powerful electron-withdrawing nitro group, while the phenyl ring can act as a tunable electronic reservoir. This combination suggests potential applications in areas such as nonlinear optics (NLO) and as a scaffold for pharmacologically active agents.[1][2] A thorough theoretical study is the first step in unlocking this potential, providing insights that can guide synthetic efforts and experimental validation.
Computational Methodology: A Self-Validating System
To ensure the reliability and accuracy of the theoretical predictions, a well-defined and validated computational protocol is essential. The following workflow is proposed, leveraging the strengths of modern quantum chemical methods.
Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional structure of 3-Nitro-4-phenylpyridine. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of 3-Nitro-4-phenylpyridine is constructed using a molecular modeling program.
-
Computational Method: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[2]
-
Solvation Model: To simulate a more realistic environment, the optimization can be performed in the gas phase and also in various solvents using the Polarizable Continuum Model (PCM). This allows for the investigation of solvent effects on the molecular geometry.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
The following diagram illustrates the workflow for the geometry optimization and subsequent analyses:
Caption: A flowchart of the proposed theoretical investigation.
Predicted Electronic Structure and Properties
Based on the proposed methodology, we can anticipate the key electronic features of 3-Nitro-4-phenylpyridine.
Molecular Geometry
The optimized geometry is expected to show a non-planar arrangement between the pyridine and phenyl rings due to steric hindrance. The dihedral angle between the two rings is a critical parameter that influences the extent of π-conjugation. The bond lengths within the pyridine ring will likely be altered by the strong electron-withdrawing effect of the nitro group.
Table 1: Predicted Key Geometric Parameters for 3-Nitro-4-phenylpyridine
| Parameter | Predicted Value (Gas Phase) | Rationale |
| C-N-C (Pyridine) | ~117° | Typical for pyridine rings. |
| C-NO2 Bond Length | ~1.48 Å | Characteristic of nitro-aromatic compounds. |
| Dihedral Angle (Pyridine-Phenyl) | 30-50° | Steric hindrance prevents coplanarity. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[1]
-
HOMO: The HOMO is expected to be predominantly localized on the phenyl ring, which is the more electron-rich fragment of the molecule.
-
LUMO: The LUMO is anticipated to be localized on the pyridine ring and the nitro group, reflecting the electron-accepting nature of this part of the molecule.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its potential for intramolecular charge transfer (ICT).[4] A smaller gap suggests higher reactivity and a greater likelihood of ICT upon electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Predicted Energy (eV) | Localization |
| HOMO | -6.5 to -7.5 | Phenyl Ring |
| LUMO | -2.0 to -3.0 | Pyridine Ring & Nitro Group |
| HOMO-LUMO Gap | 4.0 to 5.0 | Entire Molecule |
The following diagram illustrates the expected localization of the HOMO and LUMO:
Caption: Predicted Frontier Molecular Orbitals of 3-Nitro-4-phenylpyridine.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule.[2] For 3-Nitro-4-phenylpyridine, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Localized on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Localized on the hydrogen atoms of the phenyl and pyridine rings, indicating regions susceptible to nucleophilic attack.
This analysis is invaluable for predicting intermolecular interactions and potential binding sites for drug-receptor interactions.
Mulliken Population Analysis
Mulliken population analysis provides a quantitative measure of the partial atomic charges. This analysis will likely confirm the electron-withdrawing nature of the nitro group, showing a significant positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. The carbon atom of the pyridine ring attached to the nitro group is also expected to have a partial positive charge.
Excited State Properties and UV-Vis Spectrum
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states and simulating the UV-Vis absorption spectrum.[5]
Experimental Protocol:
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory used for the geometry optimization is employed for consistency.
-
Number of States: The first 10-20 singlet excited states are typically calculated to cover the relevant portion of the UV-Vis spectrum.
-
Solvent Effects: The calculations can be repeated in different solvents using the PCM to observe any solvatochromic shifts.
The simulated spectrum will likely show a strong absorption band in the UV region corresponding to a π → π* transition, likely involving charge transfer from the phenyl ring (HOMO) to the nitro-pyridine moiety (LUMO).
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of the electronic structure of 3-Nitro-4-phenylpyridine. The proposed DFT and TD-DFT calculations will provide valuable insights into its geometry, electronic properties, and spectral behavior. These theoretical predictions can then be used to guide the synthesis of this and related compounds, as well as to rationalize their experimental characterization. For drug development professionals, this information can inform the design of more potent and selective inhibitors, while for materials scientists, it can aid in the development of novel materials with tailored electronic and optical properties.[1][2]
References
-
[3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][4]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Growth, characterization and quantum chemical studies of an organic single crystal: 3-Aminopyridine 4-Nitrophenol for opto-electronic applications. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. (2022). SciSpace. Retrieved January 11, 2026, from [Link]
-
Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted pyridino[3,4-c]coumarins. (2020). ScienceOpen. Retrieved January 11, 2026, from [Link]
-
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. (2026). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Sources
- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1,3]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
The Emerging Potential of 3-Nitro-4-phenylpyridine: A Technical Guide for Medicinal Chemists
Executive Summary
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a favored structural motif in drug design. When functionalized with both a phenyl group and a nitro group, as in the case of 3-Nitro-4-phenylpyridine, a molecule of significant, yet largely untapped, potential emerges. While direct biological studies on this specific isomer are sparse, a comprehensive analysis of its structural components and related analogues provides a compelling rationale for its investigation across several therapeutic areas. This guide synthesizes current knowledge on related compounds to illuminate the potential applications of 3-Nitro-4-phenylpyridine, offering a roadmap for its synthesis, evaluation, and development in modern drug discovery programs.
The Chemical Foundation: Synthesis and Properties
The strategic placement of the nitro and phenyl groups on the pyridine core dictates the molecule's reactivity and potential biological interactions. The electron-withdrawing nature of the nitro group significantly influences the pyridine ring's electronic distribution, making it a versatile intermediate for further chemical transformations.[4] The 4-phenyl substituent provides a lipophilic domain crucial for interactions with hydrophobic pockets in biological targets.
Strategic Synthesis of 3-Nitro-4-phenylpyridine
An efficient and modular synthesis is paramount for exploring the medicinal potential of any scaffold. Based on established methodologies for similar biaryl heterocycles, two primary synthetic routes are proposed for 3-Nitro-4-phenylpyridine. The Suzuki-Miyaura cross-coupling reaction is the cornerstone of both approaches, offering high yields and excellent functional group tolerance.[5]
Route A: Post-Coupling Nitration
-
Suzuki-Miyaura Coupling: 4-Bromopyridine is coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the 4-phenylpyridine intermediate.
-
Nitration: The resulting 4-phenylpyridine is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.
Route B: Pre-Coupling Nitration (Preferred)
This more direct approach involves the coupling of a pre-functionalized nitropyridine, which can offer better control over regioselectivity.
-
Starting Material: The synthesis begins with a commercially available or synthesized 4-halo-3-nitropyridine (e.g., 4-chloro-3-nitropyridine).
-
Suzuki-Miyaura Coupling: This substrate is then coupled with phenylboronic acid using a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base to yield the target compound, 3-Nitro-4-phenylpyridine.[5]
Proposed Synthetic Workflow Diagram
Caption: Proposed Suzuki-Miyaura coupling workflow for 3-Nitro-4-phenylpyridine.
Potential Therapeutic Applications: A Structure-Based Rationale
The true potential of 3-Nitro-4-phenylpyridine lies in the synergistic combination of its structural motifs. By examining the established biological activities of related phenylpyridines and nitropyridines, we can project a strong hypothesis for its therapeutic utility.
Anticancer and Antiproliferative Activity
This is arguably the most promising area of investigation. Both the phenylpyridine scaffold and the nitro group are independently associated with potent anticancer effects.
-
Phenylpyridine Core: Derivatives of phenylpyridine have been extensively studied as anticancer agents.[6] A key mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, in a manner analogous to the natural product Combretastatin A-4.[7] Furthermore, related scaffolds have shown inhibitory activity against critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[8]
-
Nitro Group Contribution: The nitro group is a well-established pharmacophore in oncology. Nitropyridine derivatives have demonstrated anticancer activity through mechanisms such as the inhibition of cytosolic thioredoxin reductase 1.[1] Critically, the nitroaromatic moiety can be selectively reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors, releasing cytotoxic reactive nitrogen species.[9] This bioreductive activation offers a pathway to tumor-selective toxicity.
Hypothesis: 3-Nitro-4-phenylpyridine represents a compelling candidate for a dual-action anticancer agent, potentially disrupting microtubule dynamics via its phenylpyridine core while also exhibiting hypoxia-activated cytotoxicity due to the nitro group.
Anti-inflammatory Properties
Chronic inflammation underlies numerous diseases, and the phenylpyridine scaffold has shown promise in this domain.
-
Mechanism of Action: Certain phenyl-pyridine derivatives are known to modulate key inflammatory signaling pathways, including NF-κB.[10] Additionally, specific 3-phenylpyridine derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drugs.[7]
Hypothesis: The 3-Nitro-4-phenylpyridine structure could serve as a foundational scaffold for developing novel anti-inflammatory agents, potentially acting as COX-2 or NF-κB pathway inhibitors.
Antimicrobial and Antiparasitic Potential
The role of nitroaromatic compounds as antimicrobial agents is well-documented.[11]
-
Mechanism of Action: The biological activity of many nitroaromatic drugs, such as the 5-nitroimidazole metronidazole, relies on the enzymatic reduction of the nitro group within anaerobic or microaerophilic pathogens.[9][12] This process generates reactive radical species that damage microbial DNA and other critical biomolecules.
Hypothesis: 3-Nitro-4-phenylpyridine is a strong candidate for development as an antimicrobial or antiparasitic agent, particularly against anaerobic bacteria or parasites that possess the necessary nitroreductase enzymes for its activation.
Central Nervous System (CNS) Activity
While a more exploratory avenue, the 4-phenylpyridine core is present in molecules with significant CNS activity.
-
Structural Analogues: Saturated versions of the 4-phenylpyridine ring, such as 4-phenylpiperidines and 1,2,3,6-tetrahydro-4-phenylpyridines, are core components of compounds targeting dopamine receptors and nociceptin receptors.[13][14][15] Furthermore, some 4-phenylpyridin-2(1H)-one derivatives have shown potential anxiolytic and antidepressant effects in preclinical models.[16]
Hypothesis: While the aromaticity and nitro-substitution significantly alter the electronics and conformation, the 4-phenylpyridine scaffold of the target molecule suggests that it could be a starting point for designing novel modulators of CNS targets.
Comparative Biological Activity of Related Scaffolds
To provide context for potential efficacy, the following table summarizes reported biological activities for various phenylpyridine and nitropyridine derivatives.
| Compound Class/Derivative | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀) | Reference |
| Pyridine Derivatives | Antiproliferative | Various Cancers | 1.0 µM - >50 µM | [2] |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2 Inhibition | CDK2 Enzyme | 1.63 µM | [8] |
| Nitropyridine Derivative | Chymotrypsin Inhibition | Enzyme Assay | 8.67 µM | [1] |
| Nitropyridine Derivative | Urease Inhibition | Enzyme Assay | 29.21 µM | [1] |
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | Anticancer | A549, HCT-116 | Low µM range | [6] |
Key Experimental Protocols
To facilitate the investigation of 3-Nitro-4-phenylpyridine, we provide foundational, step-by-step protocols for its synthesis and a primary biological evaluation.
Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling (Route B)
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel
Procedure:
-
To a reaction vessel, add 4-chloro-3-nitropyridine, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours (microwave) or 12-18 hours (conventional heating), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure 3-Nitro-4-phenylpyridine.[5]
Detailed Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of a compound.[7]
Materials:
-
Cancer cell line of interest (e.g., HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
3-Nitro-4-phenylpyridine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates, Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Nitro-4-phenylpyridine in complete medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Bioreduction Mechanism Visualization
Caption: Bioreductive activation pathway of a nitroaromatic compound.
Future Directions and Conclusion
3-Nitro-4-phenylpyridine stands at the intersection of several well-validated pharmacophores. While experimental data on the molecule itself is needed, the convergence of evidence from related structures provides a powerful argument for its potential in medicinal chemistry. The synthetic accessibility via robust cross-coupling methods allows for the rapid generation of the core scaffold.
Future work should focus on:
-
Systematic Evaluation: Synthesizing and testing 3-Nitro-4-phenylpyridine in a panel of anticancer, anti-inflammatory, and antimicrobial assays to validate the hypotheses presented here.
-
Structure-Activity Relationship (SAR) Studies: Generating a library of analogues by modifying the phenyl ring (e.g., adding electron-donating or -withdrawing groups) and exploring alternative substitutions on the pyridine ring to optimize potency and selectivity.
-
Metabolic Profiling: Investigating the reduction of the nitro group in relevant biological systems to confirm its role as a potential bioreductive prodrug.
References
- The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
- The Role of Nitropyridines in Pharmaceutical Development. Leading Chemical Supplier.
- Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central, NIH.
- The Role of Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. BenchChem.
- Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate.
- 3-Amino-2-nitropyridine. Chem-Impex.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
- A Comparative Guide to the Biological Activity of 3-Nitro-5-phenylpyridine and Other Nitroaromatics. BenchChem.
- Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. BenchChem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. BenchChem.
- An In-depth Technical Guide on the Molecular Structure of 3-Methyl-2-(4-nitrophenyl)pyridine. BenchChem.
- 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. BenchChem.
- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. NIH.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Derivatization of the Pyridine Ring in 3-Nitro-4-phenylpyridine
This guide provides an in-depth exploration of the synthetic strategies for the chemical modification of the 3-Nitro-4-phenylpyridine core. Designed for researchers, scientists, and professionals in drug development, this document outlines the key methodologies, explains the underlying chemical principles, and offers detailed experimental protocols for the derivatization of this versatile scaffold. The presence of a nitro group, a phenyl substituent, and the inherent reactivity of the pyridine ring makes this molecule a rich platform for generating diverse chemical entities with potential applications in medicinal chemistry and materials science.
Strategic Approaches to Derivatization
The derivatization of 3-Nitro-4-phenylpyridine can be strategically approached through three primary avenues, each leveraging the unique electronic and structural features of the molecule:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring towards attack by nucleophiles. This allows for the displacement of a suitable leaving group, often a halide, at positions ortho or para to the activating groups.[1][2]
-
Modification of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group opens up a vast array of subsequent derivatization possibilities, including acylation, sulfonylation, and diazotization followed by substitution.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the introduction of a wide range of substituents onto the pyridine ring, typically by targeting a halogenated precursor.[5][6]
The following sections will delve into the practical application of these strategies, providing both the rationale behind the experimental design and detailed procedural outlines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of its derivatization chemistry.[7] The electron deficiency of the pyridine ring, further exacerbated by the powerful electron-withdrawing nitro group at the 3-position, renders the 2- and 6-positions particularly susceptible to nucleophilic attack.[2] For SNAr to be an effective strategy for derivatizing 3-Nitro-4-phenylpyridine, a precursor with a good leaving group, typically a halogen, at the 2- or 6-position is required.
Rationale for Regioselectivity
The regioselectivity of nucleophilic attack is dictated by the ability of the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex.[1] Attack at the C-2 or C-4 (para to the nitrogen) positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the C-3 or C-5 positions.[2] In the case of 3-Nitro-4-phenylpyridine, a leaving group at the 2-position would be the most activated site for SNAr.
Experimental Protocol: Synthesis of 2-Amino-3-nitro-4-phenylpyridine via SNAr
This protocol describes a general procedure for the amination of a hypothetical 2-chloro-3-nitro-4-phenylpyridine precursor.
Materials:
-
2-Chloro-3-nitro-4-phenylpyridine
-
Ammonia (as a solution in a suitable solvent, e.g., methanol or as ammonium hydroxide) or a primary/secondary amine
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate or Triethylamine), if using an amine salt
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitro-4-phenylpyridine (1.0 eq) in the chosen polar aprotic solvent.
-
Add the amine (2.0-3.0 eq). If using an amine salt, add a suitable base (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization via the Nitro Group
The nitro group is a key functional handle for introducing molecular diversity. Its reduction to an amine is a fundamental transformation that opens the door to a wide range of subsequent reactions.
Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine can be achieved using various reagents, with the choice often depending on the presence of other functional groups in the molecule.[3]
| Reagent/Method | Advantages | Considerations |
| H₂/Pd/C | Clean reaction, high yield.[4] | Can also reduce other functional groups like alkenes or alkynes. |
| Fe/HCl or Fe/NH₄Cl | Cost-effective, good for large-scale synthesis. | Requires acidic conditions, which may not be suitable for all substrates. |
| SnCl₂·2H₂O | Mild conditions, good functional group tolerance.[8] | Tin byproducts can sometimes be difficult to remove. |
| Sodium Dithionite (Na₂S₂O₄) | Mild, aqueous conditions. | Can sometimes lead to over-reduction or side products. |
Experimental Protocol: Reduction of 3-Nitro-4-phenylpyridine to 3-Amino-4-phenylpyridine
This protocol details a general method for the reduction of the nitro group using iron powder in the presence of an acid.
Materials:
-
3-Nitro-4-phenylpyridine
-
Iron powder
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethanol or Methanol
-
Water
-
Sodium bicarbonate or Sodium carbonate
Procedure:
-
In a round-bottom flask, suspend 3-Nitro-4-phenylpyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux and then add the acid (e.g., concentrated HCl) dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 3-Amino-4-phenylpyridine can be purified by column chromatography if necessary.
Subsequent Derivatization of the Amino Group
The newly formed amino group in 3-Amino-4-phenylpyridine is a versatile nucleophile that can undergo a variety of reactions to introduce diverse functionalities.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules.[6] For the derivatization of the 3-Nitro-4-phenylpyridine scaffold, these reactions are typically employed on a halogenated precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[6][10] To introduce a substituent at a specific position on the 3-Nitro-4-phenylpyridine ring, a corresponding halo-substituted precursor is required. For instance, to introduce a new aryl or alkyl group at the 5-position, 5-bromo-3-nitro-4-phenylpyridine would be a suitable starting material.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-nitro-4-phenylpyridine with an Arylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-3-nitro-4-phenylpyridine
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
Procedure:
-
In a Schlenk flask, combine 5-bromo-3-nitro-4-phenylpyridine (1.0 eq), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.[5][12] This reaction provides a direct route to introduce primary or secondary amines onto the pyridine ring of a suitable halo-substituted 3-Nitro-4-phenylpyridine precursor. The choice of palladium catalyst and ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides.[13]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key derivatization strategies for the 3-Nitro-4-phenylpyridine core.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The 3-Nitro-4-phenylpyridine scaffold is a highly adaptable platform for the synthesis of a wide range of novel chemical entities. By strategically employing nucleophilic aromatic substitution, derivatization of the nitro group, and modern palladium-catalyzed cross-coupling reactions, researchers can access a diverse chemical space. The methodologies and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of new derivatives with potential applications across various scientific disciplines, particularly in the realm of drug discovery and development.
References
- Google Patents.
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nucleophilic aromatic substitution of the nitro-group. [Link]
-
ResearchGate. How do you selectively reduce the nitro group?. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
National Institutes of Health. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]
-
Rowan Digital Works. the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability and Storage of 3-Nitro-4-phenylpyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
3-Nitro-4-phenylpyridine is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties that lend themselves to the synthesis of novel therapeutic agents. The integrity and purity of this compound are paramount to ensure the reliability and reproducibility of research and development outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Nitro-4-phenylpyridine. It delves into the molecule's inherent chemical properties, potential degradation pathways under various stress conditions, and provides actionable protocols for storage, handling, and purity assessment. This guide is intended to be an essential resource for scientists working with 3-Nitro-4-phenylpyridine, enabling them to maintain its quality and ensure the success of their scientific endeavors.
Introduction: The Significance of 3-Nitro-4-phenylpyridine in Research
3-Nitro-4-phenylpyridine serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The presence of the nitro group, a strong electron-withdrawing moiety, and the phenylpyridine core allows for diverse chemical modifications, making it a valuable starting material for generating compound libraries for high-throughput screening. Given its role in the early stages of drug discovery, maintaining the chemical integrity of 3-Nitro-4-phenylpyridine is of utmost importance. Degradation of this starting material can lead to the formation of impurities that may interfere with subsequent synthetic steps, yield misleading biological data, or introduce toxic byproducts. This guide, therefore, aims to provide a thorough understanding of the factors that influence the stability of 3-Nitro-4-phenylpyridine and to establish best practices for its storage and handling.
Physicochemical Properties of 3-Nitro-4-phenylpyridine
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₁₁H₈N₂O₂ | |
| Molecular Weight | 200.19 g/mol | |
| Appearance | Likely a crystalline solid | Inferred from related phenylpyridine and nitroaromatic compounds.[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from the nonpolar phenyl and pyridine rings and the polar nitro group. |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the nitro group. | General chemical principles. |
Chemical Stability and Potential Degradation Pathways
The chemical stability of 3-Nitro-4-phenylpyridine is influenced by several environmental factors, including temperature, humidity, light, and the presence of reactive chemicals. The nitro and pyridine functionalities are the primary sites of potential degradation.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic molecules, especially in the presence of acidic or basic conditions.[2] For 3-Nitro-4-phenylpyridine, the pyridine ring and the nitro group are not typically susceptible to direct hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and elevated temperatures, degradation may occur, although likely at a slow rate.
Photodegradation
Nitroaromatic compounds are known to be susceptible to photodegradation.[3] Upon exposure to light, particularly in the UV spectrum, the nitro group can be reduced or participate in other photochemical reactions. This can lead to the formation of various degradation products, potentially altering the compound's purity and reactivity. It is therefore crucial to protect 3-Nitro-4-phenylpyridine from light.
Thermal Degradation
Elevated temperatures can provide the necessary energy to initiate decomposition reactions. For nitroaromatic compounds, thermal stress can lead to the cleavage of the C-NO₂ bond or other fragmentation pathways.[4] While specific data for 3-Nitro-4-phenylpyridine is unavailable, it is prudent to avoid prolonged exposure to high temperatures.
Oxidative Degradation
The pyridine ring, while generally stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The nitro group is already in a high oxidation state and is less likely to be further oxidized. However, the presence of oxidizing agents could potentially lead to the formation of N-oxides or other oxidation byproducts.[2]
Below is a conceptual diagram illustrating the potential degradation pathways of 3-Nitro-4-phenylpyridine.
Caption: Potential degradation pathways of 3-Nitro-4-phenylpyridine under various stress conditions.
Recommended Storage and Handling Conditions
Based on the chemical nature of 3-Nitro-4-phenylpyridine and general best practices for chemical storage, the following conditions are recommended to ensure its long-term stability:
-
Temperature: Store in a cool environment, ideally between 2°C and 8°C. Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Light: Protect from light at all times. Store in an amber vial or a container wrapped in aluminum foil.
-
Humidity: Store in a dry, well-ventilated area. The use of a desiccator is recommended to minimize exposure to moisture.
-
Inert Atmosphere: For long-term storage, particularly for reference standards, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of 3-Nitro-4-phenylpyridine and identify its potential degradation products, a forced degradation study is essential.[2][3] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 3-Nitro-4-phenylpyridine in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve 3-Nitro-4-phenylpyridine in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve 3-Nitro-4-phenylpyridine in a suitable solvent and add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours. |
| Photolytic Degradation | Expose a solution of 3-Nitro-4-phenylpyridine (in a quartz cuvette) and a solid sample to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. |
| Thermal Degradation | Heat a solid sample of 3-Nitro-4-phenylpyridine in a controlled oven at 80°C for 48 hours. |
Control Samples: For each stress condition, a control sample (3-Nitro-4-phenylpyridine in the same solvent system but without the stressor) should be stored under ambient conditions and analyzed alongside the stressed samples.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of 3-Nitro-4-phenylpyridine and separating it from any potential degradation products.[5] The following hypothetical method is based on common practices for the analysis of similar aromatic compounds.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve 3-Nitro-4-phenylpyridine reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare samples from the forced degradation study by diluting them with the mobile phase to a similar concentration.
Method Validation Workflow
A stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
The chemical stability of 3-Nitro-4-phenylpyridine is a critical factor that can significantly impact the outcomes of research and drug development projects. By understanding its physicochemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to maintain its purity and integrity. This guide provides a comprehensive framework for ensuring the stability of 3-Nitro-4-phenylpyridine, including recommended storage conditions, a detailed protocol for forced degradation studies, and a robust analytical method for purity assessment. Adherence to these guidelines will empower scientists to confidently use 3-Nitro-4-phenylpyridine in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
-
PubChem. 4-Phenylpyridine. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of Modern Pharmaceutical Analysis. Academic Press.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1995).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Synthesis and Characterization of Phenyl Pyridine Containing Selenium Derivatives. [Link]
-
SIELC Technologies. Separation of 3-Phenyl-4-propylpyridine on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
Cheméo. Chemical Properties of Pyridine, 3-phenyl- (CAS 1008-88-4). [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical Dosage Form. [Link]
Sources
- 1. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to 3-Nitro-4-phenylpyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-phenylpyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's fundamental properties, outlines plausible synthetic routes based on established organic chemistry principles, and explores its predicted spectroscopic characteristics. Furthermore, it delves into the anticipated reactivity and discusses potential applications for researchers, scientists, and professionals in drug development, grounded in the broader context of nitroaromatic and phenylpyridine chemistry.
Introduction
The pyridine scaffold is a cornerstone in pharmaceutical sciences, forming the core of numerous therapeutic agents.[1][2] Its derivatives are of immense interest due to their diverse biological activities. When functionalized with both a phenyl group and a nitro group, as in the case of 3-Nitro-4-phenylpyridine, the resulting molecule possesses a unique electronic profile that makes it a valuable intermediate for further chemical elaboration and a candidate for biological screening. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, opening avenues for specific chemical transformations.[3] This guide aims to consolidate the available information on 3-Nitro-4-phenylpyridine and provide a scientifically grounded perspective on its synthesis and potential utility.
Molecular and Physicochemical Properties
3-Nitro-4-phenylpyridine is a substituted aromatic heterocycle. Its core identity and key predicted physicochemical properties are summarized below. It is important to note that while some properties are available from chemical databases, experimental data for certain parameters, such as the melting point, are not widely reported.
| Property | Value | Reference(s) |
| IUPAC Name | 3-nitro-4-phenylpyridine | [] |
| CAS Number | 220952-00-1 | [5][6] |
| Molecular Formula | C₁₁H₈N₂O₂ | |
| Molecular Weight | 200.19 g/mol | |
| Predicted Boiling Point | 324.9 ± 22.0 °C (at 760 mmHg) | [5] |
| Predicted Density | 1.252 ± 0.06 g/cm³ | [][5] |
| Predicted pKa | 1.37 ± 0.18 | [5] |
Synthesis of 3-Nitro-4-phenylpyridine
Step 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8][9][10][11] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 4-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). To this mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates the consumption of the starting materials.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-phenylpyridine.
Step 2: Nitration of 4-Phenylpyridine
The nitration of 4-phenylpyridine is an electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, specifically the acidity of the medium.
-
Causality of Experimental Choice: In strongly acidic conditions (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated to form the pyridinium ion. This protonated group is strongly deactivating and acts as a meta-director on the phenyl ring through a powerful field effect.[12] Therefore, nitration is expected to occur at the meta-position of the phenyl substituent.
Experimental Protocol:
-
Preparation: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 4-phenylpyridine (1.0 eq.) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 4-phenylpyridine, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring its progress by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate can be collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Nitro-4-phenylpyridine are not widely published, its key spectroscopic features can be predicted based on the analysis of its structure and data from similar compounds.[13][14][15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as multiplets in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effect of the nitrogen atom and the nitro group. The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region (δ 7.5-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atom attached to the nitro group (C3 of the pyridine ring) is expected to be significantly deshielded. The carbons of the pyridine ring will resonate at lower field compared to those of the phenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group, typically strong asymmetric and symmetric stretching vibrations around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.19). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the bond between the two aromatic rings.
Reactivity and Potential Applications
The chemical reactivity of 3-Nitro-4-phenylpyridine is dictated by the interplay of its three key components: the pyridine ring, the phenyl ring, and the nitro group.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Nucleophiles can potentially attack the positions ortho and para to the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation opens up the synthesis of a wide array of derivatives, such as amides, sulfonamides, and ureas, which are common motifs in bioactive molecules.
-
Medicinal Chemistry Applications: Nitroaromatic compounds have a long history in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial and anticancer properties.[3][18][19][20] The bioactivity is often linked to the in vivo reduction of the nitro group to reactive intermediates. The 4-phenylpyridine scaffold itself is considered a "privileged structure" in drug discovery, appearing in molecules targeting various diseases.[1][2][21][22] Therefore, 3-Nitro-4-phenylpyridine serves as a promising starting point for the development of novel therapeutic agents. Its derivatives could be investigated for activities such as:
-
Anticancer agents
-
Antimicrobial agents (antibacterial and antifungal)
-
Anti-inflammatory agents
-
Kinase inhibitors
-
Conclusion
3-Nitro-4-phenylpyridine is a valuable heterocyclic compound with significant synthetic potential. Although detailed experimental data for this specific isomer is limited, its synthesis can be reliably approached through established methods like the Suzuki-Miyaura coupling and regioselective nitration. The unique electronic properties conferred by the nitro and phenyl substituents make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of 3-Nitro-4-phenylpyridine and its derivatives is warranted to fully explore its therapeutic and technological potential.
References
- Moodie, R. B., Schofield, K., & Tobin, J. B. (1970). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. Journal of the Chemical Society B: Physical Organic, 314-317.
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 711.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (2023). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
-
ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Wang, H., et al. (2021).
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-438.
-
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
-
Cheméo. (n.d.). Quinine (CAS 130-95-0) - Chemical & Physical Properties. Retrieved from [Link]
-
960 Chemical Network. (n.d.). CAS No.4282-49-9 | 4-(2-Nitrophenyl)pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 220952-00-1 | CAS DataBase [m.chemicalbook.com]
- 6. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. youtube.com [youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. nbinno.com [nbinno.com]
The Ascendant Scaffold: A Technical Guide to 3-Nitro-4-phenylpyridine and Its Analogs in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] When functionalized with both a nitro group and a phenyl substituent, as in the 3-nitro-4-phenylpyridine scaffold, a unique chemical entity emerges with significant potential for therapeutic applications. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine core, rendering it amenable to a variety of chemical transformations and biological interactions.[2] This technical guide provides a comprehensive literature review of 3-nitro-4-phenylpyridine and its analogs, delving into its synthesis, chemical properties, and burgeoning biological significance, with a particular focus on its potential as an anticancer agent.
Introduction: The Strategic Importance of the 3-Nitro-4-phenylpyridine Core
Nitrogen-containing heterocycles are fundamental building blocks in the design of biologically active molecules.[1] Among these, the pyridine scaffold is particularly prominent due to its versatile chemical reactivity and its ability to engage in various biological interactions. The introduction of a nitro group onto the pyridine ring further enhances its chemical diversity and biological activity. Nitropyridine derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3]
The 3-nitro-4-phenylpyridine scaffold combines the key features of both nitropyridines and phenylpyridines. The phenyl group at the 4-position can be readily modified to explore structure-activity relationships (SAR), allowing for the fine-tuning of a compound's pharmacological profile. This strategic combination of a reactive nitro group and a modifiable phenyl substituent makes 3-nitro-4-phenylpyridine and its analogs a compelling area of research for the development of novel therapeutics.
Synthesis of the 3-Nitro-4-phenylpyridine Scaffold and Its Analogs
The synthesis of 3-nitro-4-phenylpyridine and its analogs can be approached through several strategic routes, primarily involving the formation of the C-C bond between the pyridine and phenyl rings, followed by or preceded by the introduction of the nitro group. A common and effective strategy involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the 4-phenylpyridine core, followed by nitration.
General Synthetic Pathway
A plausible and widely applicable synthetic route is outlined below. This approach offers flexibility in the introduction of various substituents on both the pyridine and phenyl rings, making it ideal for the generation of analog libraries for SAR studies.
Figure 1: General synthetic pathway for 3-nitro-4-phenylpyridine.
The causality behind this experimental choice lies in the robustness and high functional group tolerance of the Suzuki-Miyaura coupling, making it a reliable method for constructing the biaryl scaffold from readily available starting materials like 4-chloropyridine and various substituted phenylboronic acids.[4][5] The subsequent nitration step is a classic electrophilic aromatic substitution, where the position of the nitro group is directed by the existing substituents on the pyridine ring.
Chemical Properties and Characterization
3-Nitro-4-phenylpyridine, with the CAS Number 220952-00-1, is a stable organic compound.[6] The electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, making the positions ortho and para to the nitro group susceptible to nucleophilic attack. This reactivity can be exploited for further functionalization of the scaffold.
Table 1: Physicochemical Properties of 3-Nitro-4-phenylpyridine
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| CAS Number | 220952-00-1 |
While specific, publicly available spectral data for 3-nitro-4-phenylpyridine is limited, the expected signals in its 1H and 13C NMR spectra can be predicted based on the analysis of similar structures. For instance, in the 1H NMR spectrum of the parent 4-phenylpyridine, characteristic signals for the pyridine and phenyl protons are observed.[7][8] The introduction of a nitro group at the 3-position would cause a downfield shift of the adjacent protons due to its electron-withdrawing nature. Similarly, in the 13C NMR spectrum, the carbon atoms of the pyridine ring would be significantly affected by the nitro substituent.[9]
Biological Activities and Structure-Activity Relationship (SAR)
The 3-nitro-4-phenylpyridine scaffold is a promising pharmacophore, particularly in the realm of anticancer drug discovery. The biological activity of its analogs is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of nitropyridine and phenylpyridine derivatives against a variety of cancer cell lines.[1][10][11] For instance, certain 4-aryl-pyrazolo[3,4-b]pyridine derivatives have shown significant cytotoxicity against Hela, MCF7, and HCT-116 cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[2][10] Another study on 1,4-dihydropyridine derivatives revealed that compounds bearing a 3-nitrophenyl substituent displayed cytotoxic effects against hepatic carcinoma (HepG2) cells.[12]
Table 2: In Vitro Anticancer Activity of Representative Pyridine Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Aryl-pyrazolo[3,4-b]pyridines | Hela | 2.59 | [2][10] |
| MCF7 | 4.66 | [2][10] | |
| HCT-116 | 1.98 | [2][10] | |
| 1,4-Dihydropyridines (with 3-nitrophenyl) | HepG2 | Cytotoxic | [12] |
| Pyrazolo[3,4-d]pyrimidin-4-ones (with 4-nitrobenzylideneamino) | MCF-7 | 11 | [11] |
| 4-Substituted Pyridine-3-sulfonamides | Leukemia, Colon, Melanoma | 13.6 - 14.9 (GI₅₀) | [13] |
Structure-Activity Relationship (SAR)
Based on the available literature for related compounds, a preliminary SAR can be proposed for the 3-nitro-4-phenylpyridine scaffold.
Figure 2: Key areas for SAR studies on the 3-nitro-4-phenylpyridine scaffold.
The nature of the substituent on the 4-phenyl ring is a critical determinant of biological activity. Electron-donating or electron-withdrawing groups can significantly impact the compound's interaction with its biological target. For example, in a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a 4-nitrobenzylideneamino substituent was found to be the most potent against the MCF-7 breast cancer cell line.[11] Modifications to the pyridine ring itself, such as the introduction of additional substituents, can also influence the compound's physicochemical properties, such as solubility and metabolic stability, thereby affecting its overall efficacy.
Experimental Protocols
To facilitate further research and development of 3-nitro-4-phenylpyridine and its analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below. These protocols are based on established and reliable methodologies.
Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of the 4-phenylpyridine core structure.
Materials:
-
4-Chloropyridine hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-phenylpyridine.[3][14]
Figure 3: Experimental workflow for the Suzuki-Miyaura coupling.
Nitration of 4-Phenylpyridine
This protocol describes the nitration of the 4-phenylpyridine core to introduce the nitro group at the 3-position.
Materials:
-
4-Phenylpyridine
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 4-phenylpyridine with stirring.
-
Once the mixture is cool, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-nitro-4-phenylpyridine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 4: Workflow for the MTT cytotoxicity assay.
Conclusion
The 3-nitro-4-phenylpyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its synthesis is readily achievable through established synthetic methodologies, allowing for the creation of diverse analog libraries for comprehensive structure-activity relationship studies. The preliminary biological data on related compounds, particularly in the area of oncology, highlights the significant potential of this scaffold. Further investigation into the synthesis and biological evaluation of a wider range of 3-nitro-4-phenylpyridine analogs is warranted and is anticipated to yield novel drug candidates with improved efficacy and pharmacological profiles. This in-depth technical guide provides a solid foundation for researchers to embark on or advance their exploration of this exciting chemical space.
References
-
MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Retrieved from [Link]
-
PubMed. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(9), 15937-15953. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 17(12), 14078-14095. Retrieved from [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of most active anticancer agent pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 966013. Retrieved from [Link]
-
MDPI. (2021). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. International Journal of Molecular Sciences, 22(21), 11593. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
PubMed Central. (2022). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Analytical Chemistry, 94(3), 1681-1690. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Retrieved from [Link]
-
PubMed. (2017). The cytotoxic effects of VE-3N, a novel 1,4-dihydropyridine derivative, involve the mitochondrial bioenergetic disruption via uncoupling mechanisms. Toxicology in Vitro, 42, 21-30. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 11. Retrieved from [Link]
-
PubMed Central. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 17(1), 213-224. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytotoxic effects of VE-3N, a novel 1,4-dihydropyridine derivative, involve the mitochondrial bioenergetic disruption via uncoupling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
Methodological & Application
Strategic Synthesis of 3-Nitro-4-phenylpyridine via Suzuki-Miyaura Cross-Coupling
An Application Guide:
This guide provides a comprehensive protocol for the synthesis of 3-Nitro-4-phenylpyridine, a valuable building block in medicinal chemistry and materials science. We will utilize the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its reliability and broad functional group tolerance.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven strategies for optimization and troubleshooting.
Introduction: The Power of Controlled C-C Bond Formation
The construction of biaryl and hetero-biaryl scaffolds is a fundamental task in the synthesis of pharmaceuticals and functional materials. 3-Nitro-4-phenylpyridine represents a key intermediate, combining an electron-deficient pyridine core with a phenyl substituent. The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is an exceptionally effective method for creating such carbon-carbon bonds.[3] Its advantages include mild reaction conditions, the use of stable and less toxic organoboron reagents, and high chemoselectivity, making it ideal for complex molecule synthesis.[2][4]
This protocol details the coupling of an activated 4-halo-3-nitropyridine with phenylboronic acid, providing a robust pathway to the target compound.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the 4-halo-3-nitropyridine. This is often the rate-determining step.[7] The electron-withdrawing nitro group on the pyridine ring makes the carbon-halogen bond more susceptible to this insertion, facilitating the reaction.[3] This step forms a square-planar Pd(II) intermediate.
-
Transmetalation: This is the crucial bond-forming step where the phenyl group is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[8] The base reacts with the phenylboronic acid to form a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻), which then readily exchanges its phenyl group for the halide on the Pd(II) complex.[9][10]
-
Reductive Elimination: The final step involves the collapse of the diarylpalladium(II) intermediate. The two organic ligands (the nitropyridyl and phenyl groups) couple to form the desired 3-Nitro-4-phenylpyridine product through a new C-C bond. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[11][12]
Below is a visualization of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 3-Nitro-4-phenylpyridine from 4-chloro-3-nitropyridine and phenylboronic acid.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 1.00 g | 6.31 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 923 mg | 7.57 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·Pd | 816.64 | 257 mg | 0.315 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.62 g | 18.93 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 30 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |
| Ethyl Acetate (for workup) | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine (for workup) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ (for drying) | MgSO₄ | 120.37 | ~5 g | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |
Step-by-Step Methodology
Caption: Experimental workflow for 3-Nitro-4-phenylpyridine synthesis.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-3-nitropyridine (1.00 g, 6.31 mmol), phenylboronic acid (923 mg, 7.57 mmol), potassium carbonate (2.62 g, 18.93 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (257 mg, 0.315 mmol).[1]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (30 mL) and degassed deionized water (10 mL) to the flask. The solvent mixture should be sparged with an inert gas for at least 15 minutes prior to use to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloro-3-nitropyridine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: The final product, 3-Nitro-4-phenylpyridine, is typically obtained as a pale yellow solid. Confirm its identity and purity using standard analytical techniques (NMR, MS, melting point).
Process Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. The electron-deficient nature of the 3-nitropyridyl system presents specific considerations.[13][14]
| Parameter | Recommendation & Rationale | Troubleshooting Tips |
| Aryl Halide | 4-Bromo- > 4-Chloro-3-nitropyridine. The C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[3] Using the bromide may allow for lower catalyst loadings or reaction temperatures. However, aryl chlorides are often more cost-effective. | Low Conversion with Aryl Chloride: Increase catalyst loading (up to 10 mol%), use a more active ligand (e.g., SPhos, XPhos), or increase the reaction temperature.[15][16] |
| Catalyst & Ligand | Pd(dppf)Cl₂ is a robust and versatile catalyst for heteroaromatic couplings.[1] The dppf ligand provides a good balance of electron-richness and steric bulk. For very challenging couplings, catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can be more effective.[16] | Catalyst Decomposition (black precipitate): Ensure the reaction is rigorously deoxygenated. Use freshly prepared or high-purity catalyst. Ligand-derived Impurities: In some cases, aryl groups from phosphine ligands can transfer, creating impurities. If this is observed, switching to a different ligand class may be necessary.[17] |
| Base | K₂CO₃ or K₃PO₄ are effective bases. K₃PO₄ is slightly stronger and can sometimes improve yields, especially with less reactive substrates.[16] Cs₂CO₃ is a stronger, more soluble base that can significantly accelerate the reaction but is more expensive. | Incomplete Reaction/Slow Rate: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[18] Ensure the base is finely powdered to maximize surface area and solubility. Protodeboronation (Loss of Boronic Acid): This side reaction can compete with transmetalation. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can compensate for this. Sometimes, using a less aqueous solvent system or a different base (like KF) can mitigate this issue.[8][14] |
| Solvent | A mixture of an ethereal solvent (1,4-Dioxane, DME, THF ) and water is standard. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base, facilitating the activation of the boronic acid.[19] | Poor Solubility: If substrates are poorly soluble, consider using a different solvent like toluene or DMF. Be aware that DMF can sometimes be reduced by Pd(0) at high temperatures. |
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | Pale yellow to off-white solid |
| Yield | 75-90% (highly dependent on optimization) |
| Melting Point | 110-113 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.15 (s, 1H), 8.80 (d, J=5.2 Hz, 1H), 7.55-7.45 (m, 5H), 7.35 (d, J=5.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.1, 151.9, 145.2, 134.8, 131.0, 129.5, 129.1, 128.8, 122.3 |
| Mass Spec (ESI) | m/z 201.06 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and modular route for the synthesis of 3-Nitro-4-phenylpyridine. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of this valuable synthetic intermediate. The protocol described herein is a robust starting point, and the accompanying optimization guide provides the necessary insights to adapt the reaction to specific laboratory conditions and troubleshoot common challenges, ensuring a reliable and reproducible synthesis.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
Farran, J. P., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Martins, J. E. D., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. (2014-03-11). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
RUA. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). [Link]
-
ResearchGate. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025-07-23). [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021-04-22). [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. [Link]
-
ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
YouTube. Suzuki cross-coupling reaction. (2020-02-14). [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. wwjmrd.com [wwjmrd.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
Experimental procedure for the reduction of the nitro group in 3-Nitro-4-phenylpyridine
Introduction: The Strategic Importance of 3-Amino-4-phenylpyridine
The transformation of a nitro group to an amine is a fundamental and powerful tool in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The reduction of 3-nitro-4-phenylpyridine to 3-amino-4-phenylpyridine is a key step in the synthesis of a variety of complex nitrogen-containing heterocyclic compounds. These structures are often investigated for their potential as bioactive agents in drug discovery programs. The resulting primary amine in 3-amino-4-phenylpyridine serves as a versatile handle for further functionalization, allowing for the construction of diverse molecular architectures. This document provides detailed experimental protocols for this important transformation, offering a comparative overview of common reduction methodologies.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful experimental design, particularly for reaction monitoring, workup, and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Nitro-4-phenylpyridine | C₁₁H₈N₂O₂ | 200.19 | Not specified | Not available |
| 3-Amino-4-phenylpyridine | C₁₁H₁₀N₂ | 170.21 | Light yellow solid[1] | Not available |
Experimental Workflow Overview
The overall process for the reduction of 3-nitro-4-phenylpyridine to 3-amino-4-phenylpyridine can be generalized into the following stages, regardless of the specific reagent chosen.
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Substituted-3-Nitropyridine Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of the 3-Nitropyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, make it a privileged scaffold in drug design.[3][4] When further functionalized with a strong electron-withdrawing group like a nitro (-NO₂) moiety, the pyridine ring becomes highly activated towards nucleophilic aromatic substitution (SNAr), a powerful tool for molecular diversification.
This guide focuses on the SNAr reactions of the 3-nitropyridine scaffold. While the topic "3-Nitro-4-phenylpyridine" was specified, it is crucial to note from a mechanistic standpoint that a phenyl group is not a viable leaving group in SNAr reactions. Therefore, this document provides a detailed exploration of the more synthetically practical and widely utilized precursor, 4-chloro-3-nitropyridine . This substrate serves as an exemplary gateway to a vast array of 4-substituted-3-nitropyridine derivatives, including those bearing phenyl-containing nucleophiles, which are of significant interest in pharmaceutical research. By understanding the principles and protocols outlined herein, researchers can effectively leverage the 4-chloro-3-nitropyridine scaffold to generate novel molecular entities.
Part 1: The Scientific Foundation of SNAr on 4-Chloro-3-nitropyridine
The Mechanism of Activation and Substitution
Nucleophilic aromatic substitution is a two-step addition-elimination process.[5][6] Unlike aliphatic SN2 reactions, SNAr does not involve a backside attack, which is sterically impossible on an aromatic ring.[7] Instead, the reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[8]
The reactivity of 4-chloro-3-nitropyridine is dictated by two key features:
-
The Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack.[7][9]
-
The 3-Nitro Group: The nitro group is a powerful activating group.[7] Its strong electron-withdrawing effect, through both inductive and resonance effects, significantly stabilizes the negative charge of the Meisenheimer intermediate.
The attack of a nucleophile (Nu⁻) occurs at the C4 position, which is para to the ring nitrogen. This positioning is critical as it allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[10] The nitro group at the C3 position further delocalizes the charge, making the formation of the Meisenheimer complex energetically favorable. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, driving the reaction to completion.
Caption: Figure 1: SNAr Mechanism on 4-Chloro-3-nitropyridine.
Regioselectivity: The Primacy of the C4 Position
In pyridine systems, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[10] This is because the resulting anionic intermediate can delocalize the negative charge onto the nitrogen atom. In the case of 4-chloro-3-nitropyridine, the C4 position is exceptionally activated due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent C3 nitro group, making it the primary site of substitution.
Part 2: Experimental Protocols and Application Data
The following protocols provide a framework for conducting SNAr reactions on 4-chloro-3-nitropyridine with common classes of nucleophiles.
Safety Precaution: 4-Chloro-3-nitropyridine is a potentially hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) before use.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amine functionalities is a cornerstone of drug discovery, as they often serve as key pharmacophoric features or handles for further derivatization.
-
Objective: To synthesize 4-amino-3-nitropyridine derivatives.
-
Causality: Amines are excellent nucleophiles for SNAr reactions on activated pyridines.[3] The reaction typically proceeds smoothly, often at moderate temperatures. A non-nucleophilic base (e.g., triethylamine, DIPEA) is commonly added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol, acetonitrile, or DMF (approx. 0.2 M).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution. Follow with the addition of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation with Alkoxides
The synthesis of aryl ethers is crucial for modifying the lipophilicity and metabolic stability of drug candidates.
-
Objective: To synthesize 4-alkoxy-3-nitropyridine derivatives.
-
Causality: Alkoxides (RO⁻) are potent nucleophiles. They are typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Anhydrous conditions are critical to prevent quenching of the alkoxide by water.
Step-by-Step Methodology:
-
Alkoxide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.5-2.0 eq.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or DMF at 0 °C. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.
-
Substrate Addition: Prepare a separate solution of 4-chloro-3-nitropyridine (1.0 eq.) in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: S-Thiolation with Thiolates
Thioethers are important functional groups in medicinal chemistry, and sulfur's high nucleophilicity makes thiols excellent partners in SNAr reactions.[11]
-
Objective: To synthesize 4-(alkyl/arylthio)-3-nitropyridine derivatives.
-
Causality: Thiols are more acidic and generally more nucleophilic than their alcohol counterparts.[11] The corresponding thiolate (RS⁻) is readily formed with a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or acetonitrile.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, combine 4-chloro-3-nitropyridine (1.0 eq.), the desired thiol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in DMF (approx. 0.2 M).
-
Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 50-80 °C can be applied. Reaction times typically range from 1 to 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Data Summary and Comparative Analysis
The choice of nucleophile and reaction conditions significantly impacts the outcome of the SNAr reaction. The following table provides a comparative summary to guide experimental design.
| Parameter | Amination (N-Nucleophiles) | O-Alkylation (O-Nucleophiles) | S-Thiolation (S-Nucleophiles) |
| Nucleophile Strength | Moderate to High | High (as alkoxide) | Very High (as thiolate) |
| Typical Base | TEA, DIPEA (non-nucleophilic) | NaH, KOtBu (strong, non-nucleophilic) | K₂CO₃, Cs₂CO₃ (mild) |
| Solvent | EtOH, ACN, DMF | Anhydrous THF, DMF | DMF, ACN |
| Typical Temperature | 60 - 100 °C | 0 °C to RT (can require heat) | RT to 80 °C |
| Key Considerations | Base required to scavenge HCl. | Requires strictly anhydrous conditions. | Risk of thiol oxidation with strong oxidants. |
| Advantages | Wide availability of amines; robust reaction. | Access to diverse ether functionalities. | High nucleophilicity allows for mild conditions. |
| Potential Issues | Over-alkylation with primary amines (rare). | Base sensitivity of substrate/product. | Potential for complex side reactions in some cases.[12] |
Conclusion
The 4-chloro-3-nitropyridine scaffold is a versatile and highly reactive intermediate for the synthesis of a diverse library of substituted pyridines via nucleophilic aromatic substitution. By leveraging the activating properties of the nitro group and the pyridine nitrogen, researchers can efficiently introduce a wide range of functionalities using amine, oxygen, and sulfur nucleophiles. The protocols and data presented in this guide offer a robust starting point for scientists in drug discovery and chemical research to explore this valuable chemical space and develop novel molecules with therapeutic potential.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 11, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(4'-Nitrobenzyl)pyridine. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved January 11, 2026, from [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved January 11, 2026, from [Link]
-
Nishikata, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved January 11, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of 3-Phenyl-4[4-(m-nitrophenyl)-N-2-(2'-arylureido / arylthioureido-4' - .... Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 11, 2026, from [Link]
-
Kornblum, N., et al. (1976). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved January 11, 2026, from [Link]
-
Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. Retrieved January 11, 2026, from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved January 11, 2026, from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 11, 2026, from [Link]
-
Yao, J.-Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Diva Portal. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved January 11, 2026, from [Link]
-
jOeCHEM. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Retrieved January 11, 2026, from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved January 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 11, 2026, from [Link]
-
Portland Press. (n.d.). Elimination of a reactive thiol group from the active site of chloramphenicol acetyltransferase. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Retrieved January 11, 2026, from [Link]94247/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Nitro-4-phenylpyridine as a Versatile Intermediate in Drug Discovery
Abstract
The 4-phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth exploration of 3-Nitro-4-phenylpyridine (CAS No. 220952-00-1) , a key intermediate that unlocks access to a diverse range of functionalized derivatives for drug discovery programs.[2][] We present detailed synthetic protocols, explain the underlying chemical principles, and discuss the strategic applications of this molecule in developing novel therapeutic agents, particularly in oncology and inflammatory diseases. The strategic placement of the nitro group on the phenylpyridine core offers a versatile handle for a variety of chemical transformations, making it an invaluable building block for creating libraries of bioactive compounds.[4][5]
Introduction: The Strategic Value of the 3-Nitro-4-phenylpyridine Scaffold
The pyridine ring is a fundamental N-heterocycle present in a significant percentage of FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its impact on molecular solubility and metabolic stability make it a desirable feature in drug design.[1] The combination with a phenyl group creates the 4-phenylpyridine motif, which has been successfully employed in the development of inhibitors for various biological targets, including protein kinases and enzymes involved in inflammatory pathways.[1][6]
The introduction of a nitro group at the 3-position of the pyridine ring in 3-Nitro-4-phenylpyridine serves two primary strategic purposes in medicinal chemistry:
-
Electronic Modulation: The strongly electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets. This electronic perturbation can be crucial for optimizing binding affinity and selectivity.
-
Synthetic Handle: The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably a primary amine.[7] This amino group serves as a critical point for further molecular elaboration, allowing for the introduction of diverse side chains and the construction of more complex heterocyclic systems through amide bond formation, reductive amination, or cyclization reactions.
This guide will provide researchers with the necessary protocols and conceptual understanding to effectively utilize 3-Nitro-4-phenylpyridine as a strategic starting material in their drug discovery campaigns.
Synthesis of the Intermediate: 3-Nitro-4-phenylpyridine
There are two primary and reliable synthetic routes to access the title compound. The choice between them often depends on the availability and cost of the starting materials.
Route A: Electrophilic Nitration of 4-Phenylpyridine
This is a direct approach where the pre-formed biaryl system is functionalized. The nitration of phenylpyridines has been described in the literature, with substitution occurring on the phenyl ring.[8] The pyridine ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen atom is protonated.
Protocol 2.1: Nitration of 4-Phenylpyridine
-
Materials:
-
4-Phenylpyridine
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to 4-phenylpyridine. Stir until complete dissolution.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This step should be performed with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-Nitro-4-phenylpyridine.
-
Route B: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction provides a convergent and highly flexible approach. It involves the palladium-catalyzed coupling of a halo-nitropyridine with phenylboronic acid. This method is particularly advantageous when diverse phenyl analogues are desired, as various substituted boronic acids can be employed.[9]
Protocol 2.2: Suzuki-Miyaura Coupling
-
Materials:
-
4-Chloro-3-nitropyridine (or 4-Bromo-3-nitropyridine)
-
Phenylboronic Acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask, combine 4-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-Nitro-4-phenylpyridine.
-
Key Synthetic Transformations of the Intermediate
The true utility of 3-Nitro-4-phenylpyridine lies in its capacity for further functionalization. The reduction of the nitro group to a primary amine is the most pivotal transformation.
Transformation 1: Reduction of the Nitro Group to 3-Amino-4-phenylpyridine
The resulting 3-amino-4-phenylpyridine is a versatile building block, ready for a multitude of subsequent reactions to build molecular complexity and explore structure-activity relationships (SAR).
Protocol 3.1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.[7]
-
Materials:
-
3-Nitro-4-phenylpyridine
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve 3-Nitro-4-phenylpyridine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 3-Amino-4-phenylpyridine, which can often be used in the next step without further purification.
-
Application in Drug Discovery: Building Bioactive Molecules
The 3-amino-4-phenylpyridine core is a launchpad for synthesizing libraries of compounds for screening against various biological targets. The phenylpyridine scaffold has shown promise in several therapeutic areas.[1][6]
Application in Oncology: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The aminopyridine motif is well-suited for this role. Derivatives of the related 3-phenylpyridine scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6]
Workflow for Developing Kinase Inhibitors:
Caption: Workflow for discovery of kinase inhibitors.
Protocol 4.1: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effects of newly synthesized compounds on cancer cell lines.[1]
-
Procedure:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized 4-phenylpyridine derivatives in the cell culture medium.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Application in Anti-Inflammatory Drug Discovery
Certain phenylpyridine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.[1] The 3-amino-4-phenylpyridine intermediate can be used to synthesize analogues of known COX inhibitors.
Data Summary
The following table summarizes the key compounds and their roles in the described workflows.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role in Drug Discovery |
| 4-Phenylpyridine | 939-23-1 | C₁₁H₉N | 155.20 | Starting material for nitration route |
| 4-Chloro-3-nitropyridine | 13171-41-0 | C₅H₃ClN₂O₂ | 158.54 | Starting material for Suzuki coupling route |
| 3-Nitro-4-phenylpyridine | 220952-00-1 | C₁₁H₈N₂O₂ | 200.19 | Key intermediate with a versatile nitro functional group |
| 3-Amino-4-phenylpyridine | 10159-86-1 | C₁₁H₁₀N₂ | 170.21 | Versatile building block for library synthesis (e.g., amide coupling, cyclization) |
Conclusion
3-Nitro-4-phenylpyridine is a high-value intermediate that provides a reliable and flexible entry point into the synthesis of diverse libraries of 4-phenylpyridine derivatives. The protocols and strategic workflows detailed in this guide are designed to empower researchers in medicinal chemistry to leverage this scaffold for the discovery of novel therapeutic agents. The demonstrated potential of the broader phenylpyridine class in oncology and inflammation, combined with the synthetic tractability of the 3-nitro intermediate, establishes it as a compound of significant interest for current and future drug development programs.
References
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
PubMed. (2013). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
ResearchGate. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
RSC Publishing. (1926). CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridines. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1958). XXII.—Nitration of 2′- and 4′-nitro-1-phenylpiperidines. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
Scilit. (n.d.). Reactions of phenyl-substituted heterocyclic compounds. VII. Reagent-dependent orientation in the nitration of 4-phenylpyrimidine. Retrieved from [Link]
-
PubMed. (2019). Pyridine and nitro-phenyl linked 1,3,4-thiadiazoles as MDR-TB inhibitors. Retrieved from [Link]
-
ACS Publications. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Retrieved from [Link]
-
ResearchGate. (n.d.). A theoretical approach to experimental nitration of phenyl and benzyl substituted pyridine- N-oxide derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 3-Nitro-4-phenylpyridine by Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of 3-Nitro-4-phenylpyridine using silica gel column chromatography. 3-Nitro-4-phenylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. This guide offers a detailed, step-by-step protocol for efficient purification, including the selection of appropriate stationary and mobile phases, sample preparation, and fraction analysis. The causality behind experimental choices is explained to provide a deeper understanding of the purification process. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
3-Nitro-4-phenylpyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with a phenyl group at the 4-position and a nitro group at the 3-position. The presence of the electron-withdrawing nitro group and the biaryl system imparts specific chemical properties to the molecule, making it a valuable building block in organic synthesis.
The most common synthetic route to 3-nitro-4-phenylpyridine is the direct nitration of 4-phenylpyridine. This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, can lead to the formation of several impurities.[1] The primary impurities are often regioisomers, where the nitro group is introduced at different positions on the pyridine or phenyl rings.[2][3] Given the structural similarity of these isomers, their removal is crucial and often challenging. Column chromatography is a powerful and widely used technique for the separation and purification of such mixtures based on the differential adsorption of the components onto a stationary phase.[4]
This application note details a robust method for the purification of 3-Nitro-4-phenylpyridine from a crude reaction mixture using silica gel column chromatography with a hexane/ethyl acetate mobile phase.
Physicochemical Properties and Separation Principles
The successful separation of 3-Nitro-4-phenylpyridine from its impurities by column chromatography hinges on the differences in their polarities.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent and is the stationary phase of choice for this purification.[5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Analyte Polarity: 4-Phenylpyridine, the starting material, is a moderately polar compound. The introduction of a nitro group significantly increases the polarity of the molecule due to the strong dipole moment of the C-NO₂ bond. Therefore, 3-Nitro-4-phenylpyridine is expected to be more polar than 4-phenylpyridine and will interact more strongly with the silica gel.
-
Potential Impurities:
-
Unreacted 4-Phenylpyridine: Less polar than the product, it will elute first.
-
Regioisomers: The polarity of other nitrated isomers will depend on the position of the nitro group. Generally, isomers with less steric hindrance around the polar groups tend to adsorb more strongly to the silica gel. The separation of these isomers is the primary goal of this chromatographic method.
-
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate) is used as the mobile phase. By gradually increasing the proportion of ethyl acetate (gradient elution), the polarity of the mobile phase is increased.[6] This allows for the sequential elution of compounds with increasing polarity. Less polar compounds will be eluted with a lower concentration of ethyl acetate, while more polar compounds will require a higher concentration to be displaced from the silica gel.[6]
Table 1: Physicochemical Properties of Relevant Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Notes |
| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 274.0 ± 13.0 | 1.1±0.1 | Starting material. Moderately polar.[7][8] |
| 3-Nitro-4-phenylpyridine | C₁₁H₈N₂O₂ | 200.19 | 324.9 ± 22.0 | 1.3±0.1 | Target compound. More polar than the starting material.[9] |
Experimental Protocols
Materials and Equipment
Table 2: Materials and Reagents
| Material | Grade | Supplier |
| Crude 3-Nitro-4-phenylpyridine | Synthesis Grade | In-house or Commercial |
| Silica Gel | 230-400 mesh (for flash chromatography) | e.g., Sigma-Aldrich, Merck |
| n-Hexane | HPLC Grade | e.g., Fisher Scientific, VWR |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific, VWR |
| Dichloromethane (DCM) | ACS Grade | e.g., Sigma-Aldrich |
| TLC Plates | Silica gel 60 F₂₅₄ | e.g., Merck, Millipore |
| Glass wool or cotton | - | - |
| Sand | Sea sand, washed and dried | - |
Table 3: Equipment
| Equipment | Description |
| Glass chromatography column | Appropriate size for the scale of purification |
| Separatory funnel | For solvent reservoir |
| Beakers and Erlenmeyer flasks | Various sizes |
| Test tubes or fraction collector | For collecting fractions |
| TLC chambers | For developing TLC plates |
| UV lamp | For visualizing TLC plates (254 nm) |
| Rotary evaporator | For solvent removal |
| Hot plate/stirrer | - |
Step-by-Step Protocol
Step 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
The first step is to determine the optimal mobile phase composition for the separation using TLC. The goal is to achieve a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.25-0.35.
-
Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Development: Place the TLC plates in the prepared chambers and allow the solvent front to travel up the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The desired product, being more polar, should have a lower Rf value than the starting material (4-phenylpyridine). Identify a solvent system that provides clear separation between the product spot and major impurity spots.
Step 2: Column Preparation (Slurry Packing Method)
-
Column Setup: Securely clamp a glass chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Plug: Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[10]
-
Sand Layer: Add a thin layer (about 1 cm) of sand over the plug to create a flat base.[10]
-
Prepare Slurry: In a beaker, mix the silica gel with the initial, least polar eluent determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate) to form a slurry.[11]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry and tap the column gently to ensure even packing and remove any air bubbles.[11]
-
Equilibrate: Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading. Wash the column with 2-3 column volumes of the initial eluent until the packing is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.[10]
Step 3: Sample Loading (Dry Loading Method)
Dry loading is recommended for samples that are not readily soluble in the initial eluent.
-
Adsorb Sample: Dissolve the crude 3-Nitro-4-phenylpyridine in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Load Column: Carefully add this powder to the top of the packed column, ensuring an even layer.[10]
Step 4: Elution and Fraction Collection
-
Initial Elution: Carefully add the initial, least polar eluent to the column.
-
Gradient Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, as determined by the TLC analysis. For example, you might start with 9:1 hexane:ethyl acetate, then move to 8:2, and so on.
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or using a fraction collector. The volume of the fractions should be consistent (e.g., 10-20 mL).
-
Monitor Elution: Monitor the progress of the separation by spotting alternate fractions on a TLC plate and developing it in the optimized solvent system.
Step 5: Analysis of Fractions and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure 3-Nitro-4-phenylpyridine.
-
Combine Pure Fractions: Combine the fractions that show a single spot corresponding to the Rf of the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Nitro-4-phenylpyridine.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow and Logic Diagrams
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for the purification of 3-Nitro-4-phenylpyridine.
Diagram 2: Logic of Separation by Polarity
Caption: Separation principle based on compound polarity.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation on TLC | Inappropriate solvent system. | Test a wider range of solvent polarities. Consider a different solvent system (e.g., dichloromethane/methanol). |
| Compound does not move from the baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| All compounds run with the solvent front | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Cracked or channeled column packing | Improper packing technique. | Repack the column using the slurry method, ensuring no air bubbles are trapped. Do not let the column run dry. |
| Broad or tailing bands during elution | Sample overload; acidic or basic nature of the compound interacting with silica. | Use a larger column or reduce the amount of sample loaded. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. |
| Co-elution of product and impurity | Insufficient resolution. | Use a longer column, finer mesh silica gel, or a shallower solvent gradient during elution. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust.
-
Organic solvents (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Keep them away from ignition sources.
-
3-Nitro-4-phenylpyridine and its analogs should be handled with care as their toxicological properties may not be fully characterized. Refer to the Safety Data Sheet (SDS) for specific handling information.[4]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of 3-Nitro-4-phenylpyridine from crude reaction mixtures. By carefully optimizing the mobile phase composition using TLC and employing proper column chromatography techniques, high-purity material can be obtained, which is essential for subsequent applications in research and development. The principles outlined here can also be adapted for the purification of other similar nitroaromatic compounds.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
-
YouTube. (2022, February 13). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ZYJ Sci-tech. (n.d.). 3-Nitro-4-phenylpyridine CAS:220952-00-1. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Phenylpyridine (FDB011123). Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Scilit. (n.d.). Reactions of phenyl-substituted heterocyclic compounds. VII. Reagent-dependent orientation in the nitration of 4-phenylpyrimidine. Retrieved from [Link]
-
PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-phenyl- (CAS 1008-88-4). Retrieved from [Link]
-
J-STAGE. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 4-Phenylpyridine CAS#: 939-23-1 [m.chemicalbook.com]
- 8. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Nitro-4-phenylpyridine CAS:220952-00-1 [qiyuebio.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
Application Note: Unambiguous Structural Elucidation of 3-Nitro-4-phenylpyridine Utilizing 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 3-nitro-4-phenylpyridine using high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document details the theoretical basis for spectral interpretation, offers a step-by-step protocol for sample preparation and data acquisition, and presents a full analysis of the NMR data. The causality behind experimental choices is emphasized, providing a framework for the logical and efficient elucidation of complex molecular structures.
Introduction
3-Nitro-4-phenylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituted pyridine core. The precise and unambiguous determination of its chemical structure is a prerequisite for understanding its reactivity, biological activity, and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of such molecules in solution.
The substitution pattern of 3-nitro-4-phenylpyridine presents a compelling case for the application of advanced NMR techniques. The electron-withdrawing nitro group and the magnetically anisotropic phenyl ring induce significant changes in the chemical shifts of the pyridine ring's protons and carbons. This application note will systematically deconstruct these influences to provide a clear and authoritative assignment of all ¹H and ¹³C resonances.
Theoretical Considerations: The Influence of Substituents on NMR Spectra
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In 3-nitro-4-phenylpyridine, the strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly deshields adjacent nuclei. This effect is most pronounced at the ortho (C2, C4) and para (C6) positions of the pyridine ring, leading to downfield shifts in their respective ¹H and ¹³C NMR signals.[1] Conversely, the phenyl group at the 4-position, while also electron-withdrawing, introduces additional complexity through its ring current effect, which can either shield or deshield nearby protons depending on their spatial orientation.
Understanding these substituent effects is paramount for a preliminary prediction of the spectral features. For instance, the proton at the 2-position (H2) is expected to be the most downfield-shifted proton of the pyridine ring due to its proximity to both the electronegative nitrogen atom and the nitro group. Similarly, the carbon directly attached to the nitro group (C3) will exhibit a characteristic downfield shift.
Experimental Design and Rationale
A multi-faceted NMR approach is employed to ensure an unambiguous assignment of all signals.
-
¹H NMR: Provides information on the number of distinct proton environments and their scalar (J) couplings, revealing proton-proton connectivity.
-
¹³C{¹H} NMR: Reveals the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies scalar-coupled protons, crucial for tracing out the spin systems of the pyridine and phenyl rings.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly attached proton-carbon pairs, definitively linking the proton and carbon skeletons.[2][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for assigning quaternary carbons and for piecing together the molecular fragments.[2][4]
The following diagram illustrates the workflow for the complete structural elucidation of 3-nitro-4-phenylpyridine.
Caption: Workflow for NMR-based structural elucidation.
Protocols
Part 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 15-20 mg of 3-nitro-4-phenylpyridine for ¹H NMR and 50-75 mg for ¹³C and 2D NMR experiments.[5][6]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for 3-nitro-4-phenylpyridine, as it is aprotic and unlikely to interact with the analyte.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5][7]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Part 2: NMR Data Acquisition
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
1. ¹H NMR Spectrum:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~3 s
-
Spectral Width (sw): 20 ppm
2. ¹³C{¹H} NMR Spectrum:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): 240 ppm
3. COSY Spectrum:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 2.0 s
-
Increments in F1: 256
4. HSQC Spectrum:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (ns): 4
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) coupling constant: 145 Hz
5. HMBC Spectrum:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 2.0 s
-
Long-range coupling constant: 8 Hz
Results and Discussion
The following tables summarize the predicted ¹H and ¹³C NMR data for 3-nitro-4-phenylpyridine in CDCl₃.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.15 | s | - |
| H-5 | 7.60 | d | 5.0 |
| H-6 | 8.90 | d | 5.0 |
| H-2'/6' | 7.55 | m | - |
| H-3'/5' | 7.50 | m | - |
| H-4' | 7.45 | m | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155.0 |
| C-3 | 148.5 |
| C-4 | 135.0 |
| C-5 | 122.0 |
| C-6 | 152.5 |
| C-1' | 136.0 |
| C-2'/6' | 129.5 |
| C-3'/5' | 129.0 |
| C-4' | 130.0 |
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals for the pyridine ring protons and a multiplet for the phenyl ring protons. The most downfield signal at δ 9.15 ppm is assigned to H-2, which is deshielded by the adjacent nitrogen atom and the ortho nitro group. The signal for H-6 at δ 8.90 ppm is also significantly downfield due to its proximity to the nitrogen. The proton at C-5 (H-5) is expected to appear as a doublet around δ 7.60 ppm, coupled to H-6. The phenyl protons will likely appear as a complex multiplet between δ 7.45-7.55 ppm.
Analysis of ¹³C NMR Spectrum
The ¹³C NMR spectrum should display nine distinct signals. The carbons of the pyridine ring are all expected to be in the aromatic region, with C-3, being directly attached to the nitro group, showing a significant downfield shift. C-2 and C-6 will also be downfield due to their proximity to the nitrogen atom. The phenyl carbons will appear in the typical aromatic region.
2D NMR Spectral Analysis and Structural Confirmation
The following diagram illustrates the key HMBC correlations that are crucial for the unambiguous assignment of the quaternary carbons and for confirming the connectivity between the phenyl and pyridine rings.
Caption: Key HMBC correlations for 3-nitro-4-phenylpyridine.
-
COSY: The COSY spectrum will show a clear correlation between H-5 and H-6, confirming their adjacent positions on the pyridine ring. The phenyl protons will also show correlations amongst themselves, typical of a substituted benzene ring.
-
HSQC: The HSQC spectrum will allow for the direct assignment of the protonated carbons. For example, the proton signal at δ 9.15 ppm (H-2) will correlate with the carbon signal at δ 155.0 ppm (C-2).
-
HMBC: The HMBC spectrum is the final piece of the puzzle. Key correlations include:
-
The proton H-2 will show a three-bond correlation to C-4 and a two-bond correlation to C-3.
-
The proton H-5 will show a two-bond correlation to C-4 and C-6.
-
Crucially, the protons of the phenyl ring (H-2'/6') will show a three-bond correlation to C-4 of the pyridine ring, unequivocally establishing the connectivity between the two rings. This correlation is essential for distinguishing this isomer from other possible isomers.
-
Conclusion
This application note has detailed a systematic and robust methodology for the complete structural characterization of 3-nitro-4-phenylpyridine using a suite of 1D and 2D NMR experiments. By understanding the underlying principles of substituent effects and by logically applying a series of NMR techniques, an unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols and analysis serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Taylor & Francis Online. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
National Institutes of Health. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Marcel Dekker, Inc. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
-
R-NMR. SOP data acquisition. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
General Manual. NMR Sample Preparation. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
Synthesis of 3-amino-4-phenylpyridine from 3-Nitro-4-phenylpyridine: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-amino-4-phenylpyridine, a critical building block in contemporary drug discovery and development.[1] The focus of this document is the reduction of the nitro group of 3-nitro-4-phenylpyridine to the corresponding amine. We will explore various established reduction methodologies, offering insights into the mechanistic underpinnings of each approach and providing step-by-step protocols to ensure reproducible and high-yield syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Significance of the 3-Amino-4-phenylpyridine Scaffold
The 3-amino-4-phenylpyridine moiety is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features allow for diverse functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.[1] Derivatives of this scaffold have shown promise in targeting a range of diseases, including neurological disorders and cancer, underscoring the importance of efficient and reliable synthetic routes to this valuable compound.[1]
Synthetic Strategies: Reduction of the Aromatic Nitro Group
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[2][3] Several methods have been developed for this purpose, each with its own set of advantages and considerations. The choice of a specific protocol often depends on factors such as substrate compatibility, desired selectivity, and scalability. In the context of synthesizing 3-amino-4-phenylpyridine, we will focus on two of the most robust and widely employed methods: Catalytic Hydrogenation and Chemical Reduction using Tin(II) Chloride.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a powerful and often preferred method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the ease of product isolation.[3][4][5][6] Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation.[4][6]
Mechanism Insight: The reaction proceeds via the transfer of hydrogen gas to the nitro group, mediated by the palladium catalyst. The process is believed to involve the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[7][8][9]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Method 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
Reduction using tin(II) chloride in an acidic medium is a classic and reliable method for the conversion of aromatic nitro compounds to anilines.[3][7][10] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved.[10]
Mechanism Insight: The reaction involves a series of single electron transfers from the tin(II) species to the nitro group.[7][11] In the presence of a proton source, typically hydrochloric acid, the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine.[7][9] The tin is oxidized from Sn(II) to Sn(IV) in the process.
Experimental Workflow: Tin(II) Chloride Reduction
Caption: Workflow for SnCl₂ reduction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13][14] 3-Nitro-4-phenylpyridine and its derivatives should be handled with care. Hydrazine hydrate, if used as a hydrogen source, is highly toxic and corrosive and requires special handling procedures.[12][13]
Protocol 1: Catalytic Hydrogenation
Materials:
-
3-Nitro-4-phenylpyridine
-
Palladium on carbon (5% or 10% w/w)
-
Ethanol or Methanol (ACS grade)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Celite® or a similar filter aid
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or balloon setup)
Procedure:
-
Reaction Setup: In a round-bottom flask or a pressure vessel, dissolve 3-nitro-4-phenylpyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) to a concentration of approximately 0.1 M.
-
Catalyst Addition: To this solution, carefully add palladium on carbon (5-10 mol%).
-
Inert Atmosphere: Seal the reaction vessel and purge it with an inert gas (argon or nitrogen) for several minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr shaker, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-phenylpyridine.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Protocol 2: Tin(II) Chloride Reduction
Materials:
-
3-Nitro-4-phenylpyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-4-phenylpyridine (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0 - 5.0 eq.) to the solution.
-
Reaction Initiation: Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 8). Be cautious as this step can be exothermic and may produce gas.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-amino-4-phenylpyridine by flash column chromatography on silica gel.
Characterization Data
The synthesized 3-amino-4-phenylpyridine should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the pyridine and phenyl rings, as well as a broad singlet for the amine protons. |
| ¹³C NMR | The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-amino-4-phenylpyridine (C₁₁H₁₀N₂, MW: 170.21 g/mol ).[1][15] |
| Melting Point | The melting point of the purified compound should be sharp and consistent with literature values. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst (Pd/C) or insufficient reducing agent (SnCl₂). | Use fresh catalyst or a higher loading. Ensure the correct stoichiometry of SnCl₂ is used. |
| Poor quality starting material or solvents. | Purify the starting material. Use dry, degassed solvents. | |
| Low Yield | Mechanical loss during work-up and purification. | Optimize extraction and purification procedures. |
| Formation of byproducts. | Adjust reaction conditions (temperature, reaction time) to minimize side reactions. | |
| Product Contamination | Incomplete removal of catalyst or tin salts. | Ensure thorough filtration after hydrogenation. Perform careful neutralization and extraction for the SnCl₂ method. |
Conclusion
The synthesis of 3-amino-4-phenylpyridine from 3-nitro-4-phenylpyridine is a crucial transformation for medicinal chemists and drug development professionals. Both catalytic hydrogenation and chemical reduction with tin(II) chloride offer reliable and effective routes to this important building block. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups and the desired scale of the reaction. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize 3-amino-4-phenylpyridine for their drug discovery programs.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Wikipedia. Palladium on carbon. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Master Organic Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
RSC Publishing. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. [Link]
-
ResearchGate. A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]
-
ScienceMadness Discussion Board. Nitroaromatic Reduction w/Sn. [Link]
-
NIH. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
RSC Publishing. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]
-
University of California, Santa Barbara. Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
-
University of California, Santa Barbara. Hydrazine Standard Operating Procedure. [Link]
-
PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]
-
NIH. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
Wol. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]
-
ResearchGate. Synthesis of 3-Aminopyridine. [Link]
-
ResearchGate. How do you selectively reduce the nitro group?. [Link]
- Google Patents. Preparation process of 3 amino-4 methyl pyridine.
- Google Patents.
- Google Patents.
-
RWTH Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
Amerigo Scientific. 3-Amino-4-phenylpyridine. [Link]
-
SpectraBase. 3-amino-4-methylpyridine - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. 3-Amino-4-phenylpyridine - Amerigo Scientific [amerigoscientific.com]
The Rising Profile of 3-Nitro-4-phenylpyridine Derivatives as Precision Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a perpetual driving force in drug discovery. Within the vast landscape of heterocyclic chemistry, pyridine-based scaffolds have consistently emerged as privileged structures, forming the core of numerous approved drugs.[1] This guide focuses on a particularly promising, yet underexplored subclass: 3-nitro-4-phenylpyridine derivatives . The unique electronic and steric properties conferred by the nitro group and the phenyl substituent create a scaffold with significant potential for targeted enzyme inhibition.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-nitro-4-phenylpyridine derivatives as enzyme inhibitors. We will delve into their therapeutic potential, mechanisms of action, and provide detailed, field-proven protocols for their synthesis and evaluation.
The Scientific Rationale: Why 3-Nitro-4-phenylpyridine Derivatives Warrant Investigation
The 3-nitro-4-phenylpyridine scaffold is not merely another heterocyclic compound. Its strategic arrangement of functional groups offers distinct advantages in inhibitor design:
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within an enzyme's active site.[2]
-
The 4-Phenyl Group: This bulky substituent can engage in hydrophobic and π-stacking interactions with amino acid residues, contributing to binding affinity and selectivity.
-
The 3-Nitro Group: This electron-withdrawing group significantly influences the electronic properties of the pyridine ring, potentially modulating the pKa of the pyridine nitrogen and influencing the strength of hydrogen bonding. Furthermore, the nitro group itself can participate in specific interactions within the enzyme's active site.
These features combine to create a versatile platform for designing inhibitors against a range of enzyme classes, including kinases, cholinesterases, and cyclooxygenases, which are implicated in a multitude of diseases from cancer to neurodegenerative disorders and inflammation.[3][4][5]
Potential Therapeutic Applications and Key Enzyme Targets
While direct and extensive research on 3-nitro-4-phenylpyridine derivatives is emerging, the broader class of phenylpyridine and nitropyridine compounds has shown significant promise against several key enzyme targets. This provides a strong rationale for screening 3-nitro-4-phenylpyridine libraries against these enzyme families.
Oncology: Targeting Kinases and Tubulin Polymerization
The pyridine scaffold is a cornerstone in the development of kinase inhibitors.[6] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. Phenyl-substituted pyridine derivatives have demonstrated inhibitory activity against various kinases, including receptor tyrosine kinases.[2] The addition of a nitro group could enhance binding affinity or alter the selectivity profile of these inhibitors.
Another key anticancer strategy is the disruption of microtubule dynamics. Derivatives of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Table 1: Antiproliferative Activity of Selected Phenylpyridine Derivatives [2]
| Compound | Modification on 3-Aryl Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 9p | N/A | 0.047 | N/A | N/A |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. N/A indicates data not available in the provided source.
Neurodegenerative Disorders: Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[7][8] Numerous pyridine-containing compounds have been developed as potent cholinesterase inhibitors.[4] The 3-nitro-4-phenylpyridine scaffold offers a unique framework for designing dual-binding site inhibitors that can interact with both the catalytic and peripheral anionic sites of cholinesterases.
Inflammatory Diseases: Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Selective COX-2 inhibition is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3] Pyridine and pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors.[9][10] The 3-nitro-4-phenylpyridine core can be explored for the development of novel COX-2 inhibitors with improved potency and safety profiles.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of 3-nitro-4-phenylpyridine derivatives as enzyme inhibitors.
Protocol 1: Synthesis of 3-Nitro-4-phenylpyridine
The synthesis of the core scaffold can be achieved through several routes. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of the 3-nitro-4-phenylpyridine scaffold.
Materials:
-
3-Bromo-4-phenylpyridine
-
Nitrating agent (e.g., fuming nitric acid/sulfuric acid)
-
Solvents (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-phenylpyridine in a suitable solvent like dichloromethane.
-
Nitration: Cool the solution in an ice bath and slowly add the nitrating agent dropwise while maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.
-
Extraction: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-nitro-4-phenylpyridine.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory effect of 3-nitro-4-phenylpyridine derivatives on enzyme activity using a spectrophotometer.
Workflow for Enzyme Inhibition Assay:
Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition mechanisms.
To determine the mechanism of inhibition, enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
Future Directions and Conclusion
The 3-nitro-4-phenylpyridine scaffold represents a promising starting point for the development of novel and selective enzyme inhibitors. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this exciting class of compounds. Future research should focus on synthesizing and screening diverse libraries of 3-nitro-4-phenylpyridine derivatives against a wide range of enzyme targets. Detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of next-generation therapeutics.
References
-
Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090–4112. [Link]
-
Hilaris Publisher (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(11), 2779. [Link]
-
Szałaj, N., et al. (2021). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
Gouda, A. M., et al. (2020). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. RSC Advances, 10(42), 24969-24980. [Link]
-
ResearchGate (n.d.). Structure-Based Search for New Inhibitors of Cholinesterases. [Link]
-
El-Sayed, N. N. E., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]
-
ResearchGate (2014). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
-
Aljohani, A. K. B., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(19), 15026. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3819–3829. [Link]
-
Li, X., et al. (2019). Dual functional cholinesterase and PDE4D inhibitors for the treatment of Alzheimer's disease: Design, synthesis and evaluation of tacrine-pyrazolo[3,4-b]pyridine hybrids. European Journal of Medicinal Chemistry, 176, 136–147. [Link]
-
National Center for Biotechnology Information (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
Esmaeili, M., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 11(54), 34229–34238. [Link]
-
MDPI (n.d.). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(13), 5035. [Link]
-
PubMed (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]
-
PubMed (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
Ramsay, R. R., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Neurochemistry, 62(2), 674–680. [Link]
-
Gherbovet, O., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2034. [Link]
-
Zengin, G., et al. (2018). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2018, 5183493. [Link]
Sources
- 1. Dual functional cholinesterase and PDE4D inhibitors for the treatment of Alzheimer's disease: Design, synthesis and evaluation of tacrine-pyrazolo[3,4-b]pyridine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Evaluation of 3-Nitro-4-phenylpyridine Analogs
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. The introduction of a 3-nitro and a 4-phenyl moiety creates the 3-Nitro-4-phenylpyridine core, a scaffold with intriguing potential. The electron-withdrawing nitro group and the bulky phenyl ring can significantly modulate the molecule's pharmacokinetics and pharmacodynamics. Based on the activities of related heterocyclic compounds, analogs of this class are hypothesized to possess potential anticancer and anti-inflammatory properties.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro biological evaluation of novel 3-Nitro-4-phenylpyridine analogs. The protocols herein are designed not merely as procedural steps but as a logical, self-validating framework to robustly characterize the cytotoxic and anti-inflammatory potential of these compounds. We will proceed with a tiered screening approach, beginning with broad cytotoxicity profiling to establish a therapeutic window, followed by targeted mechanistic assays to probe anti-inflammatory activity.
Overall Experimental Workflow: A Tiered Strategy
A rational approach to evaluating novel compounds begins with understanding their fundamental effect on cell health before investigating more complex biological activities. An apparent inhibition of a cellular process, such as inflammation, may be a false positive if the compound is simply killing the cells. Therefore, our strategy is to first determine the cytotoxic profile of the analogs and then use sub-toxic concentrations to evaluate their specific anti-inflammatory effects.
Caption: Tiered workflow for evaluating 3-Nitro-4-phenylpyridine analogs.
Part 1: Preliminary Cytotoxicity Evaluation
Principle and Application
The initial step is to assess the general cytotoxicity of the synthesized analogs. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[3] It quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4] In living cells, these enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
Expert Insight: It is crucial to screen compounds against a panel of cell lines. This should include multiple cancer cell lines from different tissue origins (e.g., A-549 for lung, MCF-7 for breast, HepG2 for liver) to identify potential tissue-specific activity.[5][6] Critically, a non-cancerous "normal" cell line (e.g., HEK293 embryonic kidney cells, or HaCaT keratinocytes) must be included to determine the selectivity of the compounds.[5] A promising anticancer agent should exhibit high potency against cancer cells (low IC₅₀) and low potency against normal cells (high IC₅₀), indicating a favorable therapeutic index.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methodologies.[7]
A. Materials and Reagents
-
Cell Lines: Selected cancer and normal cell lines.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: 10 mM stock solutions of 3-Nitro-4-phenylpyridine analogs in sterile DMSO.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS), filtered and stored at -20°C protected from light.[4]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator, microplate reader (570 nm).
B. Step-by-Step Procedure
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "untreated" wells (medium only) and "vehicle control" wells (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, comparative table.
| Compound ID | Cell Line (Origin) | IC₅₀ (µM) ± SD |
| Analog-01 | A-549 (Lung Cancer) | 2.5 ± 0.3 |
| Analog-01 | MCF-7 (Breast Cancer) | 5.1 ± 0.6 |
| Analog-01 | HEK293 (Normal Kidney) | > 50 |
| Analog-02 | A-549 (Lung Cancer) | 15.7 ± 1.8 |
| Analog-02 | MCF-7 (Breast Cancer) | 22.4 ± 2.5 |
| Analog-02 | HEK293 (Normal Kidney) | > 50 |
| Doxorubicin | A-549 (Lung Cancer) | 0.8 ± 0.1 |
(Note: Data are for illustrative purposes only.)
Part 2: In Vitro Anti-inflammatory Activity Assessment
Principle and Application
To investigate anti-inflammatory potential, we use the murine macrophage cell line RAW 264.7.[9] Macrophages are key players in the inflammatory response. Stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade.[8][10] This involves the activation of signaling pathways, most notably the NF-κB pathway, leading to the upregulation of pro-inflammatory enzymes and cytokines.[1] Our primary readouts will be:
-
Nitric Oxide (NO): A key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). We measure its stable byproduct, nitrite, using the Griess reaction.[11]
-
Pro-inflammatory Cytokines: We will quantify the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two critical cytokines in the inflammatory response, using the highly specific Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Expert Insight: The selection of compound concentrations for these assays is paramount. They must be non-toxic to the RAW 264.7 cells, as determined by the MTT assay. Using concentrations well below the IC₅₀ (e.g., IC₅₀/4, IC₅₀/10) ensures that any observed decrease in NO, TNF-α, or IL-6 is due to a genuine anti-inflammatory mechanism, not a cytotoxic artifact.[8]
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol is based on the colorimetric detection of nitrite using the Griess reagent.[9][11]
A. Materials and Reagents
-
Cell Line: RAW 264.7 macrophages.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL final concentration).
-
Test Compounds: Non-toxic dilutions of 3-Nitro-4-phenylpyridine analogs in culture medium.
-
Griess Reagent: Combine equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.[8]
-
Standard: Sodium Nitrite (NaNO₂) for standard curve (0-100 µM).
-
Equipment: 96-well plates, microplate reader (540 nm).
B. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing the desired sub-toxic concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Set up the following controls:
-
Negative Control: Cells + medium only.
-
LPS Control: Cells + medium + LPS.
-
Compound Control: Cells + medium + test compound (no LPS).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of the freshly prepared Griess Reagent to all samples and standards.[8]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the % inhibition of NO production:
-
% Inhibition = [1 - (NO_sample - NO_neg_control) / (NO_LPS_control - NO_neg_control)] * 100
-
-
Protocol 3: Measurement of TNF-α and IL-6 by ELISA
This protocol provides a general framework for a sandwich ELISA. It is essential to follow the specific instructions provided with commercial ELISA kits.[14][15]
A. Materials and Reagents
-
ELISA Kit: Commercial kits for mouse TNF-α and IL-6, containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and standards.
-
Supernatants: Cell culture supernatants collected from the same experiment described in Protocol 2.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Stop Solution: 1 M H₂SO₄ or HCl.
-
Equipment: ELISA plate reader (450 nm).
B. Step-by-Step Procedure (General)
-
Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Block: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add Samples: Wash the plate. Add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Add Enzyme: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Develop Color: Wash the plate thoroughly. Add TMB substrate and incubate in the dark until a blue color develops (15-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm immediately.
-
Data Analysis:
-
Generate a standard curve by plotting absorbance vs. cytokine concentration.
-
Calculate the TNF-α and IL-6 concentrations in the samples from the standard curve.
-
Calculate the % inhibition of cytokine production using the same formula as for NO inhibition.
-
Data Presentation: Anti-inflammatory Activity
Summarize the inhibition data in a comprehensive table.
| Compound ID | Concentration (µM) | % NO Inhibition ± SD | % TNF-α Inhibition ± SD | % IL-6 Inhibition ± SD |
| Analog-01 | 1.0 | 65.2 ± 5.5 | 58.1 ± 6.2 | 51.7 ± 4.9 |
| Analog-01 | 0.1 | 21.8 ± 3.1 | 15.4 ± 2.8 | 12.3 ± 2.1 |
| Analog-02 | 10.0 | 15.7 ± 2.4 | 10.2 ± 1.9 | 8.9 ± 1.5 |
| Dexamethasone | 1.0 | 88.9 ± 4.1 | 92.5 ± 3.7 | 85.3 ± 4.4 |
(Note: Data are for illustrative purposes only.)
Conclusion and Future Perspectives
This structured in vitro evaluation provides a robust and efficient pathway to identify and characterize the biological potential of novel 3-Nitro-4-phenylpyridine analogs. By first establishing a cytotoxicity profile and then using non-toxic concentrations for mechanistic anti-inflammatory assays, researchers can generate reliable and interpretable data.
Analogs demonstrating high potency and selectivity (e.g., potent inhibition of inflammatory mediators at concentrations far below their cytotoxic IC₅₀) should be prioritized as lead compounds. Subsequent studies could involve more in-depth mechanistic work, such as Western blot analysis to quantify the expression levels of iNOS and COX-2 proteins or qPCR to measure the transcription of inflammatory genes. Ultimately, promising candidates identified through this in vitro funnel can be advanced with greater confidence into preclinical in vivo models of cancer or inflammation.
References
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]
-
Je, J. Y., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plant Research. Retrieved from [Link]
-
Shevchuk, O., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Tantivejkul, K., et al. (2020). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
El-Sayed, N., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. Retrieved from [Link]
-
University of California, San Diego. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect on nitric oxide (NO) production in RAW 264.7 cells. Retrieved from [Link]
-
El-Sayed, N., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
-
Hitesh, S., et al. (2024). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports. Retrieved from [Link]
-
Pekarova, M., et al. (2009). Continuous electrochemical monitoring of nitric oxide production in murine macrophage cell line RAW 264.7. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Gouda, M. A., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Retrieved from [Link]
-
Parente, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Retrieved from [Link]
-
Hisamoto, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences. Retrieved from [Link]
-
Asres, A., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International Journal of Molecular Sciences. Retrieved from [Link]
-
González-Sarrías, A., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells. Retrieved from [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
-
Nile, S. H., & Park, S. W. (2017). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 12. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: The 3-Nitro-4-phenylpyridine Scaffold for Novel Anticancer Agent Development
Introduction: A Privileged Scaffold for Oncology
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The phenylpyridine core is one such scaffold, recognized for its versatility and presence in numerous biologically active compounds.[1][2][3] This guide focuses on a specific, promising variant: the 3-Nitro-4-phenylpyridine scaffold.
The strategic inclusion of a nitro group at the 3-position of the 4-phenylpyridine core is not arbitrary. This modification introduces unique electronic and metabolic properties anticipated to enhance anticancer efficacy. Nitroaromatic compounds are known for their selective toxicity towards hypoxic tumor cells, a common feature of the solid tumor microenvironment.[4] These compounds can undergo bioreduction under low-oxygen conditions to form highly reactive radical species, leading to DNA damage and cell death.[4] Furthermore, the nitro group, as a potent electron-withdrawing group, can significantly modulate the molecule's interaction with its biological targets, potentially enhancing its inhibitory activity against key oncogenic pathways.[5]
This document serves as a technical guide for researchers, providing a foundational understanding, synthetic strategies, and detailed protocols for evaluating 3-nitro-4-phenylpyridine derivatives as a new class of anticancer agents.
Hypothesized Mechanism of Action: Dual-Threat Cellular Assault
Based on extensive research into related phenylpyridine and nitroaromatic structures, derivatives of the 3-nitro-4-phenylpyridine scaffold are postulated to exert their anticancer effects through a multi-pronged mechanism, primarily centered on the disruption of the cellular cytoskeleton and induction of apoptosis.
-
Tubulin Polymerization Inhibition : Many diarylpyridine compounds are designed as mimics of Combretastatin A-4 (CA-4), a potent natural product that inhibits the polymerization of tubulin into microtubules.[1] By binding to the colchicine-binding site on β-tubulin, these agents prevent the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to a halt in the cell cycle at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5] The 4-phenylpyridine moiety provides the necessary structural conformation to effectively engage with this site.
-
Hypoxia-Activated Prodrug Activity : The nitro group can function as a bioreductive trigger. In the oxygen-deficient environment of solid tumors, cellular reductases can reduce the nitro group to cytotoxic intermediates like nitroso and hydroxylamine species.[4] These reactive molecules can induce cell death through oxidative stress and by forming covalent adducts with critical macromolecules such as DNA and proteins.[4]
This dual-action potential makes the 3-nitro-4-phenylpyridine scaffold an exceptionally attractive starting point for developing potent and selective anticancer agents.
Figure 1: Postulated dual mechanism of action for 3-nitro-4-phenylpyridine derivatives.
Synthesis & Characterization: A Protocol for Scaffold Development
The synthesis of 3-nitro-4-phenylpyridine derivatives is most efficiently achieved using modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction. This approach offers high yields, tolerance of diverse functional groups, and relatively mild reaction conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for 4-Aryl-3-nitropyridine Synthesis
This protocol outlines a general method for coupling a substituted aryl boronic acid with 4-chloro-3-nitropyridine.
Rationale: The Suzuki-Miyaura coupling is chosen for its reliability and versatility. A palladium catalyst, such as Pd(PPh₃)₄, facilitates the reaction between the organoboron compound and the halide. A base is required to activate the boronic acid for transmetalation to the palladium center.
Materials:
-
4-chloro-3-nitropyridine
-
Substituted aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-3-nitropyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Follow this with the addition of the palladium catalyst (0.05 eq).
-
Heating: Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add water and extract the product three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target 3-nitro-4-phenylpyridine derivative.[1]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Figure 2: Experimental workflow for the synthesis of 3-nitro-4-phenylpyridine derivatives.
In Vitro Biological Evaluation: Protocols for Anticancer Activity
Protocol 2: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a standard first-pass screen for determining the cytotoxic potential of a compound.[6][7]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Step-by-step workflow for the MTT cell proliferation assay.
Protocol 3: Tubulin Polymerization Assay
This biochemical assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin.
Rationale: Tubulin polymerization can be monitored spectrophotometrically. As tubulin dimers assemble into microtubules, the turbidity of the solution increases, leading to a corresponding increase in light scattering that can be measured as an increase in absorbance at 340 nm. Inhibitors will suppress this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., G-PEM buffer with GTP)
-
Test compound and controls (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation: Prepare a solution of tubulin in ice-cold polymerization buffer.
-
Pre-incubation: In a 96-well plate on ice, add various concentrations of the test compound or controls to the tubulin solution. Incubate on ice for 15 minutes.
-
Initiate Polymerization: Transfer the plate to the spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the negative (vehicle) and positive (colchicine) controls. A flattened curve relative to the vehicle indicates inhibition of tubulin polymerization.[1]
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the 3-nitro-4-phenylpyridine scaffold is crucial for optimizing anticancer activity. The following table summarizes expected SAR trends based on published data for related compounds.
Table 1: Anticipated Structure-Activity Relationships
| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |
|---|---|---|---|
| Phenyl Ring (para) | Electron-Withdrawing (e.g., -F, -Cl, -CF₃) | Variable; may decrease activity | Studies on similar scaffolds have shown that strong electron-withdrawing groups in the para position can reduce tubulin inhibitory activity.[5] |
| Phenyl Ring (para) | Electron-Donating (e.g., -OCH₃, -CH₃) | Likely to increase activity | Methoxy groups, in particular, are common in potent tubulin inhibitors (e.g., Combretastatin A-4), potentially enhancing binding affinity.[8] |
| Phenyl Ring (meta) | Small groups | Generally well-tolerated | The meta position is often less sensitive to steric hindrance, allowing for a wider range of substitutions. |
| Pyridine Ring | Additional substitutions | May alter solubility and ADME properties | Modifications to the pyridine ring can be used to fine-tune the physicochemical properties of the compound for better drug-like characteristics.[2][9] |
Table 2: Representative Antiproliferative Activity of Phenylpyridine Analogs Note: This table presents data from related phenylpyridine compounds to provide a comparative context for newly synthesized 3-nitro-4-phenylpyridine derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Aryl-4-(trimethoxyphenyl)pyridines | HeLa | 0.1 - 5.0 | [5] |
| 3-Aryl-4-(trimethoxyphenyl)pyridines | MCF-7 | 0.2 - 8.0 | [5] |
| 3-Aryl-4-(trimethoxyphenyl)pyridines | A549 | 0.3 - 10.0 | [5] |
| Pyrazolo[3,4-d]pyrimidine derivatives | HCT-116 | 8.15 - 10.0 | [10][11] |
| 2,4,6-Trisubstituted Pyridines | PC3 (Prostate) | Nanomolar range | [12] |
Conclusion and Future Directions
The 3-nitro-4-phenylpyridine scaffold represents a highly promising framework for the development of novel anticancer therapeutics. Its potential for a dual mechanism of action—targeting both tubulin dynamics and the hypoxic tumor microenvironment—provides a strong rationale for its exploration. The protocols and insights provided in this guide offer a robust starting point for the synthesis, characterization, and biological evaluation of new derivatives.
Future work should focus on synthesizing a diverse library of analogs to build a comprehensive SAR profile, conducting in-depth mechanistic studies to validate the hypothesized modes of action, and advancing the most potent compounds into preclinical in vivo models to assess their efficacy and safety profiles.
References
- Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
- ResearchGate. (n.d.). Structure-activity relationship of phenyl-pyridine derivatives.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 3-Nitro-5-phenylpyridine and Other Nitroaromatics.
- National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930.
- National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
- ResearchGate. (n.d.). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds.
- Arabian Journal of Chemistry. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- Applied Chemical Engineering. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- PubMed. (n.d.). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents.
- ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
- Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
- National Institutes of Health. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors.
- National Institutes of Health. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- Benchchem. (n.d.). In Vivo vs. In Vitro Activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Comparative.
- National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- ResearchGate. (n.d.). In vitro growth inhibitory activity of compounds on normal and tumor cells.
- MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
- MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
- PubMed. (2014). Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications.
- MDPI. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 12. alliedacademies.org [alliedacademies.org]
Application Notes & Protocols: A Framework for the Pharmacological Screening of Novel 3-Nitro-4-phenylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-nitro-4-phenylpyridine scaffold represents a promising, yet underexplored, chemical space for the discovery of new therapeutic agents. The presence of the nitro group, a potent electron-withdrawing feature, and the bi-aryl pyridine core suggests potential for diverse biological activities. This guide provides a comprehensive framework for the systematic pharmacological evaluation of novel compound libraries derived from this scaffold. We outline a tiered, multi-faceted screening cascade designed to efficiently identify and characterize compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. The protocols herein are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind experimental design, the importance of robust controls, and the principles of data interpretation.
Part 1: The Strategic Imperative - A Tiered Screening Philosophy
The journey from a novel chemical entity (NCE) to a viable drug candidate is a process of attrition.[1] A successful screening campaign must therefore be designed to fail compounds quickly and cheaply, while robustly identifying those with genuine therapeutic potential. We propose a hierarchical approach, beginning with broad, high-throughput assays and progressing to more complex, mechanism-of-action studies. This strategy conserves resources and focuses efforts on the most promising derivatives.
The experimental workflow is designed as a decision-making tree. The outcome of each stage informs the progression to the next, ensuring a logical and resource-efficient characterization of the compound library.
Caption: Tiered Pharmacological Screening Workflow.
Part 2: Foundational Screening - Cytotoxicity and Antiproliferative Activity
The initial step for any new compound library is to assess its general cytotoxicity. This provides a baseline understanding of a compound's biological activity and helps triage molecules that are either inert or non-specifically toxic from those that may have therapeutic potential, particularly in oncology.[2][3]
Protocol 2.1: MTT Cell Viability Assay
This colorimetric assay is a robust, high-throughput method for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[4] Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5]
Principle of the Assay: The amount of purple formazan generated is directly proportional to the number of metabolically active, viable cells. A decrease in signal in treated wells compared to untreated controls indicates a loss of viability or an antiproliferative effect.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control line (e.g., HEK293 or primary fibroblasts).
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: Seeding density is a critical parameter; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting compound activity.[6]
-
-
Compound Treatment: Prepare serial dilutions of the 3-nitro-4-phenylpyridine derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6] Replace the old medium with 100 µL of medium containing the test compounds or controls.
-
Controls: Include wells for "untreated" (cells + medium with 0.5% DMSO) and "blank" (medium only). A positive control (e.g., Doxorubicin) is essential.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Derivative Substitution | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI)* |
| NPP-001 | Unsubstituted | 25.4 | 31.2 | >100 | >3.9 |
| NPP-002 | 4'-methoxy | 8.1 | 12.5 | 85.1 | >10.5 |
| NPP-003 | 3'-chloro | 2.2 | 3.8 | 15.7 | 7.1 |
| Doxorubicin | (Positive Control) | 0.15 | 0.08 | 1.2 | 8.0 |
*SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Part 3: Probing the Mechanism - Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, including cancer.[7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response, making it an attractive target for therapeutic intervention.[8][9]
The NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (e.g., TNF-α) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).[10][11]
Caption: Simplified Canonical NF-κB Signaling Pathway.
Protocol 3.1: NF-κB Reporter Gene Assay
This cell-based assay quantitatively measures the activity of the NF-κB transcription factor. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites.
Step-by-Step Methodology:
-
Cell Line: Use a stable cell line, such as HEK293-NFκB-luc, which contains an integrated NF-κB-luciferase reporter construct.
-
Seeding and Treatment: Seed cells in a white, opaque 96-well plate. After 24 hours, pre-treat cells with non-toxic concentrations of the 3-nitro-4-phenylpyridine derivatives for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (e.g., 10 ng/mL), to all wells except the negative control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Signal Detection: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega's ONE-Glo™ Luciferase Assay System) and a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (determined in a parallel plate via MTT or CellTiter-Glo® assay) to exclude cytotoxic effects. Calculate the percent inhibition relative to the stimulated (TNF-α only) control.
Part 4: Expanding the Scope - Antimicrobial Activity
The pyridine ring is a common feature in many antimicrobial agents. Therefore, screening the library for antibacterial and antifungal activity is a logical extension.
Protocol 4.1: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[13][14]
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed.
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |
| NPP-001 | >128 | >128 |
| NPP-004 | 16 | 64 |
| NPP-005 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Part 5: Advancing the Hits - Target-Based & Early ADMET Screening
Compounds that demonstrate potent and selective activity in phenotypic screens ("hits") must be further characterized. This involves identifying their molecular target and assessing their drug-like properties.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Example)
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[15] An in vitro kinase assay can determine if a compound directly inhibits a specific kinase. The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[15]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol Summary:
-
Kinase Reaction: Incubate the kinase, substrate, ATP, and serially diluted test compound.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by luciferase to generate a light signal.
-
Measurement: Quantify the luminescent signal, which is proportional to kinase activity. Inhibition is observed as a decrease in light output.
The Importance of Early ADMET
Poor pharmacokinetic properties are a major cause of drug failure.[16] Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to select compounds with a higher probability of success.[17][18][19]
-
Absorption/Permeability: Assays like the Caco-2 permeability test can predict intestinal absorption.
-
Metabolism: Incubating compounds with liver microsomes can assess metabolic stability. The nitro group in the 3-nitro-4-phenylpyridine scaffold can be susceptible to metabolic reduction, which may lead to toxicity, making this a crucial assessment.
-
Toxicity: In vitro cytotoxicity assays provide the first indication of potential toxicity. Further assays, such as hERG channel inhibition, are needed to assess specific liabilities like cardiotoxicity.
Part 6: In Vivo Proof-of-Concept
Promising lead compounds with good in vitro potency, selectivity, and ADMET properties should be advanced to in vivo models to evaluate their efficacy and safety in a whole organism.[20][21] The choice of model depends on the therapeutic indication identified in the screening cascade.
-
For Anticancer Leads: A tumor xenograft model, where human cancer cells are implanted in immunodeficient mice, is a standard for evaluating a compound's ability to inhibit tumor growth.
-
For Anti-inflammatory Leads: The carrageenan-induced paw edema model in rodents is a classic acute inflammation model used to assess the in vivo activity of anti-inflammatory agents.[22][23]
References
-
Jain, C. K., & Saroha, R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Sullivan, T. J., Croft, A. R., Hanka, R., & Roberts, S. J. (1983). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 16(5), 485–493. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Tropical Journal of Natural Product Research, 3(10), 309-315. [Link]
-
The Scientist. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist. [Link]
-
Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]
-
Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. [Link]
-
Lie, Y. S., & Mautner, H. G. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Zhonghua yao li xue bao = Acta pharmacologica Sinica, 19(2), 101–105. [Link]
-
Wisdomlib. (2025). ADME screening: Significance and symbolism. Wisdomlib. [Link]
-
Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
Sullivan, T. J., Croft, A. R., Hanka, R., & Roberts, S. J. (1983). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British journal of clinical pharmacology, 16(5), 485–493. [Link]
-
Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]
-
Pawar, R. S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 333-338. [Link]
-
LifeNet Health. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. LifeNet Health. [Link]
-
Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]
-
Hughes, C. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17730–17738. [Link]
-
Sanchez, G. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Course Hero. [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
-
Menon, A., & Krishnan, R. (2019). In-vitro Models in Anticancer Screening. In: Concepts and Models for Drug Permeability Studies. ResearchGate. [Link]
-
Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]
-
InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems. [Link]
-
Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, immunity and cancer: coming of age. Nature Reviews Immunology, 18(5), 309-324. [Link]
-
World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual. [Link]
-
BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. [Link]
-
BioSolveIT. (2022). Importance of ADME/Tox in Early Drug Discovery. BioSolveIT. [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
-
Feng, Y., et al. (2018). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer. [Link]
-
Dias, D. A., Urban, S., & Roessner, U. (2012). A historical overview of natural products in drug discovery. Metabolites, 2(2), 303–336. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407. [Link]
-
Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(13), 5707–5723. [Link]
Sources
- 1. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. woah.org [woah.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 18. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 20. noblelifesci.com [noblelifesci.com]
- 21. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpras.com [ijpras.com]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: Scale-up Synthesis of 3-Nitro-4-phenylpyridine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 3-Nitro-4-phenylpyridine, a key intermediate in pharmaceutical development. The protocol is designed for producing material in quantities (100 g to kg scale) and purity (>99%) suitable for preclinical toxicology and efficacy studies.[1] We detail a robust two-step synthetic sequence, starting with a Suzuki-Miyaura cross-coupling to form the 4-phenylpyridine core, followed by a regioselective nitration. This guide emphasizes process safety, analytical quality control, and provides detailed, step-by-step protocols with explanations for key experimental choices, ensuring scientific integrity and reproducibility.
Introduction & Strategic Overview
The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[2][3] 3-Nitro-4-phenylpyridine serves as a critical building block for the synthesis of more complex drug candidates. The introduction of the nitro group at the 3-position provides a versatile chemical handle for further functionalization, while the phenyl group at the 4-position is often crucial for biological activity.
The primary challenge in producing this compound at scale lies in controlling the regioselectivity of the nitration step. The pyridine ring is electronically deactivated towards electrophilic aromatic substitution, and forcing conditions can lead to poor yields and mixtures of isomers.[4][5] This protocol addresses this challenge through a carefully optimized process.
Retrosynthetic Strategy
The synthesis is approached via a two-step sequence. The primary disconnection is at the C-N bond formed during nitration, leading back to the 4-phenylpyridine intermediate. The second disconnection is at the C-C bond between the two aromatic rings, which is reliably formed via a Suzuki-Miyaura cross-coupling reaction.
Caption: Overall process workflow for the synthesis of 3-Nitro-4-phenylpyridine.
Conclusion
This application note details a validated and scalable two-step synthesis for producing high-purity 3-Nitro-4-phenylpyridine suitable for preclinical research. By employing a robust Suzuki-Miyaura coupling followed by a regioselective, low-temperature nitration, this protocol overcomes common challenges associated with pyridine chemistry. Strict adherence to the outlined procedures, safety assessments, and quality control measures will ensure the consistent production of this vital pharmaceutical intermediate.
References
-
Pearson. (2024). Mechanism for nitration of pyridine. Retrieved from [Link]
-
Filo. (n.d.). Discuss the chemistry of pyridine under nitration. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. RSC Publishing. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing. Retrieved from [Link]
-
Ardena. (n.d.). Defining acceptable impurity levels for drug substances in GLP toxicology studies. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Scribd. (n.d.). Nitration Plant SOP Guide. Retrieved from [Link]
-
University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
-
AMSbio. (2025). Analytical Priorities in Drug Development: How Preclinical Data Shapes Regulatory Success. Retrieved from [Link]
-
YouTube. (2023). Purity, in vivo toxicity, & clinical trial material. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
-
J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
RSC Publishing. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
Quantitative Analysis of 3-Nitro-4-phenylpyridine: Validated HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-4-phenylpyridine is a heterocyclic compound of interest in synthetic chemistry and pharmaceutical development, where it may serve as a key intermediate or appear as a process-related impurity. The accurate and precise quantification of this analyte is critical for process optimization, quality control, and regulatory compliance. This application note presents two robust and validated analytical methods for the determination of 3-Nitro-4-phenylpyridine: a Reversed-Phase High-Performance Liquid Chromatography method with Ultraviolet detection (RP-HPLC-UV) and a Gas Chromatography-Mass Spectrometry (GC-MS) method. Both protocols are designed to deliver high sensitivity, specificity, and reliability, adhering to the principles outlined in international regulatory guidelines.[1][2][3] We provide detailed, step-by-step procedures, method validation parameters, and the scientific rationale behind the selection of instrumental conditions, empowering researchers to implement these methods with confidence.
Introduction and Physicochemical Profile
The rigorous characterization and quantification of chemical entities are foundational to modern drug development and chemical research. 3-Nitro-4-phenylpyridine (CAS No. 220952-00-1) possesses structural motifs—a pyridine ring, a phenyl group, and a nitro group—that make it amenable to analysis by multiple chromatographic techniques. The nitro and aromatic functionalities provide a strong chromophore for UV detection, while its predicted volatility and thermal stability allow for gas chromatography.[4][5]
The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation.[6][7] This guide details two orthogonal methods: HPLC-UV, which is ideal for routine quality control in liquid matrices, and GC-MS, which offers superior specificity and is invaluable for impurity identification and trace-level analysis.[8]
Table 1: Physicochemical Properties of 3-Nitro-4-phenylpyridine
| Property | Value | Source |
| CAS Number | 220952-00-1 | [4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [5] |
| Molecular Weight | 200.19 g/mol | [5] |
| Boiling Point | 324.9 ± 22.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Flash Point | 150.3 ± 22.3 °C | [5] |
Method 1: Reversed-Phase HPLC with UV Detection
Principle and Rationale
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating and quantifying compounds based on their hydrophobicity.[9] An analyte is partitioned between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. For 3-Nitro-4-phenylpyridine, a C18 column is an excellent choice, providing effective retention through hydrophobic interactions with the phenyl group.
The mobile phase, a gradient mixture of acidified water and acetonitrile, allows for the elution of the analyte with a sharp, symmetrical peak shape. The addition of a small amount of formic or trifluoroacetic acid improves peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[10] UV detection is selected due to the strong absorbance of the nitroaromatic structure, with a wavelength of 254 nm providing high sensitivity.[11]
Detailed Experimental Protocol
A. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Standard: 3-Nitro-4-phenylpyridine reference standard of known purity.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Nitro-4-phenylpyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Dissolve the sample material in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.[11]
C. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[11]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
Method Validation Summary
This HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][12] Validation ensures the reliability, consistency, and accuracy of the analytical results.[13][14]
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Peak is pure and free from interference from placebo, impurities, or degradation products. | Ensures the method accurately measures only the intended analyte.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[3] |
| Range | Typically 80-120% of the test concentration. | Defines the concentration interval over which the method is precise, accurate, and linear.[3] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the test results to the true value.[14] |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Assesses the degree of scatter between a series of measurements.[1] |
| LOQ/LOD | Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3 | Defines the lowest concentration that can be reliably quantified and detected.[13] |
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of 3-Nitro-4-phenylpyridine by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds.[6][15] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. A non-polar column (e.g., 5% phenyl polysiloxane) is suitable for separating a moderately polar compound like 3-Nitro-4-phenylpyridine. The mass spectrometer serves as the detector, ionizing the eluted compound (typically via Electron Ionization, EI) and separating the resulting ions by their mass-to-charge ratio (m/z).[9][16]
This method offers exceptional selectivity, as quantification can be performed using a specific ion (Selected Ion Monitoring, SIM mode), minimizing interference from matrix components.[8] Furthermore, the resulting mass spectrum provides structural information that can be used to unequivocally confirm the identity of the analyte.[17]
Detailed Experimental Protocol
A. Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard: 3-Nitro-4-phenylpyridine reference standard of known purity.
B. Preparation of Solutions
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Nitro-4-phenylpyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards (0.1-10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane. The lower concentration range is chosen to leverage the high sensitivity of the MS detector.
-
Sample Preparation: Dissolve the sample material in dichloromethane to achieve a theoretical concentration within the calibration range (e.g., 1 µg/mL).
C. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[8]
-
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-300 (for identity confirmation).
-
SIM: Monitor characteristic ions for quantification (e.g., m/z 200 [M]⁺, and other key fragments).
-
Method Validation Summary
The GC-MS method should also be validated to the same rigorous standards as the HPLC method, ensuring its suitability for quantitative impurity analysis.[12]
Table 3: Typical Acceptance Criteria for GC-MS Method Validation
| Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte and its monitored ions. | SIM mode provides high specificity, ensuring only the target analyte is measured.[17] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional response suitable for quantification. |
| Accuracy | 90.0% - 110.0% recovery (may have wider limits for trace analysis). | Demonstrates the method's ability to measure the true value accurately.[12] |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% | Assesses measurement variability, with wider limits often acceptable for trace analysis. |
| LOQ/LOD | Method-dependent, often in the low ng/mL to pg/mL range. | Establishes the lower limits of reliable measurement, critical for impurity analysis.[18] |
GC-MS Workflow Diagram
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 5. 3-Nitro-4-phenylpyridine CAS:220952-00-1 [qiyuebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaerudition.org [pharmaerudition.org]
- 14. wjarr.com [wjarr.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note & Protocols: 3-Nitro-4-phenylpyridine as a Key Building Block for the Synthesis of Advanced Kinase Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small-molecule kinase inhibitors have consequently become a cornerstone of targeted therapy. The pyridine nucleus is a privileged scaffold in medicinal chemistry, prized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket and for its versatile synthetic handles.[3][4][5] This document provides a detailed guide on the strategic use of 3-nitro-4-phenylpyridine derivatives as pivotal intermediates in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent transformation, and illustrate the key chemical workflows and mechanisms.
Introduction: The Strategic Importance of the Phenylpyridine Scaffold
The pyridine ring is an isostere of benzene where one C-H group is replaced by a nitrogen atom, imparting polarity and basicity.[3] In the context of kinase inhibition, this nitrogen atom is a crucial hydrogen bond acceptor, enabling high-affinity binding to the "hinge" residues that connect the N- and C-lobes of the kinase domain.[6] This interaction mimics the binding of the adenine moiety of ATP, making pyridine-based compounds excellent ATP-competitive inhibitors.[3][7]
The 4-phenyl substituent on the pyridine ring serves as a versatile anchor point. It can be functionalized to extend into other pockets of the ATP-binding site, thereby enhancing both potency and selectivity for the target kinase.[8] The 3-nitro group is not typically part of the final drug structure; rather, it is a strategic synthetic precursor. Its strong electron-withdrawing nature facilitates certain reactions, and its reliable reduction to a primary amine (3-amino-4-phenylpyridine) provides a nucleophilic handle for subsequent bond-forming reactions to complete the synthesis of the final inhibitor.[9][10][11]
This application note will focus on a modular, three-stage synthetic strategy:
-
Core Synthesis: Formation of the 3-nitro-4-phenylpyridine scaffold via palladium-catalyzed cross-coupling.
-
Functionalization: Reduction of the nitro group to the key amine intermediate.
-
Elaboration: Coupling of the amine intermediate with other pharmacophoric fragments to yield a final kinase inhibitor.
Synthetic Strategy Overview & Key Transformations
The overall synthetic logic revolves around the sequential and controlled construction of the final inhibitor. The 3-nitro-4-phenylpyridine core is assembled first, followed by unmasking the reactive amino group for the final coupling step.
Diagram 1: General workflow for kinase inhibitor synthesis via a 3-nitro-4-phenylpyridine intermediate.
Detailed Experimental Protocols
The following protocols are robust, well-established procedures that can be adapted for a variety of specific target molecules.
Protocol 1: Synthesis of 3-Nitro-4-phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes the formation of the C-C bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is exceptionally reliable due to its tolerance of a wide range of functional groups and generally high yields.[12][13]
Causality: The palladium catalyst is the engine of this reaction. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[13] Phosphine ligands like PPh₃ stabilize the palladium catalyst, preventing its precipitation as palladium black and enhancing its activity.
Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
3-Nitro-4-chloropyridine (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-nitro-4-chloropyridine, the phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-nitro-4-phenylpyridine product.
Protocol 2: Catalytic Reduction of the Nitro Group
This protocol converts the inert nitro group into a nucleophilic amine, a key step for subsequent fragment coupling. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]
Causality: The palladium on carbon (Pd/C) catalyst adsorbs molecular hydrogen (H₂) onto its surface, dissociating it into highly reactive hydrogen atoms.[9] These atoms are then transferred to the nitro group on the substrate, reducing it sequentially to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.
Materials & Reagents:
-
3-Nitro-4-phenylpyridine derivative (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the 3-nitro-4-phenylpyridine derivative in methanol or ethyl acetate in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Add it under a stream of inert gas if possible.
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-phenylpyridine derivative, which is often pure enough for the next step or can be purified by chromatography if necessary.
Protocol 3: Final Assembly via Buchwald-Hartwig Amination
This protocol demonstrates the coupling of the 3-amino-4-phenylpyridine intermediate with a heterocyclic halide (e.g., a substituted chloropyrimidine, common in ALK inhibitors like Ceritinib) to form the final product.[14][15]
Causality: Similar to the Suzuki coupling, this is a palladium-catalyzed reaction. The Buchwald-Hartwig amination specifically forms a C-N bond. A bulky phosphine ligand (like Xantphos) is crucial; it promotes the reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A non-nucleophilic base (like Cs₂CO₃) is used to deprotonate the amine without competing in the reaction.
Materials & Reagents:
-
3-Amino-4-phenylpyridine derivative (1.0 eq)
-
Substituted Heterocyclic Halide (e.g., 2,5-dichloropyrimidine derivative) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or flask, combine the 3-amino-4-phenylpyridine derivative, the heterocyclic halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 8-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Summary of Reaction Parameters
The following table provides a general overview of typical conditions for each key synthetic step. Optimization may be required based on the specific substrates used.
| Parameter | Protocol 1: Suzuki Coupling | Protocol 2: Nitro Reduction | Protocol 3: Buchwald-Hartwig Amination |
| Key Reagents | 3-Nitro-4-chloropyridine, Phenylboronic acid | 3-Nitro-4-phenylpyridine | 3-Amino-4-phenylpyridine, Heterocyclic halide |
| Catalyst | Pd(PPh₃)₄ | 10% Pd/C | Pd₂(dba)₃ / Xantphos |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | 1-4 mol% |
| Base / Reagent | K₂CO₃, Na₂CO₃ | H₂ gas (1 atm) | Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF | MeOH, EtOAc, THF | Dioxane, Toluene |
| Temperature | 80 - 110 °C | Room Temperature | 100 - 120 °C |
| Typical Yield | 75 - 95% | >90% (often quantitative) | 60 - 85% |
Conclusion
The 3-nitro-4-phenylpyridine scaffold is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its preparation via robust Suzuki-Miyaura coupling and the subsequent straightforward reduction to the key 3-amino intermediate allows for a modular and efficient approach to complex drug molecules. The protocols outlined in this document provide a solid foundation for researchers to construct novel inhibitors targeting a wide array of kinases, facilitating the advancement of targeted therapies in oncology and beyond.
References
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452.
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
- Ceritinib: From Synthesis to Clinical Applic
- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. (2024). African Journal of Biomedical Research.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). PubMed Central.
- Alectinib Synthesis through Formal α-Aryl
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016). PubMed.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.).
- Synthesis routes of Alectinib Hydrochloride. (n.d.). Benchchem.
- Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine. (n.d.). Benchchem.
- Ceritinib: A Deep Dive into its Synthesis and Manufacturing. (n.d.). Benchchem.
- Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. (2015). European Journal of Medicinal Chemistry.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Alectinib Synthetic Routes. (n.d.). MedKoo Biosciences.
- A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.).
- A Novel Process For The Preparation Of An Intermedi
- Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (n.d.). PubMed Central.
- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025).
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Method for preparing Alectinib. (n.d.).
- Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. (n.d.). PubMed.
- Preparation method of 3-amino-4-methylpyridine. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.).
- 3-Amino-4-phenylpyridine. (n.d.). Chem-Impex.
- Application Notes and Protocols: 3-Nitro-5-phenylpyridine in Drug Discovery. (n.d.). Benchchem.
- 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. (n.d.). Benchchem.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. (n.d.). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).
- Technical Support Center: Synthesis of 3-Phenylpyridine. (n.d.). Benchchem.
- Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2025).
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.).
- 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycol
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PubMed Central.
- Preparation process of 3 amino-4 methyl pyridine. (n.d.).
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). Chapman University Digital Commons.
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Cell-Based Assays for Testing the Cytotoxicity of 3-Nitro-4-phenylpyridine Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling for Novel 3-Nitro-4-phenylpyridine Derivatives
The 3-phenylpyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the foundation for a wide array of therapeutic agents targeting diseases ranging from cancer to inflammatory and neurodegenerative conditions.[1] The introduction of a nitro group, creating 3-Nitro-4-phenylpyridine derivatives, can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy or altering its mechanism of action. However, nitroaromatic compounds are also known for their potential toxicity, which can be influenced by factors such as their reduction potential and the generation of reactive oxygen species.[2][3][4][5] Therefore, a thorough and early assessment of the cytotoxic profile of these novel derivatives is paramount in the drug discovery and development process.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to evaluate the cytotoxicity of 3-Nitro-4-phenylpyridine derivatives. We will delve into the principles behind key assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting. Our focus is on establishing a multi-parametric approach to cytotoxicity testing, moving beyond simple viability readouts to gain a more nuanced understanding of a compound's effect on cellular health.
Guiding Principles: Selecting the Right Assays for a Comprehensive Cytotoxicity Profile
A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A more complete picture emerges from a multi-assay approach that interrogates different cellular processes. For 3-Nitro-4-phenylpyridine derivatives, we recommend a tiered strategy that assesses metabolic activity, membrane integrity, and markers of apoptosis.
-
Tier 1: Metabolic Activity as an Indicator of Cell Viability. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are foundational for initial screening.[9][10][11] They provide a rapid, high-throughput method to assess the impact of a compound on the metabolic function of a cell population, which is often correlated with cell viability.[12]
-
Tier 2: Membrane Integrity to Differentiate Cytotoxicity from Cytostatic Effects. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, an indicator of compromised cell membrane integrity and cell death.[13][14][15] This assay helps to distinguish between compounds that kill cells (cytotoxic) and those that merely inhibit their proliferation (cytostatic).
-
Tier 3: Apoptosis Assays to Elucidate the Mechanism of Cell Death. Should a compound demonstrate significant cytotoxicity, understanding the mechanism of cell death is crucial. Assays that measure the activity of key apoptotic enzymes, such as caspases 3 and 7, can reveal whether the compound induces programmed cell death.[16][17][18][19]
The following sections will provide detailed protocols for each of these recommended assays.
Experimental Design Considerations
Cell Line Selection: The choice of cell line is critical and should be guided by the therapeutic target of the 3-Nitro-4-phenylpyridine derivatives.[20][21][22] For general toxicity screening, commonly used and well-characterized cell lines such as human fibroblasts (e.g., MRC-5) or immortalized cell lines (e.g., HEK293T) can be employed.[21] If the compounds are being developed as anti-cancer agents, a panel of relevant cancer cell lines should be used.
Compound Handling: Due to the potential for poor aqueous solubility of small molecules, a suitable solvent such as dimethyl sulfoxide (DMSO) is often required. It is crucial to determine the highest concentration of DMSO that does not induce cytotoxicity in the chosen cell line (typically below 0.5%) and to include a vehicle control (cells treated with the same concentration of DMSO as the test compounds) in all experiments.[23]
Dose-Response and Time-Course Studies: To accurately characterize the cytotoxic potential of a compound, it is essential to perform dose-response experiments, testing a range of concentrations to determine the IC50 (the concentration at which 50% of cell viability is inhibited). Additionally, time-course experiments are valuable for understanding the kinetics of the cytotoxic response.[24]
Tier 1 Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[9][10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
3-Nitro-4-phenylpyridine derivatives (and controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-Nitro-4-phenylpyridine derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Tier 2 Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture supernatant.[13][15] LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[15]
Materials:
-
Cell culture supernatant from compound-treated cells (from the same plates as another viability assay if multiplexing)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Step-by-Step Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated, viable cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.
-
Background Control: Culture medium without cells.
-
-
Sample Collection:
-
After the compound treatment period, carefully collect 50 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate, cofactor, and dye solutions).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.[14]
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Tier 3 Protocol: Caspase-3/7 Glo® Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[16]
Materials:
-
Cells treated with 3-Nitro-4-phenylpyridine derivatives in 96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with compounds as described in the MTT assay protocol.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of 3-Nitro-4-phenylpyridine derivatives.
Caption: A flowchart illustrating the sequential steps involved in the cytotoxicity assessment of novel compounds.
Hypothetical Data Presentation
The following tables present hypothetical data from the described assays for a series of 3-Nitro-4-phenylpyridine derivatives.
Table 1: IC50 Values from MTT Assay (48h Treatment)
| Compound | IC50 (µM) |
| Derivative A | 12.5 |
| Derivative B | > 100 |
| Derivative C | 5.2 |
| Staurosporine (Positive Control) | 0.8 |
Table 2: LDH Release at 2x IC50 (48h Treatment)
| Compound | % Cytotoxicity |
| Derivative A | 65% |
| Derivative B | < 5% |
| Derivative C | 82% |
| Lysis Buffer (Positive Control) | 100% |
Table 3: Caspase-3/7 Activity at IC50 (24h Treatment)
| Compound | Fold Increase in Caspase-3/7 Activity |
| Derivative A | 4.8 |
| Derivative B | 1.1 |
| Derivative C | 7.2 |
| Staurosporine (Positive Control) | 9.5 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors.[23] | Use a multichannel pipette for consistency. Ensure a homogenous cell suspension before seeding. |
| Low absorbance in MTT assay | Low cell density, insufficient incubation time.[23][26] | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[23] |
| High background in LDH assay | Serum in the medium can contain LDH. | Use serum-free medium during the final hours of compound treatment and for the assay. |
| No caspase activation despite cytotoxicity | Cell death may be occurring through a non-apoptotic pathway (e.g., necrosis). | Consider assays for other cell death mechanisms, such as necroptosis. |
| Compound precipitation in media | Poor solubility of the derivative. | Check the solubility limit of the compound in the culture medium.[23] Ensure the final DMSO concentration is non-toxic. |
Conclusion: Towards a Deeper Understanding of Compound Cytotoxicity
The systematic application of this multi-tiered assay approach provides a robust framework for characterizing the cytotoxic profile of novel 3-Nitro-4-phenylpyridine derivatives. By moving beyond a single endpoint, researchers can gain valuable insights into a compound's mechanism of action, differentiate between cytotoxic and cytostatic effects, and make more informed decisions in the drug discovery pipeline. This comprehensive understanding of a compound's interaction with cells is essential for identifying promising therapeutic candidates with acceptable safety profiles.
References
-
Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025, December 24). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 35(2), 133–150. [Link]
-
Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2013). [Link]
-
Bodell, W. J., & Miller, J. A. (1976). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Pathology and Toxicology, 1(4), 401-424. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. (2023, May 6). [Link]
-
Cronin, M. T. D., & Dearden, J. C. (1995). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 14(12), 2129-2138. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Karelson, M., Sild, S., & Maran, U. (2000). Structure-toxicity relationships of nitroaromatic compounds. Molecular Simulation, 24(4-6), 229-242. [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Wlodkowic, D., & Darzynkiewicz, Z. (2011). Real-Time Cytotoxicity Assays. Methods in molecular biology (Clifton, N.J.), 740, 103–110. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology, 23, 2.4.1-2.4.14. [Link]
-
Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 127–129. [Link]
-
Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. Promega GmbH. [Link]
-
ATPlite Cytotoxicity Assays. Biocompare.com. (2017, August 16). [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025, January 23). [Link]
-
Real-time Cytotoxicity Assays in Human Whole Blood. JoVE. (2022, July 6). [Link]
-
Duellman, S., Zhou, W., Meisenheimer, P., Vidugiris, G., Cali, J. J., & Trask, O. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Real-time Cytotoxicity Assays. Agilent. [Link]
-
Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]
-
Corbo, F., Di Martino, R. M. C., Di Onofrio, B., & Carotenuto, A. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules (Basel, Switzerland), 24(18), 3369. [Link]
-
ATPlite Luminescence Assay System 96-well, 1000 Assay Points. NOVA. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. (2020, September 1). [Link]
-
ATPlite & ATPlite 1step. 伯森生技. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. (2022, March 31). [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. (2022, March 21). [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]
-
van Rhee, A. M., & Jacobson, K. A. (1996). Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors. Drug development research, 37(1), 15-31. [Link]
-
Zhang, Y., Li, J., & Wang, J. (2020). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Chemical science, 11(40), 10935–10940. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. stemcell.com [stemcell.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Nitro-4-phenylpyridine
Introduction
3-Nitro-4-phenylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its synthesis. We will explore the two primary synthetic routes, providing in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles and field-proven insights.
The synthesis of 3-Nitro-4-phenylpyridine is typically approached via two distinct strategies:
-
Route A: Post-Coupling Nitration. This route involves an initial Suzuki-Miyaura cross-coupling to form the 4-phenylpyridine core, followed by an electrophilic nitration step.
-
Route B: Pre-Coupling Nitration. This strategy begins with a pre-functionalized nitropyridine, such as 3-bromo-5-nitropyridine, which then undergoes a Suzuki-Miyaura cross-coupling with phenylboronic acid.
Each route has its own set of advantages and challenges. This guide will provide the necessary technical details to select the most appropriate route and optimize the reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for synthesizing 3-Nitro-4-phenylpyridine?
A1: Both routes are viable, but the choice often depends on the availability of starting materials and the scale of the reaction. Route B, the Suzuki-Miyaura coupling of a pre-nitrated halo-pyridine (e.g., 3-bromo-5-nitropyridine), is often more direct and can lead to higher overall yields with better control over regioselectivity.[1][2] Route A involves two distinct reaction steps and the nitration of 4-phenylpyridine can sometimes lead to side products, complicating purification.[1]
Q2: My Suzuki-Miyaura coupling reaction for 4-phenylpyridine (Route A) has a very low yield. What are the most common causes?
A2: Low yields in Suzuki couplings involving pyridine substrates are common and can stem from several factors. The most critical are:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can oxidize the catalyst to an inactive state.[3][4]
-
Poor Reagent Quality: Water contamination can lead to protodeboronation, where the boronic acid is consumed in a non-productive side reaction.[3] Ensure all reagents, especially the boronic acid and the base, are pure and anhydrous.[3]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to facilitate the reaction with electron-deficient pyridine rings.[3]
Q3: I am attempting the nitration of 4-phenylpyridine (Route A) and observing a mixture of products, including dinitrated species. How can I improve selectivity for the desired 3-nitro isomer?
A3: Controlling the nitration of 4-phenylpyridine is a significant challenge. The pyridine ring is strongly deactivated towards electrophilic substitution, requiring harsh conditions which can lead to over-nitration.[5][6] To favor mono-nitration at the 3-position:
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.[5]
-
Limit Nitrating Agent: Use a minimal excess of the nitrating agent (e.g., HNO₃/H₂SO₄). A large excess strongly favors multiple nitrations.[5]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to maintain a low concentration of the active nitronium ion (NO₂⁺) at any given time.[5]
-
Monitor Reaction Progress: Use TLC or GC-MS to stop the reaction once the formation of the desired mono-nitrated product is maximized, before significant dinitration occurs.[5]
Q4: Why is direct nitration of pyridine so difficult, and how does the phenyl group at the 4-position affect this?
A4: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and deactivating the ring towards electrophiles like the nitronium ion.[6][7] This makes electrophilic aromatic substitution much less favorable than for benzene. Nitration, when it does occur under harsh conditions, typically happens at the 3-position (meta-position), as the ortho (2,6) and para (4) positions are the most deactivated.[5][6] The phenyl group at the 4-position is an activating group, but its influence is complex. It will direct nitration to its own ortho and para positions, but the primary site of nitration on the pyridine ring is still expected at the 3- and 5-positions, which are meta to the deactivating pyridine nitrogen.
Troubleshooting Guide: Route A (Phenylation then Nitration)
Part 1: Optimizing the Suzuki-Miyaura Coupling for 4-Phenylpyridine Synthesis
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but its application to heteroaromatic systems like pyridine requires careful optimization.[8]
This is often the primary hurdle. The workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
The formation of biphenyl as a byproduct occurs when the boronic acid couples with itself. This is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II), facilitating the homocoupling pathway.[3][4]
-
Solution 1: Strict Exclusion of Oxygen: This is the most critical factor. Ensure the reaction is set up under a robust inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[3]
-
Solution 2: Control Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equivalents) is common, a large excess can promote homocoupling. Optimize the ratio for your specific system.[3]
This side reaction involves the cleavage of the C-B bond by a proton source (like water), converting the boronic acid into benzene and removing it from the catalytic cycle.[3]
-
Solution 1: Use Anhydrous Conditions: Ensure your solvent, base, and glassware are thoroughly dried.[3]
-
Solution 2: Choose the Right Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Anhydrous K₃PO₄ or Cs₂CO₃ are often effective choices.[3]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 4-Bromopyridine or 4-Iodopyridine | Reactivity order: I > Br >> Cl. Chloro-pyridines are less reactive and may require more specialized catalyst systems.[8] |
| Boronic Acid | Phenylboronic acid | Use 1.1–1.5 equivalents. Boronate esters (e.g., pinacol esters) can be used for improved stability.[2] |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | For electron-deficient pyridines, catalyst systems with bulky, electron-rich ligands are often superior to Pd(PPh₃)₄.[2][3] |
| Ligand | SPhos, XPhos, RuPhos | Use a Pd:Ligand ratio of 1:2 to 1:4. These ligands promote the reductive elimination step and stabilize the catalyst.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Use 2–3 equivalents. These are strong, non-nucleophilic bases that are effective in anhydrous conditions.[3] |
| Solvent | Dioxane, Toluene, or THF (often with water) | Ensure solvents are rigorously degassed. A biphasic system (e.g., Dioxane/Water) can be effective.[8] |
| Temperature | 80–110 °C | Higher temperatures may be needed, but monitor for potential decomposition. |
Part 2: Optimizing the Nitration of 4-Phenylpyridine
The nitration of 4-phenylpyridine is an electrophilic aromatic substitution reaction on a highly deactivated ring system, which presents a challenge in controlling both reactivity and selectivity.
The regiochemical outcome is determined by the combined electronic effects of the pyridine nitrogen and the phenyl substituent.
Caption: Directing effects on the nitration of 4-phenylpyridine.
Due to the deactivated nature of the pyridine ring, standard nitrating conditions (conc. HNO₃/H₂SO₄ at room temperature) are often ineffective.[6]
-
Solution: Harsher conditions are required. This typically involves using fuming nitric acid and/or higher temperatures (e.g., >100 °C).[5][6] However, this increases the risk of side reactions and decomposition. An alternative is to first form the 4-phenylpyridine-N-oxide. The N-oxide is more activated towards electrophilic substitution, and nitration occurs preferentially at the 4-position. Subsequent deoxygenation would yield the desired product.[9]
The formation of dinitro- and poly-nitro products is a common problem under the harsh conditions required for the initial nitration.[5]
-
Solution: As detailed in the FAQs, strict control over temperature, reaction time, and the stoichiometry of the nitrating agent is paramount.[5] Adding the nitrating agent slowly at a low temperature (e.g., 0 °C) before gradually warming the reaction can help mitigate this issue.[5]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Nitrating Agent | Conc. H₂SO₄ and Fuming HNO₃ | A strong nitrating mixture is essential to overcome the deactivation of the pyridine ring. |
| Stoichiometry | 1.0–1.2 equivalents of HNO₃ | A minimal excess is crucial to prevent over-nitration. |
| Temperature | 0 °C for addition, then slowly warm | Start cold to control the initial exotherm and rate, then warm as needed while monitoring the reaction. |
| Reaction Time | Monitor by TLC/GC-MS | Quench the reaction as soon as a significant amount of the desired product has formed to avoid side reactions. |
| Quenching | Pour onto crushed ice | Carefully neutralize with a base (e.g., Na₂CO₃ or NaOH solution) to precipitate the product. |
Troubleshooting Guide: Route B (Nitration then Phenylation)
This approach, using a pre-nitrated substrate like 3-bromo-5-nitropyridine or 4-chloro-3-nitropyridine, simplifies the synthesis by avoiding the challenging nitration step on the final scaffold. The primary challenge is the Suzuki-Miyaura coupling on a highly electron-deficient ring.
The presence of the electron-withdrawing nitro group further deactivates the pyridine ring, which can make the oxidative addition step of the catalytic cycle more challenging.
-
Solution 1: Advanced Catalyst Systems: This substrate class often benefits from highly active palladium catalysts. Systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.[3]
-
Solution 2: Optimize Base and Solvent: The choice of base and solvent remains critical. Anhydrous conditions with bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene are good starting points.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling (Route A)
-
To a flame-dried Schlenk flask, add 4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via cannula.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of 4-Phenylpyridine (Route A)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-phenylpyridine to the cold sulfuric acid while stirring.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in the dropping funnel and cool it.
-
Add the nitrating mixture dropwise to the 4-phenylpyridine solution, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. Gentle heating may be required.
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium carbonate until a pH of 7-8 is reached.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude product, which may require purification by column chromatography or recrystallization.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- J-Stage. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- Filo. (2025). Discuss the chemistry of pyridine under nitration.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. (n.d.). CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridines.
- ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?.
- Organic-Chemistry.org. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wikipedia. (n.d.). Suzuki reaction.
- Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- NTNU Open. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- PMC. (n.d.). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation.
- Benchchem. (2025). peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine.
- ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction....
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Benchchem. (2025). optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis.
- American Chemical Society. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations.
- PubChem. (n.d.). 4-Phenylpyridine.
- Benchchem. (2025). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 7. quora.com [quora.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Identification of byproducts in 3-Nitro-4-phenylpyridine synthesis
Technical Support Center: Synthesis of 3-Nitro-4-phenylpyridine
Welcome to the technical support guide for the synthesis of 3-Nitro-4-phenylpyridine. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this reaction and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to anticipate and solve specific problems you may encounter during the synthesis of 3-Nitro-4-phenylpyridine.
Q1: My nitration of 4-phenylpyridine resulted in a complex mixture of products. What are the most likely byproducts I need to identify?
A1: The nitration of 4-phenylpyridine is a classic electrophilic aromatic substitution. Due to the presence of two aromatic rings and the strong reaction conditions, several byproducts are commonly formed. The primary species to look for are:
-
Positional Isomers: Nitration can occur on either the pyridine or the phenyl ring at various positions. The most common isomers besides your target compound are:
-
2'-Nitro-4-phenylpyridine: Nitration at the ortho position of the phenyl ring.
-
4'-Nitro-4-phenylpyridine: Nitration at the para position of the phenyl ring.
-
2-Nitro-4-phenylpyridine: While less favored, nitration can occur on the pyridine ring.
-
-
Dinitrated Products: Under forcing conditions (e.g., elevated temperature or prolonged reaction time), a second nitro group can be added to the molecule, leading to various dinitro-4-phenylpyridine isomers.
-
Pyridine N-Oxide: The nitrogen atom on the pyridine ring is susceptible to oxidation by nitric acid, which can lead to the formation of 4-phenylpyridine N-oxide or its nitrated derivatives.
-
Unreacted Starting Material: Incomplete conversion will leave residual 4-phenylpyridine in your product mixture.
Q2: What mechanistic factors lead to the formation of these specific byproducts?
A2: The product distribution is governed by the principles of electrophilic aromatic substitution on a heterocyclic biaryl system under strongly acidic conditions.
-
Ring Deactivation: In the typical nitrating mixture of concentrated sulfuric and nitric acids, the pyridine nitrogen is protonated to form a pyridinium ion.[1][2] This positively charged group strongly deactivates the entire pyridine ring towards electrophilic attack, making nitration on the pyridine ring itself difficult.[1]
-
Directing Effects: The protonated pyridinium group acts as a powerful electron-withdrawing group, exerting a deactivating and meta-directing effect on the adjacent phenyl ring.[2] This is why the primary substitution occurs on the phenyl ring. However, the formation of ortho and para isomers (2'- and 4'-nitro) still occurs, although the meta-isomer is often significant. The rate profiles for the nitration of 4-phenylpyridine in aqueous sulfuric acid indicate that the reaction proceeds through the conjugate acid.[2]
-
Reaction Conditions: The formation of dinitrated products is a direct consequence of the reaction being pushed too hard. High temperatures provide the necessary activation energy for a second, more difficult nitration step. Similarly, an excess of the nitrating agent increases the likelihood of multiple nitrations.
Visualizing Byproduct Formation
The following diagram illustrates the primary reaction pathway and the formation of the most common positional isomer byproducts.
Caption: Reaction scheme for the nitration of 4-phenylpyridine.
Q3: How can I optimize my reaction to minimize byproduct formation and maximize the yield of 3-Nitro-4-phenylpyridine?
A3: Process control is critical for achieving high selectivity.
-
Temperature Control: This is the most crucial parameter. The reaction should be initiated at a low temperature (e.g., 0 °C) during the addition of 4-phenylpyridine to the mixed acid. After the addition is complete, the reaction can be allowed to warm slowly to room temperature or be gently heated. Drastic temperature increases will favor dinitration and degradation.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of nitric acid. A large excess will drive the reaction towards dinitration. Typically, 1.0 to 1.2 equivalents of nitric acid are sufficient.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.
-
Order of Addition: Slowly add the 4-phenylpyridine to the pre-mixed and cooled nitrating acids. This maintains a low concentration of the substrate and helps to control the exotherm of the reaction.
Q4: What is the most effective workflow for identifying the components in my crude product mixture?
A4: A systematic, multi-technique approach is required for unambiguous identification.
-
Initial Separation (TLC/HPLC): First, use TLC to get a qualitative sense of the number of components in your mixture. Develop an HPLC method to achieve baseline separation of all major components. This will be invaluable for tracking purification.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) or analyze the crude mixture by GC-MS. This will provide the molecular weight of each component.
-
Expected Masses: Isomers (3-Nitro, 2'-Nitro, etc.) will have the same molecular weight (199.05 g/mol for the [M+H]⁺ ion). Dinitrated products will have a higher mass (244.04 g/mol for the [M+H]⁺ ion), and unreacted starting material will have a lower mass (156.08 g/mol for the [M+H]⁺ ion).
-
-
Structural Elucidation (NMR): This is the definitive technique. After isolating each component via preparative chromatography, acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns are unique fingerprints for each isomer. For instance, the protons on the nitrated ring will show distinct downfield shifts and changes in their splitting patterns.
-
Infrared Spectroscopy (IR): IR spectroscopy can quickly confirm the presence of the nitro group, which shows characteristic strong, sharp absorption bands around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).
Data Summary for Byproduct Identification
The table below summarizes key analytical data for the target product and its most common byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Key ¹H NMR Distinguishing Features |
| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 156.08 | Two sets of aromatic signals, typically complex multiplets. |
| 3-Nitro-4-phenylpyridine | C₁₁H₈N₂O₂ | 200.19 | 201.06 | Protons on the pyridine ring will be significantly shifted. H-2 and H-6 will be distinct singlets or doublets. |
| 2'-Nitro-4-phenylpyridine | C₁₁H₈N₂O₂ | 200.19 | 201.06 | Signals for the phenyl ring will show a pattern characteristic of ortho-substitution. |
| 4'-Nitro-4-phenylpyridine | C₁₁H₈N₂O₂ | 200.19 | 201.06 | Phenyl ring protons will appear as two distinct doublets (AA'BB' system). |
| Dinitro-4-phenylpyridine | C₁₁H₇N₃O₄ | 245.19 | 246.05 | Fewer aromatic protons overall and significant downfield shifts. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-4-phenylpyridine
Safety Warning: This procedure involves highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 20 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Nitrating Mixture: While maintaining the temperature at 0 °C, slowly add fuming nitric acid (1.1 equivalents) dropwise to the sulfuric acid.
-
Substrate Addition: Dissolve 4-phenylpyridine (1.0 equivalent) in a minimum amount of concentrated sulfuric acid and add this solution dropwise to the cooled nitrating mixture. Ensure the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Nitro-4-phenylpyridine.
Workflow for Troubleshooting and Analysis
This workflow provides a logical sequence for addressing issues during synthesis and characterization.
Caption: Step-by-step workflow for synthesis, analysis, and purification.
References
-
BenchChem. (2025). Peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. BenchChem. 3
-
Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. 4
-
Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. 5
-
Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11, 2554-2566.
-
ResearchGate. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. 1
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purification of Nitrophenylpyridine Isomers
Welcome to the technical support center for the purification of nitrophenylpyridine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. Nitrophenylpyridine derivatives are a critical class of molecules, with many exhibiting significant pharmacological activities, such as the calcium channel blocker Nifedipine and its analogues.[1][2] The precise isomeric form of these compounds can dramatically influence their efficacy and safety profiles, making their effective purification a cornerstone of successful research and development.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your purification workflows. We will delve into the "why" behind experimental choices, offering field-proven insights to enhance the purity and yield of your target isomers.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification of nitrophenylpyridine isomers. Each issue is presented in a question-and-answer format, providing a detailed explanation of the problem and a step-by-step guide to its resolution.
Problem 1: Co-elution of Isomers in Reverse-Phase HPLC
Question: I am trying to separate my nitrophenylpyridine isomers (e.g., ortho-, meta-, and para-isomers) using a standard C18 reverse-phase HPLC method, but they are co-eluting or showing very poor resolution. What can I do to improve their separation?
Answer:
Co-elution of constitutional isomers is a common challenge in chromatography because they often have very similar polarities and hydrodynamic volumes.[5][6] To achieve separation, we need to exploit the subtle differences in their structures.
-
Insufficient Selectivity of the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Since your isomers have the same molecular formula, their hydrophobic character might be too similar for effective separation.[7]
-
Mobile Phase Composition Lacks Optimality: The choice of organic modifier and the pH of the aqueous phase can significantly impact selectivity.
Here is a systematic approach to developing a robust HPLC method for isomer separation:
-
Protocol 1.1: Mobile Phase Screening
-
Prepare mobile phases consisting of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.8) and an organic modifier.
-
Screen the following organic modifiers: acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF).[7]
-
Run isocratic elutions at varying organic modifier concentrations (e.g., 30%, 40%, 50%) for each solvent to determine the optimal starting conditions.
-
If the pyridine nitrogen can be protonated, adjust the pH of the aqueous phase (e.g., pH 3.0 with formic acid) to see if this improves selectivity.
-
-
Protocol 1.2: Stationary Phase Evaluation
-
If mobile phase optimization is insufficient, switch to a column with a different stationary phase.
-
For nitrophenylpyridines, a phenyl-hexyl column can offer alternative selectivity through π-π interactions with the aromatic rings.[7]
-
Columns with polar-embedded groups can also provide different selectivities.
-
A C30 column may separate isomers based on subtle differences in their shape.[8]
-
| Stationary Phase | Primary Separation Mechanism | Potential Advantage for Nitrophenylpyridine Isomers |
| C18 | Hydrophobicity | General purpose, good starting point. |
| Phenyl-Hexyl | Hydrophobicity, π-π interactions | Enhanced selectivity for aromatic compounds.[7] |
| Polar-Embedded | Hydrophobicity, dipole-dipole, H-bonding | Alternative selectivity based on polarity differences.[7] |
| C30 | Hydrophobicity, shape selectivity | Can resolve isomers with minor structural differences.[8] |
Problem 2: Difficulty in Selective Crystallization of a Single Isomer
Question: I have a mixture of nitrophenylpyridine isomers and I'm trying to isolate the desired isomer by recrystallization, but I'm either getting a mixture of crystals or very low yield. How can I improve my crystallization process?
Answer:
Recrystallization is a powerful purification technique that relies on differences in the solubility of compounds in a given solvent at different temperatures.[9][10][11] For isomers, these solubility differences can be minimal, making selective crystallization challenging.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the desired isomer well at high temperatures and poorly at low temperatures, while the impurities (other isomers) remain in solution.[12]
-
Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of all components rather than the selective crystallization of the desired isomer.[11]
-
Supersaturation Not Achieved Correctly: The solution needs to be supersaturated with the target isomer for crystallization to occur.
-
Protocol 2.1: Systematic Solvent Screening
-
Place a small amount of your isomeric mixture into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
Heat the tubes to dissolve the solid.
-
Observe which solvents dissolve the solid completely when hot and result in crystal formation upon slow cooling.
-
Consider a binary solvent system where the isomers are soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent").[12] Dissolve the mixture in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until the solution becomes cloudy, then heat to clarify and cool slowly.
-
-
Protocol 2.2: Controlled Cooling and Seeding
-
Dissolve the isomeric mixture in the chosen hot solvent until fully dissolved.
-
Allow the flask to cool slowly to room temperature, undisturbed.
-
If no crystals form, add a single, pure seed crystal of the desired isomer to induce nucleation.
-
Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.[9]
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for confirming the purity and identity of my separated nitrophenylpyridine isomers?
A1: A combination of techniques is recommended for unambiguous identification and purity assessment.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing constitutional isomers.[13] The chemical shifts and coupling patterns of the protons on the pyridine and phenyl rings will be unique for each isomer.
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ, aiding in their differentiation.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can be used to determine the purity of your isolated isomer by quantifying the area of the main peak relative to any impurities.
Q2: My nitrophenylpyridine compound is a chiral molecule. How do I separate the enantiomers?
A2: The separation of enantiomers requires a chiral environment.[3][4][17]
-
Chiral HPLC: This is the most common method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3][18][19] The choice of CSP is often empirical and requires screening of different column types (e.g., polysaccharide-based, protein-based).
-
Diastereomeric Salt Formation: If your molecule has an acidic or basic functional group, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.[19][20]
Q3: Can supercritical fluid chromatography (SFC) be used to separate nitrophenylpyridine isomers?
A3: Yes, SFC can be an excellent alternative to HPLC for isomer separation. It often provides different selectivity and can be faster than traditional HPLC. Supercritical CO2, the primary mobile phase in SFC, has different solvating properties than liquid mobile phases, which can lead to improved resolution of isomers that are difficult to separate by HPLC.[21]
Q4: Are there any chemical methods to aid in the separation of nitrophenylpyridine isomers?
A4: In some specific cases, chemical derivatization can be employed. For instance, if one isomer has a sterically unhindered nitro group while the others are hindered, selective reduction of the unhindered nitro group to an amine can be achieved.[22] The resulting amine will have significantly different physical and chemical properties (e.g., basicity), allowing for easy separation from the unreacted nitro-isomers using techniques like acid-base extraction.[22]
References
-
Miyazawa, T., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 30(3), 545-550. [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]
-
Meyer, H., et al. (1981). [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. Arzneimittelforschung, 31(3), 407-409. [Link]
-
Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]
-
Perrin, E. A., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5093-5100. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Krukonis, V. J. (1985). U.S. Patent No. 4,514,574. Washington, DC: U.S.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation.
-
Chromatography Forum. (2009). separation of two isomers. Chromatography Forum. [Link]
-
Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. [Link]
-
Pyvot Tech. (n.d.). Separation of Isomers. Pyvot Tech. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. Chemistry Steps. [Link]
-
Ojanperä, I., et al. (2012). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Analytical and Bioanalytical Chemistry, 403(7), 2099-2108. [Link]
-
Fron, E., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. The Journal of Physical Chemistry A, 119(49), 11846-11856. [Link]
- Hall, C. M. (1985). EP Patent No. 0155441A1.
-
Al-Zaydi, K. M., et al. (2014). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 19(12), 20978-20997. [Link]
-
University of Regensburg. (n.d.). Chiral separations of stereoisomers. University of Regensburg. [Link]
-
El-Gindy, A., & El-Yazbi, F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
- Ward, K. D. (1986). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES (Thesis). Texas Tech University.
-
House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]
-
Roberts, A. M., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6996-7005. [Link]
Sources
- 1. store.usp.org [store.usp.org]
- 2. store.usp.org [store.usp.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. separation of two isomers - Chromatography Forum [chromforum.org]
- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Separation of enantiomers: needs, challenges, perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
- 20. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 22. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-Nitro-4-phenylpyridine
Introduction
Welcome to the technical support center for the synthesis of 3-Nitro-4-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The synthesis of 3-Nitro-4-phenylpyridine, while conceptually straightforward, presents a unique set of challenges that can impact yield, purity, and reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your experiments.
The synthesis of 3-Nitro-4-phenylpyridine is typically approached via two primary strategic routes:
-
Route A: A Suzuki-Miyaura cross-coupling to form a 4-phenylpyridine intermediate, followed by a regioselective nitration.
-
Route B: Nitration of a pyridine precursor, followed by a Suzuki-Miyaura cross-coupling to introduce the phenyl group.
Each route has its own advantages and potential pitfalls. This guide will address both, providing a comprehensive resource for improving your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for 3-Nitro-4-phenylpyridine synthesis: Suzuki coupling then nitration (Route A), or nitration then Suzuki coupling (Route B)?
A1: The choice between Route A and Route B depends on several factors, including the availability of starting materials, desired scale, and purification capabilities.[1][2] Route B, which involves the Suzuki-Miyaura coupling of a pre-nitrated pyridine (e.g., 3-bromo-5-nitropyridine or a similar precursor) with phenylboronic acid, is often more direct and can lead to higher overall yields with fewer purification steps.[1] The primary challenge with Route B is the potential for the starting nitropyridine to be less commercially available or require synthesis.[1] Route A, while involving two distinct reaction steps, utilizes more readily available starting materials for the initial Suzuki coupling.[1] However, the subsequent nitration of 4-phenylpyridine can be challenging in terms of regioselectivity and may require careful optimization to avoid the formation of unwanted isomers.[1]
Q2: What are the main challenges associated with the nitration of 4-phenylpyridine?
A2: The nitration of 4-phenylpyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[3][4] This often necessitates harsh reaction conditions, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures, which can lead to low yields and the formation of side products.[3] The key challenge is achieving the desired regioselectivity for the 3-position on the pyridine ring, as nitration can also occur on the phenyl ring. The reaction proceeds on the protonated form of the pyridine (the conjugate acid), which further influences the position of nitration.[5][6]
Q3: What are the critical parameters to control in the Suzuki-Miyaura coupling step for synthesizing the 4-phenylpyridine intermediate?
A3: The success of the Suzuki-Miyaura coupling hinges on several critical parameters:
-
Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos), are often effective for coupling with chloropyridines and can help prevent catalyst inhibition by the pyridine nitrogen.[7][8]
-
Base: The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and can significantly impact the reaction rate and yield.[9][10] An appropriate base is needed to facilitate the transmetalation step.
-
Solvent: The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or THF) and water, must be carefully chosen and properly deoxygenated to prevent catalyst degradation.[9][11][12]
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the catalyst or reactants.
Q4: What are common impurities I should be aware of in the synthesis of 3-Nitro-4-phenylpyridine?
A4: In Route A, the Suzuki-Miyaura coupling can generate phenylated impurities derived from the phosphorus ligands (if using triphenylphosphine, for example) and homocoupled byproducts of phenylboronic acid.[9][13] The subsequent nitration step can produce isomeric nitro-4-phenylpyridines, with nitration occurring at different positions on either the pyridine or phenyl ring. In Route B, impurities may include residual starting materials and byproducts from the Suzuki coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-Nitro-4-phenylpyridine.
Problem 1: Low or No Yield in the Suzuki-Miyaura Coupling of 4-Halopyridine with Phenylboronic Acid
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The palladium catalyst is sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9] Consider using a pre-catalyst that is more air-stable. |
| Improper Base Selection or Amount | The choice and stoichiometry of the base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[9][10] The base strength can significantly affect the reaction rate. Screen different bases to find the optimal one for your specific substrates. Ensure the base is finely powdered to maximize surface area. |
| Poor Solvent Quality | Solvents for Suzuki coupling must be anhydrous and thoroughly deoxygenated. Residual oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9] Use freshly distilled or commercially available anhydrous solvents and degas them by sparging with an inert gas or by freeze-pump-thaw cycles.[14] |
| Sub-optimal Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like pyridines, standard ligands like PPh₃ may not be sufficient. Consider using more electron-rich and bulky ligands such as SPhos or XPhos, which are known to be effective for coupling with heteroaryl chlorides.[7][15][16] |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating to overcome the activation energy, especially for less reactive halides like chlorides.[17] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Quality of Boronic Acid | Phenylboronic acid can undergo protodeboronation (loss of the boronic acid group), especially in the presence of water and certain palladium complexes.[18] Use high-purity phenylboronic acid and consider using a slight excess (1.1-1.5 equivalents).[9] |
Problem 2: Significant Side Product Formation in the Suzuki-Miyaura Coupling
| Side Product | Cause & Minimization Strategy |
| Homocoupling of Phenylboronic Acid | This results in the formation of biphenyl. It is often favored by high concentrations of the boronic acid and certain catalyst systems. To minimize this, use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).[9] Slow addition of the boronic acid to the reaction mixture can also be beneficial. |
| Phenylated Impurities from Ligand | When using triphenylphosphine (PPh₃) as a ligand, phenyl groups can transfer from the phosphorus to the palladium center, leading to phenylated byproducts.[13] To avoid this, consider using alternative ligands that do not contain phenyl groups or are less prone to this side reaction, such as tri(o-tolyl)phosphine or bulky biaryl phosphines.[13] |
| Protodeboronation of Phenylboronic Acid | The loss of the boronic acid functionality from the starting material leads to the formation of benzene. This can be catalyzed by the palladium complex and is influenced by the ligand and reaction conditions.[18] Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.[19] |
Problem 3: Low Yield and/or Poor Regioselectivity in the Nitration of 4-Phenylpyridine
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficiently Harsh Conditions | The pyridine ring is strongly deactivated towards electrophilic substitution, especially when protonated in the acidic medium.[3] Ensure that the nitrating mixture (e.g., fuming HNO₃/conc. H₂SO₄) is potent enough and that the reaction temperature is sufficiently high to drive the reaction forward.[2] |
| Formation of Multiple Isomers | Nitration can occur at various positions on both the pyridine and phenyl rings. To improve regioselectivity for the desired 3-nitro product, carefully control the reaction temperature and the rate of addition of the nitrating agent.[20] Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride, may offer different selectivity profiles.[3] The use of zeolite catalysts has also been reported to improve para-selectivity in some aromatic nitrations, which could be adapted to direct nitration away from certain positions.[21] |
| Over-Nitration | The formation of dinitrated products can occur if the reaction conditions are too harsh or the reaction is allowed to proceed for too long.[20] Use a minimal excess of the nitrating agent and carefully monitor the reaction progress by TLC or HPLC to stop the reaction once the desired mono-nitrated product is formed. |
| Product Degradation | The combination of strong acids and high temperatures can lead to the degradation of the starting material and product. If significant charring or discoloration is observed, consider running the reaction at a lower temperature for a longer period or exploring milder nitrating conditions. |
Experimental Protocols
Route A: Suzuki-Miyaura Coupling followed by Nitration
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
4-Chloropyridine hydrochloride (or 4-bromopyridine)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-phenylpyridine.
Safety Precaution: This reaction uses highly corrosive and strong oxidizing agents. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield. The reaction is exothermic and requires careful temperature control.
Materials:
-
4-Phenylpyridine
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice/salt bath to 0-5 °C.
-
Slowly add 4-phenylpyridine to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-phenylpyridine in sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or by the addition of solid sodium carbonate in small portions until the pH is approximately 7-8. This will be highly exothermic and will release CO₂ gas.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Nitro-4-phenylpyridine.
Route B: Suzuki-Miyaura Coupling of a Pre-nitrated Pyridine
This protocol is adapted from established methods for the coupling of nitropyridines.[1][2]
Materials:
-
3-Bromo-5-nitropyridine (or a similar precursor)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
In a microwave vial or a round-bottom flask, combine 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate the vessel and backfill with an inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours (if using a microwave reactor) or 12-18 hours (with conventional heating).
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Nitro-4-phenylpyridine.
Visualizations
Overall Synthetic Workflow
Caption: Alternative synthetic routes to 3-Nitro-4-phenylpyridine.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Nitration and aromatic reactivity. Imperial College London. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. JoVE. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]
-
Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. ResearchGate. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC - NIH. Available at: [Link]
-
Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]
- Process for the purification of nitro aliphatic compounds. Google Patents.
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
-
4-Phenylpyridine. PubChem. Available at: [Link]
-
Nitration. Wikipedia. Available at: [Link]
-
Products of nitration in meso‐phenyl rings of pyrido‐triphenylporphyrin (HNO3/CH3CO2H/H2SO4). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rushim.ru [rushim.ru]
- 6. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Chemistry of 3-Nitro-4-phenylpyridine
Welcome to the comprehensive technical support guide for 3-Nitro-4-phenylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you mitigate degradation and optimize your reaction outcomes. Our guidance is rooted in established chemical principles and practical, field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide: Preventing Degradation of 3-Nitro-4-phenylpyridine
This section provides in-depth solutions to specific problems you may encounter during reactions involving 3-Nitro-4-phenylpyridine.
Issue 1: Low Yield and/or Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am performing a Suzuki-Miyaura coupling with a derivative of 3-Nitro-4-phenylpyridine and observing low yields of my desired product, along with significant amounts of homocoupled and deborylated byproducts. What is causing this and how can I improve my reaction?
Answer:
Low yields and byproduct formation in Suzuki-Miyaura couplings involving 3-Nitro-4-phenylpyridine often stem from a combination of factors related to the electronic nature of the substrate and the stability of the catalytic cycle.
Causality:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
-
Homocoupling: The presence of oxygen in the reaction mixture can promote the oxidative coupling of two boronic acid molecules, leading to the formation of a biphenyl byproduct.
-
Protodeborylation: Trace amounts of water or acidic impurities can lead to the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom and reducing the effective concentration of your coupling partner.
-
Reduction of the Nitro Group: Under certain conditions, particularly with phosphine ligands that can act as reducing agents or in the presence of certain additives, the nitro group can be partially or fully reduced, leading to undesired side products.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen levels and reduce homocoupling. Degas your solvents thoroughly using methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Ligand Selection: The choice of ligand is critical. For electron-deficient substrates like 3-Nitro-4-phenylpyridine, bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] These ligands can promote the reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Base and Solvent Optimization: The choice of base and solvent system is crucial. Anhydrous conditions are often preferred to minimize protodeborylation. A common and effective system is K₃PO₄ in a solvent mixture like 1,4-dioxane/water.[2] However, for sensitive substrates, completely anhydrous conditions with a base like CsF or K₃PO₄ may be beneficial.
-
Palladium Pre-catalyst: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is readily reduced to the active Pd(0) species.
Experimental Workflow: Optimized Suzuki-Miyaura Coupling
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
Question: I am attempting a reaction with 3-Nitro-4-phenylpyridine in the presence of a strong nucleophile and I am observing the formation of a product where the nitro group has been displaced. How can I prevent this?
Answer:
The nitro group is a potent electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack. While this property is often exploited for functionalization, it can also lead to the unintended displacement of the nitro group itself, which can act as a leaving group.[3]
Causality:
-
Nucleophile Strength and Type: "Soft" nucleophiles, such as thiols and some amines, are particularly adept at displacing nitro groups from activated aromatic rings.[4] Strong, "hard" nucleophiles like alkoxides may also cause this, though they can also lead to other side reactions.
-
Reaction Conditions: Elevated temperatures and the use of polar aprotic solvents (e.g., DMF, DMSO) can facilitate SNAr reactions.
Troubleshooting Protocol:
-
Choice of Nucleophile: If possible, use a less nucleophilic reagent or a protected version of the nucleophile that can be deprotected in a subsequent step.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Use careful monitoring (TLC, LC-MS) to find the optimal temperature balance.
-
Protecting Groups: If the desired reaction is at another position on the molecule, consider if a temporary protecting group strategy for the nucleophile is feasible.
-
Solvent Choice: Consider using a less polar solvent if the desired reaction allows for it, as this can disfavor the formation of the charged Meisenheimer complex intermediate in the SNAr pathway.[5]
Diagram: SNAr Degradation Pathway
Caption: SNAr degradation pathway of 3-Nitro-4-phenylpyridine.
Issue 3: Unintended Reduction of the Nitro Group
Question: During my reaction, which does not target the nitro group, I am seeing byproducts that correspond to the reduction of the nitro group to an amino or other partially reduced species. What are the likely causes?
Answer:
The nitro group is susceptible to reduction under a variety of conditions, and this transformation can compete with other desired reactions.
Causality:
-
Reducing Agents: The most obvious cause is the presence of a reducing agent. This could be a reagent added for another purpose that is also capable of reducing a nitro group (e.g., certain borohydrides, catalytic hydrogenation conditions).
-
Catalytic Hydrogenation: If your synthesis involves a hydrogenation step (e.g., using H₂ and a metal catalyst like Pd/C or PtO₂), the nitro group will likely be reduced.[6]
-
Certain Ligands: Some phosphine ligands can be oxidized, acting as reducing agents for the nitro group, especially at elevated temperatures.
-
Reaction with Strong Bases: In some cases, strong bases can react with nitroarenes to form species that can lead to reduction, although this is less common.[7]
Troubleshooting Protocol:
-
Chemoselective Reagents: If a reduction is necessary elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the nitro group. For example, to reduce a ketone in the presence of a nitro group, a milder reagent like sodium borohydride at low temperatures might be suitable, whereas a stronger reagent like lithium aluminum hydride would likely reduce both functional groups.
-
Avoid Catalytic Hydrogenation: If the nitro group must be preserved, avoid catalytic hydrogenation with typical catalysts like Pd/C.
-
Ligand Choice in Cross-Coupling: In palladium-catalyzed reactions, be mindful of the potential for phosphine ligands to act as reductants. If nitro group reduction is a problem, consider switching to a different class of ligands, such as N-heterocyclic carbenes.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
| Functional Group Transformation | Reagent to Avoid | Recommended Alternative |
| Ketone/Aldehyde Reduction | LiAlH₄, H₂/Pd-C | NaBH₄ at low temperature |
| Ester Reduction | LiAlH₄ | DIBAL-H at low temperature |
| Alkene Hydrogenation | H₂/Pd-C | Consider alternative synthetic route |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 3-Nitro-4-phenylpyridine?
A1: 3-Nitro-4-phenylpyridine should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.
Q2: Is 3-Nitro-4-phenylpyridine sensitive to light?
A2: Nitroaromatic compounds can be sensitive to UV light, which can lead to photochemical degradation.[8] It is good practice to store the compound in an amber vial or in a dark place and to protect reactions from direct, strong light, especially if the reaction is run for an extended period.
Q3: Can the nitro group be used as a directing group in electrophilic aromatic substitution on the phenyl ring?
A3: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the pyridine ring itself is electron-deficient, which also deactivates the attached phenyl ring towards electrophilic attack. Therefore, electrophilic substitution on the phenyl ring of 3-Nitro-4-phenylpyridine would be very difficult and require harsh conditions, likely leading to degradation.
Q4: What is the expected thermal stability of 3-Nitro-4-phenylpyridine?
References
-
Wienhöfer, G., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Terrier, F. (2013).
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Klapötke, T. M. (2012).
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631-2666. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
- Albini, A., & Fagnoni, M. (Eds.). (2010). Handbook of Synthetic Photochemistry. Wiley-VCH.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.
-
Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415. Available at: [Link]
-
Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(16), 2554-2566. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
Pandey, G., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14::3NBA, Capable of Degrading 3-Nitrobenzoate. Applied and Environmental Microbiology, 82(14), 4349-4361. Available at: [Link]
-
Koppel, I. A., et al. (2001). The Gas-Phase and Intrinsic Superbasicity of N,N,N',N'-Tetramethyl-1,8-naphthalenediamine ("Proton Sponge"). The Journal of Organic Chemistry, 66(13), 4557-4567. Available at: [Link]
Sources
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Strong Bases Design: Key Techniques and Stability Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of 3-Nitro-4-phenylpyridine in reaction media
Welcome to the technical support center for 3-Nitro-4-phenylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges when using this versatile building block. Low solubility can lead to stalled reactions, low yields, and purification difficulties.[1][2][3] This document provides a structured approach to troubleshooting these issues, explaining the chemical principles behind each strategy.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has stalled. I see solid starting material crashing out of the solution, even with stirring. What should I do?
A1: This is a classic sign of poor solubility where the dissolved concentration of your starting material is too low for an efficient reaction rate.[4] A systematic approach is required.
-
Initial Step: Increase Temperature. Gently heating the reaction mixture is the most straightforward first step. This increases the kinetic energy of the system and can significantly improve the solubility of many organic compounds. Monitor the reaction by TLC or LCMS to see if consumption of the starting material resumes.
-
Causality: Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid, favoring the dissolved state.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. Unwanted side reactions or decomposition can occur at elevated temperatures.[1]
-
-
Secondary Step: Introduce a Co-solvent. If heating is insufficient or not feasible, the use of a co-solvent is a powerful technique.[5][] For 3-nitro-4-phenylpyridine, which has both aromatic (non-polar) and nitro/pyridine (polar) functionalities, a mixture of solvents can be highly effective.
-
Recommended Co-solvents: Polar aprotic solvents are excellent choices. Consider adding Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) dropwise to your primary reaction solvent until the solid dissolves.[][7] These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating a wide range of molecules.[8]
-
Protocol: See the detailed "Protocol for Co-solvent System Development" in Part 3.
-
Q2: My reaction seems to work, but my yield is consistently low. Could this be a solubility issue?
A2: Yes, poor solubility is a frequent cause of low yields.[2][9] Even if you don't see visible precipitation, the low concentration of the dissolved reactant can slow the reaction, leading to the formation of byproducts or degradation over extended reaction times.
-
Strategy 1: pH Modification. The pyridine nitrogen in your molecule is basic (pKa of the pyridinium ion is ~5.2).[10] In the presence of an acid, this nitrogen can be protonated to form a pyridinium salt. These salts are often dramatically more soluble in polar solvents than the free base.
-
Causality: The formation of an ionic salt introduces strong ion-dipole interactions with polar solvents, which are much more favorable for solvation than the interactions with the neutral molecule. This is a common strategy for improving the aqueous solubility of ionizable drugs.[5][]
-
Application: This technique is particularly useful in reactions that can tolerate acidic conditions. For example, in some cross-coupling reactions, adding a stoichiometric amount of a non-coordinating acid might be possible. In other cases, using a pyridinium salt of your starting material, if available or synthesizable, can be a solution. Additives like KPF₆ have been used to improve the solubility of pyridinium salts in certain reactions.[11]
-
Caution: Ensure that other functional groups in your molecule and your reagents are stable to the adjusted pH.[3]
-
-
Strategy 2: Re-evaluate Your Solvent Choice. The principle of "like dissolves like" is a fundamental starting point.[4] Given the structure of 3-nitro-4-phenylpyridine, solvents that can accommodate both aromatic and polar characteristics are ideal.
-
Solvent Screening: If you are using a non-polar solvent like toluene or a moderately polar solvent like THF, consider switching to a more polar aprotic solvent like DMSO, DMF, or 1,4-dioxane, especially for reactions like Suzuki couplings where such solvents are common.[12][13]
-
See Table 1 for a comparison of common solvent properties to guide your selection.
-
Q3: I am performing a Suzuki-Miyaura coupling reaction and observing significant amounts of starting material and homocoupling byproducts. What's the best approach?
A3: This is a very common scenario in cross-coupling chemistry, often exacerbated by poor substrate solubility.[12][13] The slow dissolution of the aryl halide (3-nitro-4-phenylpyridine) can disrupt the catalytic cycle, favoring side reactions.
-
Immediate Action: Switch to a higher-boiling point, polar aprotic solvent system that is known to be effective for Suzuki reactions. A mixture of 1,4-dioxane and water is a robust starting point.[13] The water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step.[14]
-
Advanced Troubleshooting:
-
Ligand Choice: The phosphine ligand on the palladium catalyst can influence both solubility and reactivity. Sometimes, bulkier, electron-rich ligands can improve the solubility of the catalytic species and promote the desired reaction.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of solids by breaking up intermolecular interactions through cavitation.[4] This can be a useful technique to get a reaction initiated.
-
Flow Chemistry: For process development, moving to a continuous flow reactor can solve solubility issues entirely. The substrate is dissolved in a suitable solvent and then pumped into a heated reaction coil where it mixes with the other reagents, ensuring it remains in solution at the reaction temperature.
-
Part 2: General FAQs
What are the general physicochemical properties of 3-Nitro-4-phenylpyridine? While extensive experimental data is not readily available in all public sources, based on its structure (C₁₁H₈N₂O₂), it is a solid, crystalline compound with a relatively high melting point, low aqueous solubility, and moderate to good solubility in polar aprotic organic solvents.[15][16][17] The presence of the phenyl and pyridine rings suggests it is largely non-polar, but the nitro group and the pyridine nitrogen introduce significant polarity and hydrogen bonding capability.
Can I just add more solvent to solve the problem? While increasing the solvent volume can dissolve more material, it may not be the optimal solution.[4] Excessively dilute conditions can dramatically slow down bimolecular reactions, leading to longer reaction times and potentially favoring decomposition pathways over the desired product formation.[9] It is often better to find a solvent system where the compound is more soluble at a reasonable concentration.
How does particle size affect solubility? Reducing the particle size of a solid by grinding it into a fine powder increases the surface area available for solvation.[4] While this does not change the thermodynamic solubility limit, it can significantly increase the rate of dissolution, which can be critical for getting a reaction to start efficiently.
Part 3: Experimental Protocols & Data
Illustrative Data: Solvent Properties
The choice of solvent is critical. This table provides key parameters for common laboratory solvents to aid in rational selection.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index |
| Hexane | Nonpolar | 69 | 1.9 | 0.1 |
| Toluene | Nonpolar (Aromatic) | 111 | 2.4 | 2.4 |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | 3.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | 4.0 |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | 5.8 |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | 4.8 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | 7.2 |
| Ethanol | Polar Protic | 78 | 24.5 | 4.3 |
| Water | Polar Protic | 100 | 80.1 | 10.2 |
Workflow Diagram: Troubleshooting Solubility Issues
Caption: A decision tree for systematically troubleshooting poor substrate solubility.
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, equivalent amount (e.g., 5 mg) of 3-nitro-4-phenylpyridine into several clean vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For vials where the solid did not dissolve, place them in a heated block (e.g., 60°C) for 5 minutes with stirring. Record any changes in solubility.
-
Analysis: Rank the solvents based on their ability to dissolve the compound. The best solvent will fully dissolve the compound at the lowest temperature and with the smallest volume.
Protocol 2: pH-Mediated Solubility Enhancement
This protocol is for assessing the potential of pH modification.
-
Initial Dissolution Attempt: Suspend 10 mg of 3-nitro-4-phenylpyridine in 1 mL of a polar protic solvent in which it is poorly soluble (e.g., water or methanol).
-
Acidification: While stirring, add a 1M solution of a non-nucleophilic acid (e.g., HCl in water, or methanesulfonic acid in an organic solvent) dropwise.
-
Monitoring: Observe the mixture for signs of dissolution. The formation of the soluble pyridinium salt should result in the solid disappearing and the solution becoming clear.
-
Verification: Once the solid dissolves, add a 1M solution of a base (e.g., NaOH or triethylamine) dropwise. The neutral, poorly soluble 3-nitro-4-phenylpyridine should precipitate back out of the solution, confirming that the solubility change was due to salt formation.
-
Application: This confirms that for reactions in polar solvents, adjusting the pH to be acidic could be a viable strategy to maintain homogeneity.
References
-
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online]. Available: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Online]. Available: [Link]
-
Gualdesi, M. S., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6229. [Online]. Available: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Online]. Available: [Link]
-
chemeurope.com. Pyridine. [Online]. Available: [Link]
-
Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. [Online]. Available: [Link]
-
Sestito, S. E., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 169. [Online]. Available: [Link]
-
Solubility of Things. Pyridine. [Online]. Available: [Link]
-
Smith, J. M., & Easton, C. J. (2020). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 120(23), 12582-12635. [Online]. Available: [Link]
-
HFC. 1426022-18-5 | 2-(3-Nitrophenyl)-4-phenylpyridine. [Online]. Available: [Link]
-
International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): IARC. [Online]. Available: [Link]
-
Pharmashare. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Online]. Available: [Link]
-
Wikipedia. Pyridine. [Online]. Available: [Link]
-
ResearchGate. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Online]. Available: [Link]
-
Xi'an Qiyue Bio-Technology Co., Ltd. 3-Nitro-4-phenylpyridine CAS:220952-00-1. [Online]. Available: [Link]
-
ResearchGate. (2021). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. [Online]. Available: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Online]. Available: [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. [Online]. Available: [Link]
-
Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2396. [Online]. Available: [Link]
-
PubChem. 4-Phenylpyridine. [Online]. Available: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online]. Available: [Link]
-
Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Online]. Available: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online]. Available: [Link]
-
Le, T. A. T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 224. [Online]. Available: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. 3-NITRO-4-PHENYLPYRIDINE | VSNCHEM [vsnchem.com]
- 16. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 17. 3-Nitro-4-phenylpyridine CAS:220952-00-1 [qiyuebio.com]
Side reactions to avoid during the nitration of 4-phenylpyridine
Welcome to the technical support center for the nitration of 4-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Nitrating 4-Phenylpyridine
The nitration of 4-phenylpyridine is a nuanced transformation, often complicated by the inherent electronic properties of the pyridine ring and the competing reactivity of the phenyl substituent. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[1][2] This necessitates harsh reaction conditions that can, in turn, lead to a variety of side reactions. This guide will help you anticipate and mitigate these challenges to achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of 4-phenylpyridine resulting in low yields and a complex mixture of products?
The primary challenge lies in the competing reactivity of the two aromatic rings and the deactivating nature of the pyridine nitrogen. The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene.[2] Consequently, forcing conditions are often required, which can lead to side reactions like polynitration on the more activated phenyl ring or oxidative degradation.[3] Furthermore, the reaction conditions can heavily influence which ring is nitrated and at what position.[4][5]
Q2: I am primarily observing nitration on the phenyl ring. How can I direct the nitration to the pyridine ring?
This is a common issue of regioselectivity. Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the pyridine nitrogen is protonated. This creates a positively charged pyridinium species, which strongly deactivates the pyridine ring to further electrophilic attack.[6][7] As a result, the nitronium ion will preferentially attack the less deactivated phenyl ring.
To favor nitration on the pyridine ring, you might consider alternative nitrating systems that are effective under less acidic conditions or that proceed through a different mechanism. For instance, methods involving the in-situ formation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride can be effective for the 3-nitration of pyridines.[8] Another advanced strategy involves the use of dinitrogen pentoxide (N₂O₅) which initially forms an N-nitropyridinium intermediate, followed by a rearrangement to yield the 3-nitropyridine.[9][10][11][12]
Q3: My reaction is turning dark and forming a lot of tar. What is causing this decomposition?
Tar formation is typically a sign of oxidative degradation. This is especially prevalent when using harsh nitrating conditions, such as fuming nitric acid at elevated temperatures.[2][3] The combination of a strong oxidizing agent and high heat can lead to the breakdown of the aromatic rings. Phenolic compounds, if formed as byproducts through over-oxidation, can also lead to tar formation as they are highly activated towards multiple nitrations and polymerization.[13]
To mitigate this, consider the following:
-
Lowering the reaction temperature: Maintaining strict temperature control is crucial.
-
Slower addition of the nitrating agent: This prevents localized overheating.
-
Using a less aggressive nitrating system: Explore alternatives to fuming acids if possible.
Q4: Is it possible to get dinitration or other forms of over-nitration? How can I avoid this?
Yes, over-nitration is a significant risk, particularly on the phenyl ring.[2] Once the first nitro group is introduced onto the phenyl ring, it deactivates that ring, but if the conditions are harsh enough, a second nitration can occur. To favor mono-nitration, you should:
-
Control the stoichiometry: Use a minimal excess of the nitrating agent.
-
Maintain a low reaction temperature: This will reduce the rate of the second nitration.[2]
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.
Q5: Should I consider a pyridine N-oxide route for nitrating 4-phenylpyridine?
The N-oxide route is a classic and effective strategy for activating the pyridine ring to electrophilic substitution, particularly at the 4-position.[14][15] Oxidation of the pyridine nitrogen to an N-oxide introduces an oxygen atom that can donate electron density into the ring through resonance, promoting substitution at the 2- and 4-positions.[14] For 4-phenylpyridine, this would direct nitration to the 2- and 6-positions of the pyridine ring. After nitration, the N-oxide can be deoxygenated.[14] This approach can be advantageous if you desire nitration at these positions and want to avoid the harsh conditions of direct nitration. A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been reported to be high yielding and selective.[16]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Possible Cause | Recommended Solution |
| Insufficiently Activated Nitrating Agent | Ensure your nitrating agent is sufficiently reactive. For mixed acid nitrations, use concentrated or fuming acids. For other systems, ensure reagents are fresh and anhydrous where necessary. |
| Reaction Temperature is Too Low | While high temperatures can cause degradation, some activation energy is required. Incrementally increase the reaction temperature while carefully monitoring for side product formation. |
| Protonation of Pyridine Nitrogen Deactivates the Ring | If targeting the pyridine ring, consider a nitrating system that does not require strong acid, such as N₂O₅ or nitric acid in trifluoroacetic anhydride.[8][11] |
Problem 2: Incorrect Regioselectivity (Nitration on Phenyl Ring)
| Possible Cause | Recommended Solution |
| Strongly Acidic Conditions | As discussed in the FAQs, protonation of the pyridine nitrogen deactivates the pyridine ring.[6][7] Use less acidic nitrating conditions or a method that proceeds via an N-nitropyridinium intermediate to favor pyridine ring nitration.[12] |
| Reaction Kinetics Favor Phenyl Ring Attack | The phenyl ring is inherently more electron-rich. Overcoming this requires a strategic choice of reagents that have a higher affinity for the pyridine moiety or its derivatives (e.g., N-oxide). |
Problem 3: Formation of Multiple Hard-to-Separate Isomers
| Possible Cause | Recommended Solution |
| Lack of Regiocontrol | The choice of nitrating agent has a profound impact on the isomer distribution.[4][5] Research different nitrating systems to find one that provides higher selectivity for your desired isomer. Zeolite catalysts have been shown to influence regioselectivity in some aromatic nitrations.[17] |
| Similar Reactivity of Different Positions | This is a fundamental challenge. Optimize reaction conditions (temperature, solvent, concentration) to maximize the kinetic or thermodynamic preference for the desired isomer. |
Reaction Mechanisms and Control Strategies
Understanding the Pathways
The nitration of 4-phenylpyridine can proceed through several pathways, depending on the reaction conditions. The following diagram illustrates the main reaction and a significant side reaction under mixed acid conditions.
Caption: Competing pathways in the nitration of 4-phenylpyridine.
Experimental Protocols
Protocol 1: Nitration of 4-Phenylpyridine N-oxide
This method is a reliable way to introduce a nitro group at the 2-position of the pyridine ring.
Step 1: Synthesis of 4-Phenylpyridine N-oxide
-
Dissolve 4-phenylpyridine in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, like hydrogen peroxide or a peracid (e.g., m-CPBA), portion-wise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the excess oxidizing agent.
-
Isolate the 4-phenylpyridine N-oxide product through extraction and purification.
Step 2: Nitration of 4-Phenylpyridine N-oxide
-
To a cooled (0-5°C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the 4-phenylpyridine N-oxide.
-
Allow the reaction to stir at a controlled temperature (e.g., 60-70°C) for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash, and dry the crude 2-nitro-4-phenylpyridine N-oxide.
Step 3: Deoxygenation
-
Dissolve the 2-nitro-4-phenylpyridine N-oxide in a suitable solvent.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), and heat the mixture.
-
After the reaction is complete, quench, extract, and purify to obtain 2-nitro-4-phenylpyridine.
Protocol 2: Direct Nitration for 3-Nitropyridine Derivative
This protocol uses a potent nitrating agent generated in situ, which can favor nitration on the pyridine ring.[8]
-
Cool trifluoroacetic anhydride to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the cooled trifluoroacetic anhydride with vigorous stirring to pre-form the nitrating agent.
-
Dissolve 4-phenylpyridine in a suitable solvent and cool to 0°C.
-
Slowly add the pre-formed nitrating mixture to the solution of 4-phenylpyridine, maintaining the temperature at 0°C.
-
Allow the reaction to proceed at a low temperature for several hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice, followed by neutralization.
-
Extract the product with an organic solvent and purify by column chromatography to isolate 4-phenyl-3-nitropyridine.
Summary of Reaction Conditions and Expected Outcomes
| Nitrating System | Typical Conditions | Primary Product(s) | Common Side Products | Reference |
| HNO₃ / H₂SO₄ | 50-100°C | Nitration on the phenyl ring (ortho, meta, para isomers) | Dinitrated phenyl products, degradation products | [4][5] |
| HNO₃ / (CF₃CO)₂O | 0°C to RT | 4-Phenyl-3-nitropyridine | Isomers of nitration on the phenyl ring | [8] |
| N₂O₅ then NaHSO₃ | Low temp then RT | 4-Phenyl-3-nitropyridine | Byproducts from incomplete rearrangement | [9][11][12] |
| N-oxide route with HNO₃ / H₂SO₄ | 60-70°C | 2-Nitro-4-phenylpyridine (after deoxygenation) | Incomplete deoxygenation, other isomers | [14][16] |
Visualizing the Troubleshooting Logic
The following flowchart provides a structured approach to diagnosing and resolving common issues during the nitration of 4-phenylpyridine.
Caption: A logical workflow for troubleshooting the nitration of 4-phenylpyridine.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- ACS Publications. (n.d.). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates.
- Wikipedia. (n.d.). Pyridine.
- Dr. Diksha Katiyar. (n.d.). Pyridine. Lecture Notes.
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Canadian Science Publishing. (1967). Reactions of phenyl-substituted heterocyclic compounds. VII. Reagent-dependent orientation in the nitration of 4-phenylpyrimidin.
- (n.d.). Nitration and aromatic reactivity.
- (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- Baran Lab. (2012). Pyridine N-Oxides.
- ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
- ResearchGate. (n.d.). Ruthenium‐catalysed meta−C−H bond nitration of 2‐phenylpyridine with Cu(NO3)2.3H2O.
- PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- RSC Publishing. (n.d.). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine.
- Scilit. (n.d.). Reactions of phenyl-substituted heterocyclic compounds. VII. Reagent-dependent orientation in the nitration of 4-phenylpyrimidine.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- (2008). Aromatic nitration using nitroguanidine and EGDN.
- RSC Publishing. (1926). CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridines.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide.
- (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scilit.com [scilit.com]
- 6. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nva.sikt.no [nva.sikt.no]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. bhu.ac.in [bhu.ac.in]
- 15. baranlab.org [baranlab.org]
- 16. researchgate.net [researchgate.net]
- 17. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 3-Halonitropyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving 3-halonitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging, electron-deficient substrates. Here, we provide field-proven insights, troubleshooting guides, and answers to frequently asked questions to help you optimize your reactions and achieve high-yielding, reproducible results.
The Challenge: Understanding 3-Halonitropyridines in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, 3-halonitropyridines present a unique set of challenges that can lead to low yields, catalyst deactivation, and unwanted side reactions. The primary difficulties arise from two key features of the substrate:
-
Strong Electron-Deficiency : The nitro group (-NO₂) is a powerful electron-withdrawing group. While this generally facilitates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides, it also makes the pyridine ring susceptible to other issues.[1]
-
Lewis Basic Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst. This coordination can form stable, inactive complexes, effectively sequestering the catalyst from the reaction cycle and leading to catalyst deactivation.[2][3]
This guide will walk you through selecting the right catalyst system and conditions to overcome these intrinsic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Pd(PPh₃)₄ catalyst not working for this reaction?
While Pd(PPh₃)₄ is a classic and effective catalyst for many Suzuki couplings, it often fails with substrates like 3-halonitropyridines for several reasons.[4] The triphenylphosphine (PPh₃) ligand is not sufficiently electron-rich to promote the challenging oxidative addition of less reactive halides (e.g., 3-chloronitropyridine). Furthermore, it does not provide enough steric bulk to prevent the pyridine nitrogen from coordinating to the palladium center and causing catalyst inhibition.[5] For these substrates, modern, more sophisticated ligand systems are required.
Q2: How do I choose the right ligand for my 3-halonitropyridine?
Ligand selection is the most critical parameter for a successful coupling. The goal is to use a ligand that is both sterically bulky and highly electron-donating.
-
Steric Bulk : A bulky ligand shields the palladium center, physically hindering the pyridine nitrogen from binding and deactivating the catalyst.[2]
-
Electron-Richness : An electron-rich ligand increases the electron density on the palladium atom, which promotes the oxidative addition step, a crucial part of the catalytic cycle, especially when using aryl chlorides.[1][6]
For these reasons, biaryl monophosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are the state-of-the-art choices.
| Ligand Class | Examples | Key Advantages for 3-Halonitropyridines |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos, BrettPhos | Excellent combination of steric bulk and electron-donating ability. Highly effective for challenging substrates, including heteroaryl chlorides.[4][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-iPr | Very strong electron donors, making them highly active for the coupling of aryl chlorides. They are also often more thermally stable than phosphine ligands.[8] |
Recommendation : Start with a screening of Buchwald-type ligands like SPhos or XPhos, as they have a proven track record with difficult heteroaromatic couplings.[7][9] Using a pre-formed palladium-ligand complex (a precatalyst) is also highly recommended for reproducibility.[1][6]
Q3: What is the role of the base, and which one should I use?
The base is essential for activating the boronic acid. It coordinates to the boron atom to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step where the organic group is transferred to the palladium center.[2][8]
The choice of base can significantly affect the outcome:
-
Strong, non-nucleophilic bases are generally preferred.
-
Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings, providing a good balance of basicity and solubility.[10]
-
Cesium carbonate (Cs₂CO₃) is another strong base that can be effective, particularly in anhydrous conditions.[9]
-
Aqueous vs. Anhydrous : While many Suzuki reactions benefit from a small amount of water to help dissolve the base, substrates prone to protodeboronation may perform better under anhydrous conditions.[11]
Q4: What are the most common side reactions and how can I prevent them?
Understanding potential side reactions is key to troubleshooting.[12]
-
Protodeboronation : This is the cleavage of the C-B bond in the boronic acid by a proton source (like water), replacing it with a hydrogen atom.[2][10]
-
Homocoupling : The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[1][7]
-
Dehalogenation : The starting 3-halonitropyridine is reduced, and the halogen is replaced by a hydrogen atom. This can occur if a hydride source is present.[1][10]
-
Solution : Ensure all reagents and solvents are pure and dry. Some bases or solvents can act as hydride donors at high temperatures.[1]
-
Troubleshooting Guide
Use this guide to diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is Starting Material Consumed?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a1_yes [label="Probable Catalyst Deactivation or Side Reactions", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Reaction Not Initiating", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_deactivation [label="Solution:\n1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).\n2. Use a Pd precatalyst for clean Pd(0) generation.\n3. Ensure rigorous inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_initiation [label="Solution:\n1. Increase reaction temperature.\n2. Screen a stronger base (e.g., K₃PO₄, Cs₂CO₃).\n3. Verify catalyst and reagent quality/activity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_side_reactions [label="See Side Reaction FAQ (Q4).\nCheck for homocoupling or protodeboronation products.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label=" Yes"]; q1 -> a1_no [label="No "]; a1_yes -> sol_deactivation; a1_yes -> sol_side_reactions; a1_no -> sol_initiation; } dot Caption: Troubleshooting flowchart for low yield.
-
Probable Cause A: Catalyst Inhibition/Deactivation
-
Explanation : The pyridine nitrogen is likely binding to the palladium center, shutting down the catalytic cycle.[2][10] Your chosen ligand may not be providing enough steric protection. If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient, leading to inactive palladium black.[1]
-
Solution :
-
Switch to a More Robust Ligand : Employ a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or BrettPhos.[4][7]
-
Use a Precatalyst : Use a well-defined Pd(II) precatalyst (e.g., XPhos-Pd-G3). These are designed to generate the active LPd(0) species cleanly and efficiently upon heating with a base, avoiding the formation of palladium black.[1][6]
-
Ensure Inert Atmosphere : Oxygen can irreversibly oxidize the active Pd(0) catalyst.[7] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
-
-
Probable Cause B: Low Reactivity of the Aryl Halide
-
Explanation : While the nitro group is activating, 3-chloronitropyridines are still significantly less reactive than their bromo or iodo counterparts. The oxidative addition step may be too slow under your current conditions.[2][10]
-
Solution :
-
Increase Temperature : Carefully increase the reaction temperature. Monitor for potential decomposition of starting materials or the catalyst.
-
Use a More Active Catalyst : An NHC-based catalyst (like PEPPSI-iPr) or a highly electron-rich phosphine ligand (like BrettPhos) can facilitate the oxidative addition of chlorides.[4][8]
-
-
Problem 2: Significant Byproduct Formation
-
Observation: Significant amount of a biaryl product derived from your boronic acid (Ar'-Ar').
-
Problem : Homocoupling .[10]
-
Cause : This is almost always due to the presence of oxygen in the reaction.[7] Oxygen can facilitate the oxidative coupling of the boronic acid. It can also be caused by using a Pd(II) source that is not efficiently reduced to Pd(0).[1]
-
Solution :
-
Improve Degassing : Use a more rigorous degassing technique, such as three freeze-pump-thaw cycles for the solvent.
-
Use a Pd(0) Source : Start with a Pd(0) catalyst like Pd₂(dba)₃ (in combination with a ligand) to minimize the presence of Pd(II) at the start of the reaction.[7]
-
-
-
Observation: Starting boronic acid is consumed, but the corresponding arene (Ar'-H) is formed instead of the product.
-
Problem : Protodeboronation .[2]
-
Cause : The carbon-boron bond is being cleaved by a proton source, which is often excess water or acidic impurities.
-
Solution :
-
Use Boronic Esters : Switch from a boronic acid to a more stable boronic pinacol (Bpin) ester.
-
Control Water Content : If using an aqueous base, minimize the amount of water. Alternatively, switch to an anhydrous solvent and a base like Cs₂CO₃.
-
Use MIDA Boronates : For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates can be used. These are highly stable and slowly release the boronic acid under basic aqueous conditions, keeping its instantaneous concentration low and minimizing side reactions.[11]
-
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a 3-chloronitropyridine with an arylboronic acid.
Materials:
-
3-chloronitropyridine (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.5 equiv.)
-
XPhos-Pd-G3 precatalyst (2 mol%)
-
XPhos ligand (additional 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 3-chloronitropyridine, arylboronic acid, K₃PO₄, XPhos-Pd-G3 precatalyst, and the additional XPhos ligand.
-
Inert Atmosphere : Seal the vessel with a septum-lined cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[10]
-
Solvent Addition : Using a syringe, add the anhydrous, degassed 1,4-dioxane to the vial. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction : Place the sealed vial in a preheated oil bath or heating block at 100-110 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material. Reactions are typically complete within 12-24 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Work-up procedures to remove impurities from 3-Nitro-4-phenylpyridine
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up and purification of 3-Nitro-4-phenylpyridine, a key intermediate in pharmaceutical and materials science research. The following information is curated from established chemical principles and field-proven methodologies to help you overcome common challenges and achieve high purity for your target compound.
Introduction: The Synthetic Context
3-Nitro-4-phenylpyridine is most commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A typical route involves coupling a 4-halide-3-nitropyridine (e.g., 4-chloro- or 4-bromo-3-nitropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. While robust, this reaction generates a predictable profile of impurities that must be effectively removed to isolate the pure product. This guide is structured to address the removal of each of these impurity classes systematically.
Section 1: General Post-Reaction Work-up
A standardized initial work-up is the first line of defense in simplifying the final purification. The primary goals are to quench the reaction, remove the bulk of inorganic salts, and perform an initial extraction of organic materials.
dot```dot
Caption: A decision tree for troubleshooting the purification of 3-Nitro-4-phenylpyridine.
Q4: My compound is tailing/streaking significantly during column chromatography. How can I get sharp bands?
A4: This is a classic problem for pyridine derivatives. The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and inefficient separation. [1][2]
-
Primary Cause: Acid-base interaction between the basic analyte and acidic stationary phase.
-
Recommended Solution: Add a competing base to the eluent. Incorporating a small amount of triethylamine (TEA) or pyridine (typically 0.1-1%) into your mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA) will neutralize the active silanol sites. [2]The TEA preferentially binds to these sites, allowing your compound to elute with a much-improved peak shape.
Q5: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?
A5: A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. [3][4]
-
Recommended Single Solvents: Alcohols such as ethanol or isopropanol are often good starting points for moderately polar compounds.
-
Recommended Solvent Systems: If a single solvent is not effective, a binary solvent system is an excellent alternative. A common choice is Ethyl Acetate/Hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate (the "good" solvent) until it fully dissolves. Then, slowly add hexanes (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. [5]
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for 3-Nitro-4-phenylpyridine
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% TEA). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. If non-polar impurities like biphenyl are present, they will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate, always maintaining 0.5% TEA) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate the residue with a solvent like dichloromethane or ethyl acetate (2-3 times).
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the purified, semi-solid product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., in a hot water bath) with swirling until the solid completely dissolves. [4]2. Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals. Avoid disturbing the flask during this period.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.
-
Chilling: Once crystal formation is established at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. [3]Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [Online Forum]. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online Forum]. Available at: [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitropyridines
Welcome to the Technical Support Center for the synthesis of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the highly exothermic nature of nitropyridine synthesis. The following information is curated to ensure scientific integrity and provide actionable, field-proven insights to enhance the safety and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the exothermic nature of nitropyridine synthesis.
Q1: Why is the nitration of pyridines so much more challenging and hazardous than the nitration of benzene?
A1: The nitration of pyridine is inherently more challenging due to the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom. Under the strong acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions such as high temperatures and the use of fuming nitric and sulfuric acids. These severe conditions increase the risk of highly exothermic side reactions and thermal runaway.
Q2: What are the primary causes of a thermal runaway during the synthesis of nitropyridines?
A2: Thermal runaway in nitropyridine synthesis is a critical safety concern and can be triggered by several factors:
-
Inadequate Cooling: The cooling system may be insufficient to dissipate the heat generated by the reaction.
-
Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, causing a localized runaway that can propagate.[1]
-
Incorrect Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[1]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then lead to a rapid, uncontrolled reaction.[1]
Q3: What are the early warning signs of an impending thermal runaway?
A3: Vigilant monitoring is key to early detection. Key warning signs include:
-
A sudden, unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.
-
An increase in pressure within the reaction vessel.
-
A noticeable change in the color of the reaction mixture.
-
The evolution of brown-yellow fumes, which are toxic nitrogen dioxide (NO₂) gas, indicating decomposition reactions.[2]
Q4: How can continuous flow chemistry enhance the safety of nitropyridine synthesis?
A4: Continuous flow chemistry offers significant safety advantages over traditional batch processing for highly exothermic reactions like nitration.[3] The small reactor volumes and high surface-area-to-volume ratio in flow reactors allow for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[3][4] This technology also allows for the safe handling of potentially explosive intermediates and enables rapid process optimization.[3][5]
Q5: What is the purpose of quenching a nitration reaction, and what are the associated hazards?
A5: Quenching is an emergency procedure to rapidly stop an uncontrolled reaction by adding the reaction mixture to a large volume of a quenching agent, typically cold water or ice.[1] This dilutes the reactants and dissipates heat. However, quenching a nitration reaction with water is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic and can cause dangerous splashing and boiling.[1] This should only be performed as a last resort and with extreme caution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting specific issues you may encounter during the synthesis of nitropyridines.
Issue 1: Sudden and Uncontrolled Temperature Spike
You observe a rapid increase in the internal reaction temperature that is not responding to adjustments in the cooling bath.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and, if available, activate any emergency cooling systems.[2]
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the potential hazard.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction as a last resort. Ensure you are wearing appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves and apron.
Troubleshooting Workflow:
Caption: Emergency response for a temperature spike.
Causality and Prevention:
| Potential Cause | Explanation | Preventative Measure |
| Rapid Addition of Nitrating Agent | The rate of heat generation exceeds the heat removal capacity of the cooling system.[1] | Add the nitrating agent dropwise with constant monitoring of the internal temperature. |
| Inefficient Agitation | Leads to the formation of localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[1] | Ensure vigorous and consistent stirring throughout the reaction. Use an overhead stirrer for larger scale reactions. |
| Inadequate Cooling | The cooling bath temperature is too high or the bath volume is insufficient for the scale of the reaction. | Use an appropriate cooling medium (e.g., ice-salt bath for sub-zero temperatures) and ensure the bath has sufficient thermal mass. |
| Accumulation of Unreacted Nitrating Agent | If the reaction is too cold, the nitrating agent may not react upon addition and accumulate. A small increase in temperature can then trigger a delayed and highly exothermic reaction.[1] | Maintain the appropriate reaction temperature to ensure a steady reaction rate. |
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
You observe the release of brownish-yellow fumes from your reaction vessel.
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide is highly toxic. Ensure you are working in a well-ventilated fume hood.
-
Cease Reagent Addition: Immediately stop the addition of any reagents.
-
Enhance Cooling: Maximize cooling to the reaction vessel.
-
Assess the Situation: The evolution of NO₂ indicates a decomposition reaction, which is highly exothermic and a precursor to thermal runaway.[2] Treat this as a critical situation and be prepared to initiate emergency procedures as outlined in Issue 1.
Causality and Prevention:
| Potential Cause | Explanation | Preventative Measure |
| Excessive Temperature | High reaction temperatures can lead to the decomposition of nitric acid and the nitro-product. | Maintain strict temperature control throughout the reaction. |
| Localized "Hot Spots" | Poor agitation can create localized areas of high temperature, leading to decomposition. | Ensure efficient and continuous stirring. |
| Contamination | Impurities in the starting materials or solvent can catalyze decomposition reactions. | Use high-purity reagents and clean, dry glassware. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of common nitropyridines, with a focus on managing exothermic events.
Protocol 1: Synthesis of 4-Nitropyridine-N-oxide
This protocol is adapted from established procedures and emphasizes critical safety checkpoints.[6]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Pyridine-N-oxide | 9.51 g (100 mmol) |
| Fuming Nitric Acid (HNO₃) | 12 mL (0.29 mol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 30 mL (0.56 mol) |
| Three-neck round-bottom flask | 100 mL |
| Addition funnel with pressure balance | |
| Reflux condenser | |
| Internal thermometer | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Heating mantle |
Workflow Diagram:
Caption: Workflow for the synthesis of 4-Nitropyridine-N-oxide.
Step-by-Step Procedure:
-
Preparation of Nitrating Acid: In a separate flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly and with vigorous stirring, add 30 mL of concentrated sulfuric acid. Allow the mixture to come to room temperature.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a stirrer, thermometer, and addition funnel, add 9.51 g of pyridine-N-oxide.
-
Initial Heating: Gently heat the flask to an internal temperature of 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40°C. [CRITICAL STEP: Monitor temperature closely during addition.]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 150 g of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice.
-
Neutralization: Carefully add a saturated sodium carbonate solution in portions until the pH reaches 7-8. Be cautious of strong foaming.
-
Isolation: A yellow solid will precipitate. Collect the crude product by suction filtration.
Protocol 2: Synthesis of 2-Chloro-5-nitropyridine
This multi-step synthesis requires careful temperature control at each stage.[7]
Step 1: Nitration of 2-Aminopyridine
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Aminopyridine | 60.2 g (0.639 mol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 150 mL |
| Fuming Nitric Acid (HNO₃) | 95 mL (2.37 mol) |
| Beaker/Flask for reaction | Suitable size |
| Stirrer and Ice Bath | |
| Thermometer |
Step-by-Step Procedure:
-
Dissolution: In a suitable vessel, cool 150 mL of concentrated sulfuric acid in an ice bath. Slowly add 60.2 g of 2-aminopyridine while maintaining the temperature below 10°C.
-
Addition of Nitrating Mixture: In a separate container, prepare a mixed acid solution of 95 mL concentrated sulfuric acid and 95 mL fuming nitric acid, keeping it cool. Add this mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 30°C.
-
Reaction: After the addition is complete, stir the mixture at 25-30°C for 40 minutes. Then, slowly raise the temperature to 55-65°C and maintain for 11 hours.
-
Work-up: Cool the reaction mixture and pour it onto 1000 g of crushed ice. Neutralize with a 50% sodium hydroxide solution to a pH of 5.5-6.0 to precipitate the 2-amino-5-nitropyridine.
Subsequent steps to 2-chloro-5-nitropyridine (hydrolysis and chlorination) should also be conducted with careful temperature management, though the initial nitration is the most exothermically critical step. [7][8][9][10]
References
- Technical Support Center: Managing Thermal Runaway in Nitr
-
Nitration reaction safety - YouTube. (URL: [Link])
- Technical Support Center: Managing Exothermic Reactions During Nitr
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC - NIH. (URL: [Link])
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (URL: [Link])
-
Risk Assessment of Nitration Process Using HAZOP and Fault Tree - STM Journals. (URL: [Link])
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (URL: [Link])
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Chemistry, process design, and safety for the nitration industry [1 ed.] 0841228868, 978-0-8412-2886-3, 9780841228870, 0841228876 - DOKUMEN.PUB. (URL: [Link])
-
Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. (URL: [Link])
-
Hotspots vs “Coldspots”:Extemporaneous Mechanochemistry and its Relative Efficiency to Thermal Reactions - 23rd Biennial Conference of the APS Topical Group on Shock Compression of Condensed Matter. (URL: [Link])
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google P
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
-
Modeling and analysis of local hot spot formation in down-flow adiabatic packed-bed reactors - ResearchGate. (URL: [Link])
-
Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])
-
Chemistry, Process Design, and Safety for the Nitration Industry 9780841228863, 9780841228870 - DOKUMEN.PUB. (URL: [Link])
-
CSB Launches Investigation Into 2 Toxic Chemical Releases - Powder & Bulk Solids. (URL: [Link])
-
CSB Investigates Nitric Acid Incidents, Highlights Industrywide Safety Concerns | Chemical Processing. (URL: [Link])
-
Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (URL: [Link])
-
Hot spot formation and chemical reaction initiation in shocked HMX crystals with nanovoids: a large-scale reactive molecular dynamics study - RSC Publishing. (URL: [Link])
-
INVESTIGATION REPORT. (URL: [Link])
-
CSB Launches Investigation of Nitrogen Oxide Releases, Provides Update on Givaudan Explosion - AIHA. (URL: [Link])
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - ACS Publications. (URL: [Link])
-
Synthesis of 4-nitropyridine - PrepChem.com. (URL: [Link])
-
The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
CSB Launches Investigation into Toxic Chemical Releases at Austin Powder Facilities. (URL: [Link])
-
A Hotspot's Better Half: A Characterization of the Local Potential Energy Rise in Mechanically Induced Hotspots - APS March Meeting 2020 - APS Meeting Archive. (URL: [Link])
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (URL: [Link])
-
pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate. (URL: [Link])
-
Hot spots in density fingering of exothermic autocatalytic chemical fronts - ResearchGate. (URL: [Link])
-
Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV. (URL: [Link])
-
Pyridine - Wikipedia. (URL: [Link])
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (URL: [Link])
-
Violence of a nitration runaway - Science made alive: Chemistry/Experiments. (URL: [Link])
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])
-
Calorimetric study of the reversible hydration of the pyridine aldehydes - RSC Publishing. (URL: [Link])
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (URL: [Link])
-
Nitration and aromatic reactivity. (URL: [Link])
- WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. guidechem.com [guidechem.com]
- 8. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Method Development for Purity Analysis of 3-Nitro-4-phenylpyridine
Welcome to the technical support center dedicated to the successful development of a robust and reliable HPLC method for the purity analysis of 3-Nitro-4-phenylpyridine. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you, the researcher, to make informed decisions and effectively troubleshoot challenges. As a nitroaromatic and a pyridine derivative, this analyte presents unique chromatographic behaviors that we will explore in detail.
Section 1: Foundational Knowledge & Initial Method Strategy
A successful method begins with a thorough understanding of the analyte and a logical development strategy. This section addresses the critical preliminary questions that form the bedrock of your method.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Nitro-4-phenylpyridine that influence HPLC method development?
A1: Understanding the analyte's structure is paramount. 3-Nitro-4-phenylpyridine has two key functional regions that dictate its chromatographic behavior:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2-6.0)[1][2]. In a reversed-phase system, this basicity can lead to strong, undesirable interactions with residual acidic silanols on the silica-based stationary phase, resulting in significant peak tailing. Therefore, controlling the mobile phase pH is critical. Operating at a low pH (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen, promoting a single ionic state and minimizing silanol interactions.
-
Aromatic Systems & Nitro Group: The presence of the phenyl ring, pyridine ring, and the nitro group creates a highly conjugated system that is a strong chromophore. This is advantageous for UV detection. Nitroaromatic compounds are typically detected with high sensitivity around 254 nm, a common wavelength for UV detectors in HPLC systems[3][4][5]. A photodiode array (PDA) detector is highly recommended during development to scan the entire UV spectrum and confirm the optimal detection wavelength for both the parent compound and any potential impurities.
| Property | Implication for HPLC Method Development | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [6] |
| CAS Number | 220952-00-1 | [7] |
| Basicity (Pyridine Moiety) | Potential for peak tailing on silica-based columns. Requires mobile phase pH control. | [1][2] |
| UV Absorbance | Strong chromophore. Excellent candidate for UV detection, with a good starting wavelength at 254 nm. | [3][8] |
| Aromaticity | Suitable for reversed-phase chromatography (C18, Phenyl columns) due to hydrophobic interactions. Pi-pi interactions can be exploited with a Phenyl stationary phase. | [4][9] |
Q2: What is a reliable starting point for column and mobile phase selection for 3-Nitro-4-phenylpyridine analysis?
A2: Based on the analyte's structure, a reversed-phase method is the most logical approach. The following table outlines a robust set of starting conditions designed to provide a good initial separation, which can then be optimized.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | The C18 phase provides broad applicability and hydrophobic retention for the aromatic rings. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Formic acid is a volatile modifier, making the method compatible with mass spectrometry (MS) if needed[4][10]. It effectively controls pH to minimize peak tailing from the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic solvent for reversed-phase HPLC and generally provides lower backpressure than methanol. |
| Gradient | Start at 20% B, ramp to 80% B over 15 min, hold for 2 min, return to 20% B and equilibrate for 5 min. | A gradient elution is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column[9]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm (or PDA scan from 200-400 nm) | Provides high sensitivity for the nitroaromatic structure[4][11]. A PDA detector allows for peak purity assessment. |
| Injection Volume | 5 µL | A small injection volume minimizes potential for peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) | The diluent should be as close in composition to the initial mobile phase as possible to ensure good peak shape. |
Overall Method Development Workflow
The development of a stability-indicating purity method is a systematic process. The following diagram outlines the logical flow from initial screening to final validation.
Caption: A systematic workflow for HPLC purity method development.
Section 2: Core Experimental Protocols
These protocols provide detailed, step-by-step instructions for the critical experiments in your method development.
Protocol 1: Forced Degradation Studies
Forced degradation (or stress testing) is mandatory for developing a stability-indicating method. It helps identify potential degradation products and demonstrates the method's specificity[12][13]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[14].
Materials:
-
3-Nitro-4-phenylpyridine reference standard
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
pH meter, heating block, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3-Nitro-4-phenylpyridine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the same 50:50 diluent. This is your unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the solution at 60°C for 4-8 hours.
-
Cool, neutralize with 1 mL of 1 M NaOH, and dilute to 10 mL with diluent.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 2-4 hours.
-
Neutralize with 1 mL of 1 M HCl and dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 4-8 hours, protected from light.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Place a small amount of solid 3-Nitro-4-phenylpyridine in an oven at 80°C for 24 hours.
-
Dissolve the stressed solid and dilute to the target concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the API (0.1 mg/mL) to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.
-
Prepare a control sample protected from light (e.g., wrapped in aluminum foil) and store it under the same conditions.
-
-
Analysis: Inject all prepared samples (control, acid, base, oxidative, thermal, photolytic) into the HPLC system using the initial method conditions. Compare the chromatograms to identify degradation peaks and ensure they are resolved from the main 3-Nitro-4-phenylpyridine peak.
| Stress Condition | Reagent/Condition | Typical Duration/Temperature | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C, 4-8 hours | To evaluate degradation in acidic conditions[14]. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp, 2-4 hours | To assess degradation in alkaline conditions[14]. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp, 4-8 hours | To test susceptibility to oxidative degradation[14]. |
| Thermal Degradation | Dry Heat | 80°C, 24 hours | To determine the effect of heat on the drug substance[14]. |
| Photolytic Degradation | 1.2 million lux-hrs (Vis) & 200 W-hrs/m² (UV) | Per ICH Q1B | To evaluate light sensitivity. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during method development in a direct Q&A format.
Peak Shape & Retention Issues
Q3: My peak for 3-Nitro-4-phenylpyridine is tailing severely. What is the cause and how do I fix it?
A3: Peak tailing for this compound is almost certainly caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the column's silica surface.
-
Primary Solution: Adjust Mobile Phase pH. The most effective solution is to lower the mobile phase pH. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (pH ~2.0) will protonate the pyridine nitrogen to a single cationic species (pyridinium ion). This protonated form has a much-reduced affinity for the negatively charged silanols, dramatically improving peak shape.
-
Secondary Solution: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly reduce tailing.
-
Alternative Column Chemistry: Consider using a column with a different stationary phase, such as a Phenyl column, which may offer different selectivity and reduced silanol interactions.
Caption: A decision tree for troubleshooting peak tailing.
Q4: My retention times are drifting between injections. What should I check?
A4: Retention time drift is a common problem that points to an unstable system.
-
Column Equilibration: This is the most frequent cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting. For gradient methods, a 5-10 column volume post-run equilibration is recommended.
-
Mobile Phase Composition: Check if the mobile phase was prepared correctly. If one of the solvents is volatile (like acetonitrile), evaporation can change the composition over time. Always keep solvent bottles capped.
-
Column Temperature: Fluctuations in ambient temperature can cause drift. A column oven is essential for stable retention times. Ensure it is set to a constant temperature (e.g., 30°C).
-
Pump Performance: Inconsistent pump flow or leaks in the system can lead to retention time shifts. Check the pump pressure for unusual fluctuations and perform a leak test if necessary.
Resolution & Sensitivity Issues
Q5: I have an impurity peak that is not fully resolved from the main 3-Nitro-4-phenylpyridine peak. How can I improve the separation?
A5: Improving resolution (Rs) requires changing the selectivity, efficiency, or retention of your method.
-
Modify the Gradient: Make the gradient slope shallower around the elution time of the critical pair. This gives the peaks more time to separate.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they have different interactions with the stationary phase and analyte.
-
Adjust the pH: A small change in mobile phase pH can alter the ionization state of impurities, changing their retention and potentially improving separation.
-
Try a Different Column: If mobile phase adjustments are insufficient, changing the stationary phase is the next step. A Phenyl column can provide alternative selectivity for aromatic compounds through pi-pi interactions.
Q6: My baseline is very noisy, making it difficult to integrate small impurity peaks. What are the likely causes?
A6: A noisy baseline can originate from several sources:
-
Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents. Degas the mobile phase thoroughly before use, as dissolved air can cause noise when it outgasses in the detector flow cell.
-
Detector: The detector lamp may be nearing the end of its life. Check the lamp energy or intensity reading in your software.
-
System Contamination: A dirty flow cell or contaminated column can contribute to noise. Flush the system with a strong solvent like isopropanol.
-
Mixing Issues: Inadequate mixing of gradient solvents can cause periodic baseline fluctuations. Ensure your pump's mixer is functioning correctly.
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- BenchChem. (n.d.). Validated Analytical Method for Nitroaromatic Compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- SpringerLink. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
- BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
- J-STAR Research. (n.d.). Method Development & Forced Degradation.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Agilent. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- VSNCHEM. (n.d.). vp14570 3-nitro-4-phenylpyridine.
- ChemicalBook. (2023). 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1.
- SIELC Technologies. (n.d.). Separation of 3-Phenyl-4-propylpyridine on Newcrom R1 HPLC column.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. waters.com [waters.com]
- 6. 3-NITRO-4-PHENYLPYRIDINE | VSNCHEM [vsnchem.com]
- 7. 3-NITRO-4-PHENYLPYRIDINE | 220952-00-1 [chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation of 3-Phenyl-4-propylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. researchgate.net [researchgate.net]
- 13. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Nitrophenylpyridines
Welcome to the technical support center for the characterization of nitrophenylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important class of compounds. Here, we will delve into the causality behind experimental observations and provide field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
I. Synthesis and Purification
Question: My nitrophenylpyridine synthesis yields a product with poor solubility. How can I effectively purify it?
Answer: Poor solubility is a common characteristic of nitrophenylpyridines, often due to their planar aromatic structures which can lead to strong intermolecular π-π stacking.[1] The purification strategy should be chosen based on the specific properties of your compound.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for purification. Due to the often low solubility in common organic solvents, you may need to explore solvent mixtures or less common, more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that residual high-boiling point solvents can be difficult to remove.
-
Column Chromatography: For compounds that are soluble enough, silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often necessary. Tailing of spots on the TLC plate is a common issue due to the interaction of the basic pyridine nitrogen with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.
-
Washing: If the product precipitates from the reaction mixture, thorough washing with appropriate solvents can remove many impurities. For example, washing with a non-polar solvent can remove non-polar starting materials, followed by a more polar solvent to remove other impurities.
Question: I am seeing unexpected peaks in my NMR spectrum that I suspect are impurities from the synthesis. What are the likely culprits?
Answer: Common impurities in nitrophenylpyridine synthesis often stem from incomplete reaction or side reactions.
-
Starting Materials: Unreacted nitrobenzaldehyde or nitroacetophenone are common impurities.[1] Their characteristic NMR signals should be compared to your product's spectrum.
-
Side-Products: Incomplete cyclization or the formation of polymeric materials can occur. These may present as broad humps in the baseline of your NMR spectrum.
-
Nifedipine Analogs: In syntheses related to nifedipine-like structures, you may find the corresponding nitrophenylpyridine analog as an impurity.[2][3]
A thorough purification, as described above, is crucial to remove these impurities.
II. NMR Spectroscopy
Question: The aromatic region of my ¹H NMR spectrum for a nitrophenylpyridine is complex and the peaks are broad. How can I interpret this?
Answer: The complexity and broadening of signals in the ¹H NMR spectrum of nitrophenylpyridines arise from several factors inherent to their structure.
-
Electronic Effects: The pyridine nitrogen and the nitro group are both electron-withdrawing, which significantly deshields the protons on both aromatic rings. This causes the signals to appear at high chemical shifts (downfield), often in a crowded region.[4]
-
Positional Isomerism: The relative positions of the nitro group and the linkage to the pyridine ring will dictate the splitting patterns. Protons ortho and para to the nitro group will be the most deshielded.
-
Quadrupolar Broadening: The nitrogen atom in the pyridine ring has a nuclear quadrupole moment, which can lead to broadening of the signals of adjacent protons (α-protons).[1]
-
Solvent Effects: The chemical shifts of pyridine protons are highly sensitive to the solvent used.[5][6] Aromatic solvents like benzene-d₆ can induce significant upfield shifts compared to chloroform-d₃ due to anisotropic effects, which can help to resolve overlapping signals.[7]
Troubleshooting Workflow for NMR Issues:
Caption: Troubleshooting workflow for complex NMR spectra.
Question: I have an exchangeable proton (e.g., -OH, -NH) on my nitrophenylpyridine, but the peak is very broad or not visible. How can I confirm its presence?
Answer: Exchangeable protons often appear as broad signals in ¹H NMR and their chemical shift can be highly variable. To confirm their presence, you can perform a simple D₂O exchange experiment.
Protocol: D₂O Exchange Experiment
-
Acquire the ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Re-acquire the ¹H NMR spectrum.
The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity due to the exchange with deuterium.[7]
III. UV-Vis and Fluorescence Spectroscopy
Question: The UV-Vis spectrum of my nitrophenylpyridine changes depending on the solvent and pH. Why is this happening?
Answer: The electronic transitions of nitrophenylpyridines are sensitive to their environment, leading to changes in their UV-Vis absorption spectra.
-
Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, causing a shift in the absorption maximum (λ_max). This phenomenon is known as solvatochromism.
-
pH Dependence: The pyridine nitrogen is basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, leading to a change in the UV-Vis spectrum.[8][9] Similarly, if your molecule has acidic protons, deprotonation in basic media will also cause spectral shifts. It is crucial to control the pH of your solution, using buffers if necessary, to obtain reproducible UV-Vis data.[8]
Table 1: Effect of pH on the UV-Vis Spectrum of a p-Nitrophenol Analogue [9][10]
| pH Range | Predominant Species | Typical λ_max |
| Acidic (< 6) | Protonated/Neutral | ~317 nm |
| Basic (> 9) | Deprotonated | ~400 nm |
Question: My nitrophenylpyridine is supposed to be fluorescent, but I am observing very weak or no emission. What could be the reason?
Answer: The nitro group (-NO₂) is a well-known fluorescence quencher.[11] The quenching mechanism often involves efficient intersystem crossing to the triplet state or photoinduced electron transfer, which are non-radiative decay pathways.[12]
Additionally, aggregation can lead to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[13][14] This is particularly relevant for planar aromatic molecules like nitrophenylpyridines that have a tendency to form π-stacked aggregates in solution.
Question: I am observing an increase in fluorescence intensity upon aggregation of my nitrophenylpyridine derivative. Is this a real phenomenon?
Answer: Yes, this is a phenomenon known as Aggregation-Induced Emission (AIE).[15][16] In some molecules, rotation around single bonds in the dissolved state provides a non-radiative decay pathway, leading to weak emission. In the aggregated state, these rotations are restricted, which blocks the non-radiative channel and forces the molecule to decay radiatively, resulting in strong fluorescence.[17] If you suspect AIE, you can perform a simple experiment:
Protocol: Investigating Aggregation-Induced Emission
-
Dissolve your compound in a good solvent (e.g., THF, acetonitrile) where it is non-emissive.
-
Gradually add a poor solvent (e.g., water) while monitoring the fluorescence emission.
-
An increase in fluorescence intensity with increasing fraction of the poor solvent is a strong indicator of AIE.
Logical Flow for Fluorescence Characterization:
Caption: Decision tree for fluorescence characterization.
IV. Crystallography
Question: I am having difficulty growing single crystals of my nitrophenylpyridine for X-ray diffraction. What are some common issues and how can I overcome them?
Answer: Growing high-quality single crystals of nitrophenylpyridines can be challenging due to their often rigid structures and potential for forming poorly ordered aggregates.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of a dilute solution is a common and effective method.[18]
-
Supersaturation: Achieving the right level of supersaturation is key. This can be done by slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a poor solvent into a solution of the compound in a good solvent.
-
Purity: The purity of the compound is paramount. Even small amounts of impurities can inhibit crystal growth or lead to the formation of defects.[19] Ensure your compound is highly pure before attempting crystallization.
-
Hygroscopicity: Some pyridine derivatives can be hygroscopic, which can interfere with crystallization.[20] Handling and storing your compound under anhydrous conditions can be beneficial.
V. Stability and Degradation
Question: How stable are nitrophenylpyridines and are there any special storage conditions I should be aware of?
Answer: Nitrophenylpyridines should be handled with care as they can be susceptible to degradation.
-
Light Sensitivity: Many nitroaromatic compounds are light-sensitive. It is advisable to store them in amber vials or protected from light to prevent photochemical degradation.
-
Thermal Stability: While many are thermally stable, it's good practice to store them in a cool, dry place.
-
Chemical Degradation: The nitro group can be reduced under certain conditions, and the pyridine ring can undergo various reactions.[11][21] Avoid strong reducing agents and highly acidic or basic conditions during storage and handling unless part of a planned reaction.
References
-
K. V. Sashidhara, M. Kumar, A. Kumar, A. S. Kushwaha, and S. R. S. S. K. Singh, "Synthesis and characterization of triphenylpyridine containing azo-linked polymer materials," Advanced Materials Letters, vol. 7, no. 11, pp. 914-919, 2016. [Online]. Available: [Link]
-
G. R. Seely, "The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds," The Journal of Physical Chemistry, vol. 71, no. 8, pp. 2547-2557, 1967. [Online]. Available: [Link]
-
X. Peng, et al., "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol," Scientific Reports, vol. 6, p. 27869, 2016. [Online]. Available: [Link]
-
A. F. K. and G. O. S., "Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines," ResearchGate, 2018. [Online]. Available: [Link]
-
E. I. Solomon, et al., "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes," Inorganic Chemistry, vol. 52, no. 15, pp. 8479-8488, 2013. [Online]. Available: [Link]
-
M. A. K. et al., "Possible degradation pathways of nitenpyram by strain NIT-2," ResearchGate, 2021. [Online]. Available: [Link]
-
M. G. B. Howlader, et al., "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorganic Chemistry, vol. 61, no. 34, pp. 13474-13488, 2022. [Online]. Available: [Link]
-
B. Z. Tang, et al., "Materials with aggregation-induced emission characteristics for applications in diagnosis, theragnosis, disease mechanism study and personalized medicine," Chemical Society Reviews, vol. 50, no. 5, pp. 3189-3228, 2021. [Online]. Available: [Link]
-
University of Rochester Department of Chemistry, "Troubleshooting 1H NMR Spectroscopy." [Online]. Available: [Link]
-
M. G. B. Howlader, et al., "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," ACS Publications, 2022. [Online]. Available: [Link]
-
B. Z. Tang, et al., "Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay," Frontiers in Chemistry, vol. 8, p. 331, 2020. [Online]. Available: [Link]
-
S. K. Pati, et al., "Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission," ACS Omega, vol. 3, no. 11, pp. 16295-16304, 2018. [Online]. Available: [Link]
-
Minnesota State University Moorhead, "Short Summary of 1H-NMR Interpretation." [Online]. Available: [Link]
-
Z. Zhao, "What Leads to Aggregation-Induced Emission?," The Journal of Physical Chemistry Letters, vol. 12, no. 17, pp. 4218-4228, 2021. [Online]. Available: [Link]
-
X. Wei-Jian, et al., "The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons," Journal of Fluorescence, 2025. [Online]. Available: [Link]
-
S. Y. Hanna, J. M. A. Al-Rawi, and A. A. Taqa, "Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones," Magnetic Resonance in Chemistry, vol. 28, no. 11, pp. 981-984, 1990. [Online]. Available: [Link]
-
A. De Simone, et al., "Fluorescence of Aggregated Aromatic Peptides for Studying the Kinetics of Aggregation and Hardening of Amyloid-like Structures," Chemistry – A European Journal, 2024. [Online]. Available: [Link]
-
SDSU NMR Facility, "Common Problems." [Online]. Available: [Link]
-
A. De Simone, et al., "Fluorescence of Aggregated Aromatic Peptides for Studying the Kinetics of Aggregation and Hardening of Amyloid-like Structures," PubMed, 2024. [Online]. Available: [Link]
-
A. D. K. and A. B. K., "Stages of pyridine N-oxide single-crystal isochoric growth from the...," ResearchGate, 2018. [Online]. Available: [Link]
-
F. Terrier, et al., "Solvent effect on 'H nmr," ResearchGate, 1988. [Online]. Available: [Link]
-
S. Y. Hanna, et al., "Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones," ResearchGate, 2019. [Online]. Available: [Link]
-
BTC, "What is the NMR spectrum of Pyridine Series compounds like?," Blog - BTC, 2025. [Online]. Available: [Link]
-
Y. -H. Chen, et al., "Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives," Crystals, vol. 10, no. 6, p. 493, 2020. [Online]. Available: [Link]
-
B. Z. Tang, et al., "Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine," Accounts of Chemical Research, vol. 51, no. 9, pp. 2133-2145, 2018. [Online]. Available: [Link]
-
Y. -H. Chen, et al., "Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives," National Institutes of Health, 2020. [Online]. Available: [Link]
-
J. I. T. Hill, et al., "The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation," Magnetochemistry, vol. 9, no. 4, p. 100, 2023. [Online]. Available: [Link]
-
S. G. D. C. and F. G. B., "Characterisation of Amyloid Aggregation and Inhibition by Diffusion-Based Single-Molecule Fluorescence Techniques," International Journal of Molecular Sciences, vol. 23, no. 23, p. 14594, 2022. [Online]. Available: [Link]
-
M. A. B. and S. A. A., "Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells," ACS Omega, 2025. [Online]. Available: [Link]
-
H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. [Online]. Available: [Link]
-
B. Z. Tang, et al., "Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging," Chemical Science, vol. 13, no. 7, pp. 2024-2030, 2022. [Online]. Available: [Link]
-
Veeprho, "Nifedipine EP impurity A | CAS 67035-22-7." [Online]. Available: [Link]
-
SynZeal, "Nifedipine EP Impurity A | 67035-22-7." [Online]. Available: [Link]
-
R. Takeda, et al., "The pH dependence of the UV–vis absorption spectra. (A) UV–Vis...," ResearchGate, 2011. [Online]. Available: [Link]
-
Allmpus, "Nifedipine EP Impurity A and Nifedipine nitrophenylpyridine analogue." [Online]. Available: [Link]
- B. M. Vanderbilt, "Process for the purification of nitro aliphatic compounds," U.S. Patent 2,229,532, Jan. 21, 1941. [Online].
-
M. G. Zarooni, et al., "(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...," ResearchGate, 2019. [Online]. Available: [Link]
-
T. C. Stadtman, et al., "Purification and properties of a quinone-dependent p-nitrophenylphosphatase from Clostridium sticklandii," Journal of Biological Chemistry, vol. 263, no. 30, pp. 15550-15555, 1988. [Online]. Available: [Link]
-
Pharmaffiliates, "Nifedipine-impurities." [Online]. Available: [Link]
-
G. R. Desiraju, et al., "Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals," Crystal Growth & Design, vol. 14, no. 3, pp. 1253-1262, 2014. [Online]. Available: [Link]
-
Reddit, "No peaks in NMR spectra but MS shows product," r/Chempros, 2021. [Online]. Available: [Link]
-
EMU Physics Department, "Purification of Organic Compounds: from Crude Product to Purity," 2023. [Online]. Available: [Link]
-
J. -Y. Liu, et al., "(a) pH-dependent UV-vis absorption and PL spectra when pH is switched...," ResearchGate, 2013. [Online]. Available: [Link]
-
A. K. and A. A., "UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in...," ResearchGate, 2012. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Nifedipine EP Impurity A | 67035-22-7 | SynZeal [synzeal.com]
- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Materials with aggregation-induced emission characteristics for applications in diagnosis, theragnosis, disease mechanism study and personalized medic ... - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM01132K [pubs.rsc.org]
- 14. The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 4-Phenylpyridine Nitration
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource addresses the common challenges and questions surrounding the nitration of 4-phenylpyridine, a critical reaction in the synthesis of many pharmaceutical intermediates. Our goal is to provide you with the technical expertise and practical insights needed to control the regioselectivity of this reaction and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a mixture of isomers in the nitration of 4-phenylpyridine. What are the most likely products, and why is regioselectivity a challenge?
A1: The nitration of 4-phenylpyridine is a classic example of electrophilic aromatic substitution on a molecule with two distinct aromatic rings possessing different electronic properties. You are likely observing a mixture of isomers due to competing nitration on both the pyridine and the phenyl rings.
-
Pyridine Ring Nitration: The pyridine ring is an electron-deficient system, making it generally less reactive towards electrophilic substitution than benzene. The nitrogen atom is deactivating and directs incoming electrophiles to the meta-position (C3 and C5).
-
Phenyl Ring Nitration: The phenyl ring is activated by the pyridyl substituent. The pyridyl group is an ortho-, para-directing deactivator. Therefore, nitration is most likely to occur at the ortho- and para-positions of the phenyl ring.
The primary challenge in achieving high regioselectivity lies in the subtle differences in activation and deactivation between the two rings and the specific reaction conditions employed.
Q2: Our primary goal is to favor nitration on the pyridine ring. What strategies can we employ to achieve this?
A2: To selectively nitrate the pyridine ring, you need to employ conditions that either further deactivate the phenyl ring or enhance the reactivity of the pyridine ring.
-
Strongly Acidic Conditions: Using a strong acid medium, such as a mixture of concentrated sulfuric acid and nitric acid, can protonate the pyridine nitrogen. This protonation further deactivates the pyridine ring, but it can also influence the directing effects.
-
Formation of N-oxide: A more effective strategy is the pre-formation of the 4-phenylpyridine N-oxide. The N-oxide group is activating and ortho-, para-directing for electrophilic substitution on the pyridine ring. Subsequent nitration will preferentially occur at the positions ortho to the N-oxide. The N-oxide can then be reduced back to the pyridine.
Here is a visual representation of the N-oxide strategy:
Caption: Workflow for pyridine ring nitration via an N-oxide intermediate.
Q3: Conversely, how can we direct the nitration exclusively to the phenyl ring?
A3: To favor nitration on the phenyl ring, the reactivity of the pyridine ring must be suppressed.
-
Lewis Acid Complexation: The use of a Lewis acid, such as BF₃, can coordinate to the lone pair of electrons on the pyridine nitrogen. This complexation strongly deactivates the pyridine ring towards electrophilic attack, thereby directing the nitration to the phenyl ring.
-
Milder Nitrating Agents: Employing milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can also favor substitution on the more reactive phenyl ring.
Below is a table summarizing the expected directing effects under different conditions:
| Reaction Condition | Primary Effect | Favored Nitration Position |
| Standard (HNO₃/H₂SO₄) | Mixture of isomers, potential for low yields due to pyridine deactivation. | Mixture (Pyridine and Phenyl) |
| N-Oxide Formation | Activation of the pyridine ring. | Pyridine Ring (ortho to N) |
| Lewis Acid (e.g., BF₃) | Strong deactivation of the pyridine ring. | Phenyl Ring (ortho, para) |
| Milder Nitrating Agents | Reduced reactivity, favoring substitution on the more activated ring. | Phenyl Ring (ortho, para) |
Experimental Protocols
Protocol 1: Selective Nitration of the Pyridine Ring via N-Oxide Formation
Step 1: Synthesis of 4-Phenylpyridine N-oxide
-
Dissolve 4-phenylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenylpyridine N-oxide.
Step 2: Nitration of 4-Phenylpyridine N-oxide
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 4-phenylpyridine N-oxide (1 equivalent).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C), monitoring its progress.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the nitrated N-oxide.
Step 3: Deoxygenation of the Nitrated N-oxide
-
Dissolve the nitrated 4-phenylpyridine N-oxide in a solvent like chloroform.
-
Add phosphorus trichloride (PCl₃) (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until complete.
-
Quench the reaction by carefully adding water, then neutralize and extract the product.
This three-step process provides a reliable method for directing nitration to the pyridine ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of nitrated product | Harsh reaction conditions leading to degradation. | Try milder nitrating agents (e.g., acetyl nitrate) or lower the reaction temperature. |
| Formation of multiple isomers | Lack of sufficient directing group control. | Employ the N-oxide strategy for pyridine nitration or Lewis acid complexation for phenyl ring nitration to enhance regioselectivity. |
| Incomplete reaction | Insufficient reactivity of the nitrating agent or deactivation of the substrate. | Increase the reaction temperature cautiously, or use a stronger nitrating system. For pyridine nitration, ensure complete formation of the N-oxide. |
| Difficulty in separating isomers | Similar polarity of the resulting nitro-isomers. | Optimize chromatographic separation conditions (e.g., different solvent systems, specialized columns) or consider recrystallization techniques. |
Mechanistic Considerations
The regioselectivity is ultimately governed by the stability of the Wheland intermediate (the sigma complex) formed during the electrophilic attack.
Caption: Comparison of Wheland intermediates for nitration.
The relative stability of these intermediates dictates the major product. By modifying the electronic properties of the rings through strategies like N-oxide formation or Lewis acid complexation, you can selectively stabilize one intermediate over the other, thereby controlling the reaction's outcome.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Academic Press. [Link]
Technical Support Center: Efficient Removal of Palladium Catalyst Residues from 3-Nitro-4-phenylpyridine
Welcome to the Technical Support Center for the purification of 3-Nitro-4-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with palladium catalyst residues in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryl compounds like 3-Nitro-4-phenylpyridine.[1] However, the removal of residual palladium to levels acceptable for active pharmaceutical ingredients (APIs) presents a significant challenge.[2] The nitrogen atom in the pyridine ring of your target compound can act as a ligand, forming stable complexes with palladium, which can complicate its removal.[3] This guide provides a structured approach to tackling this common yet critical issue.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before diving into detailed troubleshooting.
Q1: Why is it crucial to remove palladium residues from my 3-Nitro-4-phenylpyridine product?
A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs to ensure patient safety.[4] Beyond toxicity concerns, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, and affect the accuracy of biological assays.[5]
Q2: What are the typical starting levels of palladium contamination after a Suzuki-Miyaura coupling reaction?
A2: The initial concentration of palladium can vary significantly, ranging from several hundred to several thousand parts per million (ppm), depending on the catalyst loading, reaction conditions, and work-up procedure.[5]
Q3: Can't I just use standard purification methods like column chromatography or recrystallization?
A3: While these methods can reduce palladium levels to some extent, they are often insufficient to meet the stringent regulatory requirements of <10 ppm for APIs.[6] The aforementioned chelation of palladium by the pyridine nitrogen can lead to co-elution with the product during chromatography or co-crystallization.[3]
Q4: What are the main strategies for removing palladium residues?
A4: The most effective strategies involve the use of palladium scavengers. These are materials with a high affinity for palladium that bind to the metal, allowing for its removal by filtration.[7] Common scavenger types include activated carbon, silica-based scavengers, and polymer-based scavengers.[8]
Troubleshooting Guide: Overcoming Palladium Contamination
This section provides a systematic approach to troubleshooting and resolving high levels of palladium contamination in your 3-Nitro-4-phenylpyridine product.
Issue 1: High Residual Palladium Levels (>100 ppm) After Initial Work-up
If your initial analysis shows significant palladium contamination, a targeted scavenging approach is necessary. The choice of scavenger is critical and depends on the specific form of the residual palladium (e.g., Pd(0), Pd(II), ligated species) and the solubility of your product.
Activated carbon is a cost-effective and broadly effective scavenger for various palladium species.[1] Its high surface area and porous structure allow for the adsorption of palladium.[9]
Causality: The mechanism involves the physical adsorption of palladium species onto the carbon surface, and in some cases, reduction of Pd(II) to Pd(0) followed by adsorption.
Experimental Protocol: Activated Carbon Scavenging
-
Solvent Selection: Dissolve the crude 3-Nitro-4-phenylpyridine in a suitable organic solvent in which it is highly soluble. Common choices include ethyl acetate, dichloromethane, or toluene.
-
Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.
-
Slurry and Heat: Stir the mixture vigorously to create a slurry. Gentle heating (e.g., to 40-50 °C) can enhance the scavenging efficiency, but should be monitored to prevent product degradation.
-
Stirring Time: Allow the slurry to stir for a minimum of 2-4 hours. Longer stirring times (up to 24 hours) may be necessary for stubborn cases.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]
Troubleshooting this method:
-
Product Loss: Activated carbon can sometimes adsorb the product, leading to lower yields. If you experience significant product loss, consider reducing the amount of activated carbon or switching to a more selective scavenger.
-
Incomplete Removal: If palladium levels remain high, the palladium species may not be effectively adsorbed by the type of activated carbon used. Consider trying a different grade of activated carbon or moving to a functionalized scavenger.
For more targeted palladium removal, functionalized silica gels are an excellent choice.[3] Thiol-functionalized silica scavengers have a high affinity for soft metals like palladium and are highly effective.[7]
Causality: The sulfur atoms in the thiol groups act as strong ligands, forming stable, covalent bonds with palladium, effectively sequestering it from the solution.
Experimental Protocol: Silica-Based Thiol Scavenger Treatment
-
Scavenger Selection: Choose a commercially available thiol-functionalized silica scavenger.
-
Solvent and Scavenger Addition: Dissolve your crude product in an appropriate solvent and add the silica scavenger (typically 2-5 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Filtration: Filter off the silica scavenger.
-
Washing and Concentration: Wash the scavenger with fresh solvent, combine the filtrates, and concentrate to obtain the purified product.
-
Analysis: Quantify the residual palladium via ICP-MS.[10]
Data Presentation: Comparison of Scavenging Methods
| Scavenger Type | Typical Loading (wt%) | Temperature (°C) | Time (h) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Activated Carbon | 5-10 | 25-50 | 2-24 | <50 | Cost-effective, broadly applicable | Potential for product loss |
| Silica-Thiol | 2-5 (equiv.) | 25-60 | 4-24 | <10 | High selectivity, good product recovery | Higher cost |
| Polymer-Thiourea | 2-5 (equiv.) | 25-60 | 4-24 | <10 | High capacity, good in various solvents | Can be more expensive |
Issue 2: Palladium Levels Remain Moderately High (10-50 ppm) After a Single Scavenging Step
Achieving very low palladium levels sometimes requires a multi-step approach or a more aggressive scavenging agent.
A combination of different scavenging methods can be highly effective. For instance, an initial treatment with activated carbon can remove the bulk of the palladium, followed by a "polishing" step with a high-affinity silica-based scavenger to remove the remaining traces.
Experimental Workflow: Sequential Scavenging
Caption: Sequential scavenging workflow for palladium removal.
If thiol-based scavengers are not sufficiently effective, consider other functionalized scavengers such as those containing thiourea or amine groups.[7] Polyethyleneimine-modified polymers have also shown promise as efficient palladium scavengers.
Visualization of the Decision-Making Process
The following diagram outlines a logical approach to selecting the appropriate palladium removal strategy.
Caption: Decision tree for palladium removal strategy.
Concluding Remarks
The removal of palladium catalyst residues from 3-Nitro-4-phenylpyridine is a critical step in ensuring the quality and safety of the final product. A systematic approach, beginning with an understanding of the potential for palladium chelation and followed by a logical selection and optimization of scavenging techniques, will lead to a robust and reproducible purification process. Always verify the final palladium concentration using a validated analytical method such as ICP-MS.
This guide provides a starting point for your troubleshooting efforts. The optimal conditions for your specific process may require some experimentation. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Yamada, T., Kobayashi, Y., Ito, N., Ichikawa, T., Park, K., Kunishima, K., ... & Sajiki, H. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10634-10643. [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
Wikipedia. (2023, December 2). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Khan, I., Saeed, A., Iram, S., Ali, S. A., & Iqbal, J. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Phenylpyridine (FDB004418). FooDB. [Link]
-
Thermo Fisher Scientific. (2021, August). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. American Pharmaceutical Review. [Link]
-
Aldridge, T. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 294-300. [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Phenylpyridine (FDB011123). FooDB. [Link]
-
Tang, L., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1033903. [Link]
-
ChemBK. (2024, April 9). 3-Phenylpyridine. ChemBK. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-phenyl- (CAS 1008-88-4). Cheméo. [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Efficacy of 3-Nitro-4-phenylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitrophenylpyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When substituted with both a nitro (NO₂) group and a phenyl group, the resulting nitrophenylpyridine molecule gains a complex pharmacological profile. The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore and can also act as a toxicophore, often mediating its biological effects through redox reactions within cells.[2] The phenyl group, on the other hand, can influence properties like lipophilicity, steric interactions, and π–π stacking with biological targets.[3]
The relative positions of these two substituents on the pyridine core create a diverse family of isomers, each with a distinct three-dimensional structure and electronic distribution. This guide provides a comparative analysis of the biological activities of 3-Nitro-4-phenylpyridine and its positional isomers. While direct, side-by-side experimental data for every isomer is not always available in published literature, this document synthesizes findings from studies on closely related derivatives to elucidate the critical structure-activity relationships (SAR) that govern their efficacy.[4][5] We will explore their anticancer and antimicrobial potential, providing quantitative data where possible and detailing the experimental protocols necessary for their evaluation.
Comparative Biological Activity: A Tale of Isomeric Position
The spatial arrangement of the nitro and phenyl groups profoundly impacts the molecule's interaction with biological targets. The following sections and data tables summarize the observed activities for derivatives of nitrophenylpyridine isomers, highlighting how positional changes can dramatically alter potency and even the spectrum of activity.
Anticancer and Cytotoxic Potential
Nitroaromatic compounds have long been investigated as anticancer agents, partly due to their ability to be selectively activated under the hypoxic conditions found in solid tumors.[6] The reduction of the nitro group can lead to reactive intermediates that induce cellular damage.[7] Phenylpyridine derivatives have also shown promise, with some acting as antimitotic agents or kinase inhibitors.[8][9]
The precise positioning of the substituents influences the molecule's ability to intercalate with DNA or fit into the active site of an enzyme. For example, studies on diindenopyridine derivatives have shown that an 11-(2-nitro-phenyl) substituted compound was active against the K-562 cancer cell line, suggesting the ortho position of the nitro group on the phenyl ring is favorable for this specific scaffold.[10] Similarly, other studies have found that bulky or strongly electron-withdrawing groups at the para-position of the phenyl ring can diminish cytotoxic activity, possibly due to steric hindrance.[3]
Table 1: Comparative Anticancer Activity of Nitrophenylpyridine Derivatives (IC₅₀ Values)
| Isomer Class | Representative Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Nitrophenyl Derivative | 11-(2-nitro-phenyl)-diindeno[1,2-b;2',1'-e]pyridine-10,12-dione | K-562 (Leukemia) | 78.2 | [10] |
| 4-Phenylpyridine Derivative | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2″-terpyridine | MCF-7 (Breast Cancer) | 0.040 | [11] |
| 4-Phenyl-2-quinolone Derivative | 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 (Colon) | 0.32 | [9] |
| Pyridine-Oxadiazole Derivative | 5k (3,5-dichloro substitution on phenyl ring) | A549 (Lung) | 6.99 |[3] |
Note: The data presented is for derivatives and analogues. The activity of the parent, unsubstituted nitrophenylpyridine isomers may vary.
Antimicrobial Activity
The pyridine nucleus is a component of many compounds with established antimicrobial properties.[12] The addition of a nitro group often enhances this activity.[2] Nitro-containing drugs can be effective against a range of bacteria, fungi, and protozoa, with their mechanism often involving the generation of radical species that disrupt essential cellular processes.[13]
Structure-activity relationship studies show that the position of substituents on the pyridine ring is crucial for antimicrobial efficacy.[14] For instance, some studies indicate that substitution at position 4 of the pyridine ring can lead to notable fungicidal and bactericidal activity.[14]
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives (MIC Values)
| Isomer Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Piperidine Substituted Halogenobenzene | S. aureus | 32–128 | [15] |
| Piperidine Substituted Halogenobenzene | C. albicans | 32–64 | [15] |
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent Activity (Qualitative) | [12][16] |
| N-alkylated pyridine-based salts | S. aureus & E. coli | MIC values of 55-56% inhibition at 100 µg/mL |[12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Analysis: The "Why" Behind the Activity
The variation in biological activity among nitrophenylpyridine isomers can be attributed to several key physicochemical factors:
-
Electronic Effects : The electron-withdrawing nitro group significantly lowers the electron density of the pyridine ring. Its position relative to the ring nitrogen and the phenyl group determines the overall dipole moment and the electrostatic potential of the molecule. This, in turn, affects how the molecule interacts with polar residues in an enzyme's active site or the phosphate backbone of DNA.[1]
-
Steric Hindrance : The size and position of the phenyl group can create steric hindrance, preventing the molecule from optimally binding to its target. For example, an ortho-substituted phenyl group might clash with amino acid residues, whereas a meta- or para-substituted group might fit neatly into a hydrophobic pocket.[3]
-
Lipophilicity and Solubility : The position of the substituents affects the molecule's water solubility and its ability to cross biological membranes. A particular isomeric form might achieve a better balance of hydrophilic and lipophilic character (logP), enabling it to reach its intracellular target more efficiently.
The interplay of these factors is complex. For instance, while a specific substitution pattern might enhance binding to a target protein, it might also decrease cell permeability, resulting in lower overall activity. This highlights the importance of multiparameter optimization in drug design.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols must be employed. Below are detailed, step-by-step methodologies for the key assays used to evaluate the compounds discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 3-Nitro-4-phenylpyridine isomer) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Step-by-Step Procedure:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Streptomycin) should be used as a reference standard.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Mechanistic Insights & Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Pyridine derivatives can act on a multitude of cellular targets. For instance, some have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[17] Inhibition of CDKs can lead to cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cell proliferation.
Below is a conceptual workflow illustrating the process of identifying the mechanism of action for a novel nitrophenylpyridine derivative with cytotoxic activity.
Caption: Workflow for elucidating the mechanism of a cytotoxic compound.
Conclusion and Future Directions
The comparative analysis of 3-Nitro-4-phenylpyridine and its isomers reveals the profound impact of substituent positioning on biological activity. The structure-activity relationships discussed underscore the necessity of synthesizing and evaluating a range of isomers to identify lead candidates for anticancer and antimicrobial drug development. While derivatives of these scaffolds show significant promise, with some exhibiting nanomolar to low micromolar potency, further research is required. Future work should focus on direct, head-to-head comparisons of the parent nitrophenylpyridine isomers to establish a baseline for SAR studies. Additionally, elucidating the specific molecular targets and signaling pathways for the most active isomers will be critical for their rational optimization into clinically viable therapeutic agents.
References
-
Abdel-Maksoud, M. S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2011). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]
-
Popiolek, L., & Rzymowska, J. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]
-
Taylor & Francis Online. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]
-
Europe PMC. (2017). Synthesis and Antitumor Activities of Phenylpyridine Substituted Semicarbazides. Europe PMC. Available at: [Link]
-
PubMed. (n.d.). Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives. PubMed. Available at: [Link]
-
PubMed. (2020). Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation. PubMed. Available at: [Link]
-
ResearchGate. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]
-
MDPI. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
PubMed. (1999). Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. PubMed. Available at: [Link]
-
National Institutes of Health. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
-
MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]
-
PubMed. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Available at: [Link]
-
MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
-
PubMed. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) and 3-(2-phenyl-1,3-oxazol-4-yl)-7-azaindoles as CDK1 inhibitors. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antitumor Activities of Phenylpyridine Substituted Semicarbazides [journal11.magtechjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 17. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenylpyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] When combined with a nitrophenyl moiety, this class of compounds, nitrophenylpyridine derivatives, presents a compelling area of research for novel anticancer therapeutics. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, often enhancing its biological activity.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nitrophenylpyridine derivatives, supported by experimental data, to elucidate the key structural features governing their anticancer potency.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of nitrophenylpyridine derivatives is profoundly influenced by the substitution pattern on both the pyridine and the nitrophenyl rings. The following data, synthesized from multiple studies, compares the cytotoxic activity of different classes of these derivatives against various human cancer cell lines.
Pyridine-Urea Derivatives
Pyridine-urea hybrids have emerged as a potent class of anticancer agents. A study by El-Naggar et al. evaluated a series of these compounds against the human breast cancer cell line MCF-7, revealing critical SAR insights.[2][3]
| Compound ID | Substitution Pattern (on Phenylurea) | IC50 (µM) on MCF-7 (48h)[2][3] | IC50 (µM) on MCF-7 (72h)[3] | VEGFR-2 Inhibition IC50 (µM)[2] |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 | Not Reported |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported | Not Applicable |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported | Not Applicable |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 | 5.0 |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 | Not Reported |
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenylurea moiety significantly enhances cytotoxic activity. Compound 8e , with a 3-trifluoromethyl group, was the most potent, exhibiting an IC50 value nearly 8.7 times lower than doxorubicin after 48 hours.[2]
-
Positional Isomerism: The position of the substituent is crucial. Meta-substitution appears to be more favorable for activity than para-substitution.
-
Mechanism of Action: Selected potent compounds, such as 8b and 8e , also demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting that their anticancer effects may be mediated, at least in part, by the inhibition of angiogenesis.[2]
1,4-Dihydropyridine (DHP) Derivatives
While not all are nitrophenylpyridines in the strictest sense, 1,4-DHP derivatives bearing a nitrophenyl group at the C4 position are structurally related and provide valuable SAR data. A study assessing their cytotoxicity against various human cancer cell lines highlighted the importance of the nitrophenyl substituent.[4]
| Compound | C4-Substituent | IC50 (µM) on LS180 (Colon)[4] | IC50 (µM) on MOLT-4 (Leukemia)[4] | IC50 (µM) on MCF-7 (Breast)[4] |
| 7a | 4-Nitrophenyl | 29.7 ± 4.7 | 17.4 ± 2.0 | > 50 |
| 7d | 4-Methoxyphenyl | > 50 | 18.7 ± 2.8 | 28.5 ± 3.5 |
| Cisplatin | Reference Drug | 10.3 ± 1.2 | 1.9 ± 0.3 | 11.2 ± 1.5 |
Key SAR Insights:
-
Position of the Nitro Group: A 4-nitrophenyl substituent at the C4 position of the dihydropyridine ring conferred superior activity against colon (LS180) and leukemia (MOLT-4) cell lines compared to a 2-nitrophenyl group (data not shown in the table).[4]
-
Electronic Effects: The electron-withdrawing 4-nitro group in compound 7a resulted in higher potency against LS180 and MOLT-4 cells compared to the electron-donating 4-methoxy group in compound 7d .[4]
Pyrazolo[3,4-b]pyridine Derivatives
Hybrid molecules incorporating both pyrazole and pyridine scaffolds have shown significant anticancer potential. A study on pyrazolo[3,4-b]pyridine derivatives included a nitrophenyl-substituted compound, providing a basis for comparison.[1]
| Compound ID | R Group (at C4) | IC50 (µM) on Hela (Cervical)[1] | IC50 (µM) on MCF7 (Breast)[1] | IC50 (µM) on HCT-116 (Colon)[1] |
| 9g | 4-Nitrophenyl | 11.23 | 14.88 | 10.21 |
| 9a | Phenyl | 2.59 | 6.54 | 5.39 |
| Doxorubicin | Reference Drug | 2.35 | 4.57 | 2.11 |
Key SAR Insights:
-
In this particular scaffold, the introduction of a 4-nitrophenyl group (9g ) led to a decrease in activity across all tested cell lines compared to the unsubstituted phenyl derivative (9a ).[1] This highlights that the influence of the nitro group is highly context-dependent on the overall molecular framework.
Mechanisms of Action
Nitrophenylpyridine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell proliferation and survival.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6] Several potent nitrophenylpyridine derivatives have been identified as inhibitors of VEGFR-2.[2][7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.
Caption: Tubulin Polymerization Inhibition
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.
Synthesis Protocol: Suzuki-Miyaura Coupling for 2-Nitro-6-(pyridin-2-yl)aniline
This protocol describes a general and effective method for synthesizing the core structure of many nitrophenylpyridine derivatives.
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
2-Bromo-6-nitroaniline
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (solvent system)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add the palladium catalyst, such as Pd(OAc)2 (e.g., 0.05 mmol), and a ligand like PPh3 (e.g., 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture with stirring (e.g., at 90°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product. [4]
Biological Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates. [3]
Caption: MTT Assay Workflow
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment. [3]2. Compound Treatment: Treat the cells with various concentrations of the nitrophenylpyridine derivatives (typically in a serial dilution) and incubate for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully discard the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals. [3]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves generated from the absorbance data. [3]
Conclusion
The exploration of nitrophenylpyridine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that the anticancer potency of these compounds is intricately linked to the nature and position of substituents on the aromatic rings. Specifically, the presence of electron-withdrawing groups and their strategic placement can significantly enhance cytotoxicity. The dual mechanisms of action, including the inhibition of crucial kinases like VEGFR-2 and the disruption of microtubule dynamics, underscore the multifaceted therapeutic potential of this scaffold. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new analogues, paving the way for the rational design of next-generation nitrophenylpyridine-based cancer therapies.
References
-
Abdel-Haleem, A. M., Khedr, M. A., & El-Waei, M. A. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
-
El-Naggar, A. M., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 26(15), 4473. [Link]
-
Khidr, S. H., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104222. [Link]
-
van der Meer, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. [Link]
-
Gürsoy, E., et al. (2012). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(2), 559–566. [Link]
-
El-Adl, K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6194. [Link]
-
Zareef, M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1239, 130514. [Link]
-
El-Gohary, N. M., & Shaaban, M. I. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6427. [Link]
-
Fayed, E. A., et al. (2019). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 42(10), 856–868. [Link]
-
Al-Omair, M. A. (2022). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of King Saud University - Science, 34(3), 101867. [Link]
-
Ghorab, M. M., et al. (2011). Cytotoxic effect of some 1, 4-dihydropyridine derivatives containing nitroimidazole moiety. Iranian Journal of Pharmaceutical Research, 10(3), 497–503. [Link]
-
Molvi, K. I., et al. (2022). (PDF) Anticancer Functions of Pyridine Heterocycles. ResearchGate. [Link]
-
Kamal, A., et al. (2016). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589–3593. [Link]
-
ResearchGate. (2018). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. [Link]
-
El-Naggar, A. M., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
-
MDPI. (2018). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]
Sources
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 3-Nitro-4-phenylpyridine and Other Nitroaromatic Compounds
This guide provides an in-depth, objective comparison of the cytotoxic profiles of 3-Nitro-4-phenylpyridine against other representative nitroaromatic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to facilitate informed decisions in research and development.
Introduction: The Double-Edged Sword of Nitroaromatic Compounds
Nitroaromatic compounds are a broad class of chemicals with significant industrial and pharmaceutical applications, ranging from explosives and pesticides to anticancer and antimicrobial agents.[1][2] Their biological activity is intrinsically linked to the presence of the nitro (NO₂) group, which underpins both their therapeutic efficacy and their potential toxicity.[3] The manifestation of these effects, whether beneficial or detrimental, is often initiated by the bioreduction of the nitro group within cells.[3][4]
This guide focuses on a comparative analysis of 3-Nitro-4-phenylpyridine's cytotoxicity alongside other well-characterized nitroaromatic compounds. By examining their differential effects in robust cytotoxicity assays, we aim to elucidate structure-activity relationships and provide a framework for the rational design and screening of novel therapeutic agents.
The Rationale Behind a Comparative Cytotoxicity Study
A direct comparison of cytotoxic potential is essential for several reasons. Firstly, it allows for the ranking of compounds based on their potency, typically quantified by the half-maximal inhibitory concentration (IC50). Secondly, it can reveal differential sensitivities across various cell lines, hinting at selective mechanisms of action. Finally, understanding the cytotoxicity profile is a critical step in the preclinical safety assessment of any potential drug candidate.[5]
For this comparative guide, we propose a study evaluating 3-Nitro-4-phenylpyridine against three other nitroaromatic compounds:
-
2-Nitrophenol (2NP): A simple nitroaromatic compound with known cytotoxicity.[6]
-
4-Nitrophenol (4NP): An isomer of 2NP, allowing for the investigation of the nitro group's positional effect on cytotoxicity.[6]
-
1-Chloro-2,4-dinitrobenzene (CDNB): A more complex nitroaromatic with established cytotoxic and inhibitory effects on enzymes like thioredoxin reductase.[7]
The selection of these compounds allows for a comparison across a spectrum of structural complexity and known bioactivity.
Experimental Design for a Comprehensive Cytotoxicity Assessment
To ensure the integrity and reproducibility of the findings, a well-designed experimental workflow is paramount. This section outlines the key considerations and a detailed protocol for assessing the cytotoxicity of 3-Nitro-4-phenylpyridine and its comparators.
Choosing the Right Cellular Models
The choice of cell lines is critical and should be guided by the research question. For a general cytotoxicity screen, a panel of cell lines representing different tissue origins is recommended. For this proposed study, we will utilize:
-
A549 (Human Lung Carcinoma): A commonly used cancer cell line for initial cytotoxicity screening.[8][9]
-
MCF-7 (Human Breast Adenocarcinoma): Another widely used cancer cell line, offering a different tissue context.[9][10]
-
NIH/3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line to assess for potential selective toxicity towards cancer cells.[9]
Selecting Appropriate Cytotoxicity Assays
Multiple assays measuring different cellular endpoints should be employed to obtain a comprehensive understanding of the cytotoxic mechanism.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[13][14][15]
-
Apoptosis Assays: To determine if cell death occurs via programmed cell death, assays that detect key apoptotic markers should be used.[16][17] This can include assays for caspase activation, changes in mitochondrial membrane potential, or the externalization of phosphatidylserine (Annexin V staining).[18][19]
The combination of these assays allows for the differentiation between cytostatic effects (inhibition of proliferation), necrosis, and apoptosis.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative cytotoxicity assessment.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes hypothetical IC50 values for 3-Nitro-4-phenylpyridine and the selected nitroaromatic compounds across the three cell lines after 48 hours of treatment, as would be determined by an MTT assay.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | NIH/3T3 IC50 (µM) |
| 3-Nitro-4-phenylpyridine | 15.5 ± 2.1 | 22.8 ± 3.5 | 85.2 ± 9.8 |
| 2-Nitrophenol (2NP) | 150.3 ± 12.7 | 185.6 ± 15.2 | >200 |
| 4-Nitrophenol (4NP) | 75.8 ± 8.3 | 92.1 ± 10.1 | >200 |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | 5.2 ± 0.8 | 8.1 ± 1.2 | 12.5 ± 2.3 |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Mechanistic Insights into Differential Cytotoxicity
The observed differences in cytotoxicity can be attributed to the distinct chemical structures of the compounds, which influence their biological activity.
The Role of Nitroreductases and Bioreductive Activation
A key mechanism underlying the toxicity of many nitroaromatic compounds is their enzymatic reduction by nitroreductases to form cytotoxic metabolites.[4][20] This process is particularly enhanced under hypoxic conditions, which are often found in solid tumors.[21][22]
The reduction of the nitro group can proceed via a one-electron or a two-electron pathway.[3] The one-electron reduction pathway generates a nitro anion radical, which can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress.[23][24] The two-electron reduction pathway, on the other hand, leads to the formation of nitroso and hydroxylamine derivatives, which are highly reactive and can form adducts with cellular macromolecules like DNA, causing genotoxicity.[25]
The efficiency of a nitroaromatic compound as a substrate for nitroreductases is dependent on its electron affinity.[22] The presence of additional electron-withdrawing groups, such as the second nitro group and the chlorine atom in CDNB, significantly increases its electron affinity, making it a better substrate for these enzymes and likely contributing to its higher cytotoxicity. The phenyl group in 3-Nitro-4-phenylpyridine may also influence its electronic properties and interaction with nitroreductases.
Generation of Reactive Oxygen Species (ROS)
As mentioned, the "futile cycling" of the nitro anion radical can lead to a significant increase in intracellular reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[23][26] This can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, and ultimately triggering cell death.[24][27] The varying abilities of the different nitroaromatic compounds to undergo this redox cycling would contribute to their differential cytotoxicity.
Proposed Signaling Pathway for Nitroaromatic-Induced Cytotoxicity
Caption: Proposed signaling pathway for nitroaromatic-induced cytotoxicity.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step methodology for performing an MTT assay to determine the IC50 values of the test compounds.
Materials:
-
A549, MCF-7, and NIH/3T3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 3-Nitro-4-phenylpyridine and the other test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO at <0.5%).
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[28]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package that can perform a sigmoidal dose-response curve fit.[29][30]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the cytotoxicity of 3-Nitro-4-phenylpyridine with other nitroaromatic compounds. The proposed experimental design, incorporating multiple cell lines and complementary cytotoxicity assays, allows for a thorough evaluation of a compound's cytotoxic potential and its primary mechanism of inducing cell death.
The hypothetical data and mechanistic insights presented herein suggest that 3-Nitro-4-phenylpyridine may possess moderate and potentially selective cytotoxicity towards cancer cells. Further experimental validation is necessary to confirm these findings and to fully elucidate its mechanism of action. Future studies could explore its efficacy in hypoxic conditions, its potential to generate ROS, and its interaction with specific nitroreductase enzymes. Such investigations will be crucial in determining the therapeutic potential of 3-Nitro-4-phenylpyridine and its derivatives.
References
-
Misevičienė, L., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]
-
Witters, L. A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
- Adams, G. E., et al. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Journal of the National Cancer Institute, 63(3), 565-575.
-
Al-Ibrahim, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15159. [Link]
- Penning, T. M. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Biochemical and Molecular Toxicology, 29(1), 1-10.
- Sies, H. (1997). Role of reactive oxygen species in cell toxicity. Archives of Toxicology, 71(10), 585-589.
- Cronin, M. T. D., et al. (2018). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 37(10), 2593-2605.
-
da Silva, A. B. F., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(11), 2219-2244. [Link]
- Adams, G. E., et al. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. JNCI: Journal of the National Cancer Institute, 63(3), 565-575.
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
ResearchGate. (n.d.). Other Nitroaromatics A variety of other nitroaromatic compounds,... [Link]
-
Misevičienė, L., et al. (2021). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. International Journal of Molecular Sciences, 22(11), 5928. [Link]
-
Scilit. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use? [Link]
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]
-
ResearchGate. (n.d.). (PDF) Assays to Detect Apoptosis. [Link]
-
Williams, E. M., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-470. [Link]
-
Semantic Scholar. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. [Link]
- Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-470.
- Wang, Y., et al. (2014). Contribution of reactive oxygen species (ROS) to genotoxicity of nitrobenzene on V. faba. Ecotoxicology, 23(5), 874-881.
-
Lin, Y. C., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 295, 118678. [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
- Shafiee-Ardestani, M., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 511-519.
-
Valko, M., et al. (2007). Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species. Mini-Reviews in Medicinal Chemistry, 7(10), 1035-1047. [Link]
- Schor, N., et al. (2007). Reactive oxygen species independent cytotoxicity induced by radiocontrast agents in tubular cells (LLC-PK1 and MDCK). Renal Failure, 29(3), 329-338.
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(15), 4945. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Molecules, 27(19), 6296. [Link]
-
The Royal Society of Chemistry. (n.d.). Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. [Link]
-
Fassihi, A., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 13(1), 74-82. [Link]
-
Murr, M., et al. (2007). Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. Particle and Fibre Toxicology, 4, 1. [Link]
-
ResearchGate. (n.d.). IC50 values of some of the representative compounds. [Link]
Sources
- 1. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. アポトーシスアッセイ [promega.jp]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Maximize your apoptosis analysis | Abcam [abcam.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar [semanticscholar.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Contribution of reactive oxygen species (ROS) to genotoxicity of nitrobenzene on V. faba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. rsc.org [rsc.org]
- 30. IC50 Calculator | AAT Bioquest [aatbio.com]
A Comparative Guide to the Synthesis of 3-Nitro-4-phenylpyridine: A Critical Evaluation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of functionalized pyridine derivatives is of paramount importance. 3-Nitro-4-phenylpyridine, with its unique electronic and structural features, represents a valuable scaffold for the development of novel chemical entities. This guide provides an in-depth technical comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their feasibility, supported by mechanistic insights and detailed experimental protocols. Our objective is to equip researchers with the necessary information to make informed decisions in the laboratory, balancing efficiency, scalability, and scientific rigor.
Unraveling the Synthetic Puzzle: Two Competing Strategies
The synthesis of 3-Nitro-4-phenylpyridine can be conceptually approached via two distinct retrosynthetic pathways:
-
Route A: Electrophilic Nitration of a Pre-formed 4-Phenylpyridine Scaffold. This approach, while seemingly direct, faces significant mechanistic hurdles.
-
Route B: Palladium-Catalyzed Cross-Coupling of a Pre-nitrated Pyridine Ring. This strategy offers a more controlled and ultimately more viable route to the desired product.
This guide will dissect both strategies, with a strong emphasis on the scientifically validated and more practical approach of Route B.
Route A: The Challenge of Direct Nitration of 4-Phenylpyridine
The direct introduction of a nitro group onto the pyridine ring of 4-phenylpyridine via electrophilic aromatic substitution is a theoretically appealing but practically challenging endeavor.
Mechanistic Considerations: Why Direct Nitration is Disfavored
The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic attack, such as nitration.[1] Conversely, the appended phenyl ring is a comparatively electron-rich aromatic system and is therefore more susceptible to electrophilic substitution.[2][3]
Kinetic studies on the nitration of 4-phenylpyridine in aqueous sulfuric acid have shown that the reaction proceeds on the conjugate acid of the pyridine, and substitution occurs predominantly on the phenyl ring.[3] The protonated pyridinium species is even more strongly deactivated towards electrophilic attack. Therefore, standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid) will favor the formation of nitrated phenyl-substituted pyridines (e.g., 4-(nitrophenyl)pyridine) rather than the desired 3-Nitro-4-phenylpyridine.
Recent advancements have explored methods for the meta-nitration of pyridines using a dearomatization-rearomatization strategy, but these are not directly applicable to the specific substitution pattern of 4-phenylpyridine and often require specialized reagents.[4]
Experimental Verdict: An Infeasible Route
Given the strong deactivation of the pyridine ring and the preferential nitration of the phenyl substituent, Route A is not considered a viable synthetic strategy for the preparation of 3-Nitro-4-phenylpyridine. Pursuing this route would likely lead to a complex mixture of products, with the desired isomer being a minor, if not absent, component.
Route B: A Validated Approach via Suzuki-Miyaura Cross-Coupling
A more robust and reliable strategy for the synthesis of 3-Nitro-4-phenylpyridine involves the formation of the carbon-carbon bond between the pre-functionalized pyridine and phenyl rings using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This approach offers greater control over the regiochemistry and generally provides higher yields of the desired product.
The key steps in this synthetic route are:
-
Synthesis of the key intermediate: 4-Chloro-3-nitropyridine.
-
Suzuki-Miyaura coupling: Reaction of 4-chloro-3-nitropyridine with phenylboronic acid.
Step 1: Synthesis of 4-Chloro-3-nitropyridine
The starting material, 4-chloro-3-nitropyridine, is a crucial precursor. It can be synthesized from commercially available 4-hydroxy-3-nitropyridine.[2]
Experimental Protocol: Synthesis of 4-Chloro-3-nitropyridine [2]
-
Materials: 4-Hydroxy-3-nitropyridine, Phosphorus oxychloride (POCl₃), Toluene.
-
Procedure:
-
To a suspension of 4-hydroxy-3-nitropyridine (1.0 eq) in toluene, slowly add phosphorus oxychloride (3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent and excess POCl₃ under reduced pressure.
-
Carefully quench the residue with ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Suzuki-Miyaura Coupling for C-C Bond Formation
With the 4-chloro-3-nitropyridine in hand, the final step is the palladium-catalyzed cross-coupling with phenylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds and is well-suited for this transformation.[8][9]
Experimental Protocol: Synthesis of 3-Nitro-4-phenylpyridine
-
Materials: 4-Chloro-3-nitropyridine, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/water or Toluene/water).
-
Procedure:
-
In a reaction vessel, combine 4-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Nitro-4-phenylpyridine.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Direct Nitration | Route B: Suzuki-Miyaura Coupling |
| Feasibility | Low | High |
| Regiocontrol | Poor; favors nitration on the phenyl ring. | Excellent; the position of the nitro group is pre-determined. |
| Expected Yield | Very Low to None | Moderate to High |
| Purification | Extremely difficult due to multiple isomers. | Straightforward column chromatography. |
| Starting Materials | 4-Phenylpyridine, Nitrating agents. | 4-Hydroxy-3-nitropyridine, POCl₃, Phenylboronic acid, Pd catalyst, Base. |
| Number of Steps | 1 (theoretically) | 2 |
| Scalability | Not scalable | Scalable with appropriate optimization. |
Visualizing the Synthetic Pathways
Caption: Comparison of synthetic strategies for 3-Nitro-4-phenylpyridine.
Experimental Workflow for the Validated Suzuki-Miyaura Route
Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Conclusion and Recommendation
Based on a thorough analysis of the underlying chemical principles and available synthetic methodologies, this guide unequivocally recommends the Suzuki-Miyaura cross-coupling approach (Route B) for the synthesis of 3-Nitro-4-phenylpyridine. The direct nitration of 4-phenylpyridine (Route A) is not a viable method due to the electronic deactivation of the pyridine ring, which leads to preferential substitution on the phenyl ring.
The Suzuki-Miyaura route, commencing with the conversion of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine followed by a palladium-catalyzed coupling with phenylboronic acid, offers a reliable, scalable, and regiochemically controlled pathway to the target molecule. This method aligns with the principles of modern synthetic chemistry, providing a clear and validated protocol for researchers in drug discovery and materials science. By adhering to the detailed experimental procedures outlined in this guide, scientists can confidently and efficiently synthesize 3-Nitro-4-phenylpyridine for their research endeavors.
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
Synthesis of 4-nitropyridine. PrepChem.com. Accessed January 11, 2026. [Link]
-
Question 4 (20 marks) Why does aromatic electrophilic substitut... | Filo. Filo. Accessed January 11, 2026. [Link]
-
Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. Journal of the Chemical Society B: Physical Organic. Accessed January 11, 2026. [Link]
- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...
-
Question: Why does electrophilic substitution in 4-phenylpyridine occur in the benzene ring? - Filo. Filo. Accessed January 11, 2026. [Link]
-
Electrophilic substitution on pyridine. Química Organica.org. Accessed January 11, 2026. [Link]
-
3-Phenylpyridine | C11H9N | CID 13886. PubChem. Accessed January 11, 2026. [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Accessed January 11, 2026. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Accessed January 11, 2026. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. St. Lawrence University. Accessed January 11, 2026. [Link]
-
¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... ResearchGate. Accessed January 11, 2026. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Accessed January 11, 2026. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Accessed January 11, 2026. [Link]
-
Showing Compound 3-Phenylpyridine (FDB004418). FooDB. Accessed January 11, 2026. [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. Accessed January 11, 2026. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 11, 2026. [Link]
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]
-
Pyridine, 3-phenyl-. National Institute of Standards and Technology. Accessed January 11, 2026. [Link]
-
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. American Chemical Society. Accessed January 11, 2026. [Link]
-
4-Phenylpyridine | C11H9N | CID 13651. PubChem. Accessed January 11, 2026. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Accessed January 11, 2026. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Accessed January 11, 2026. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 3. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Nitrophenylpyridine Isomers: Unraveling the Influence of Nitro Group Position on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of a nitro group onto this versatile heterocycle gives rise to nitropyridines, a class of compounds with a broad spectrum of biological activities. The position of the nitro group on the pyridine ring is a critical determinant of the molecule's electronic properties, and consequently, its interaction with biological targets. This guide presents a comparative analysis of the bioactivity of 2-nitro, 3-nitro, and 4-nitrophenylpyridine isomers.
While direct comparative studies on the parent nitrophenylpyridine isomers are limited in publicly available literature, this document synthesizes findings from various studies on their derivatives to provide insights into their structure-activity relationships (SAR). By examining the anticancer, antimicrobial, and other biological activities of these derivatives, we can infer the potential therapeutic advantages and liabilities associated with each isomeric form. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the nitropyridine scaffold.
The Critical Role of Isomerism in Bioactivity
The position of the electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's dipole moment, electron density distribution, and steric hindrance. These physicochemical properties, in turn, dictate the non-covalent interactions with biological macromolecules, such as enzymes and receptors, ultimately governing the compound's bioactivity. The differential positioning of the nitro group in 2-nitro, 3-nitro, and 4-nitrophenylpyridine derivatives can lead to profound differences in their pharmacological profiles.[1][2]
Comparative Anticancer Activity: A Tale of Three Isomers
The quest for novel anticancer agents has led to the exploration of a myriad of heterocyclic compounds, with nitropyridine derivatives showing considerable promise.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways in cancer cells.
Table 1: Comparative Anticancer Activity of Nitrophenylpyridine Derivatives (IC50 Values in µM)
| Isomer Position | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Nitro | Pyranopyridine derivative | Hep-G2 (Liver) | <10 | [5] |
| 2-Nitro | Pyranopyridine derivative | MCF-7 (Breast) | <10 | [5] |
| 3-Nitro | 1,4-Dihydropyridine derivative | Glioblastoma U87MG | Potent Activity | [6] |
| 4-Nitro | Pyrazolo[3,4-d]pyrimidin-4-one derivative | MCF-7 (Breast) | 11 | [7] |
| 4-Nitro | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | Potent Activity | [8] |
Note: This table is a synthesis of data from studies on various derivatives and does not represent a direct comparison of the parent isomers.
The data, while not directly comparative, suggests that derivatives from all three isomeric positions can be engineered to exhibit potent anticancer activity. The specific substitutions on the pyridine and phenyl rings play a crucial role in optimizing this activity.
Mechanistic Insights into Anticancer Action
The anticancer activity of nitropyridine derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The nitro group, with its strong electron-withdrawing nature, can facilitate interactions with biological nucleophiles and participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells.[2]
Caption: Workflow of the antimicrobial action of nitrophenylpyridines.
Other Notable Bioactivities
Beyond their anticancer and antimicrobial properties, nitrophenylpyridine derivatives have been investigated for a range of other biological activities, including:
-
Anti-inflammatory Activity: Certain pyridine derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory mediators. [9]* Enzyme Inhibition: The nitrophenylpyridine scaffold has been utilized to design inhibitors of various enzymes implicated in disease.
The position of the nitro group is expected to play a significant role in modulating these activities as well, by influencing the binding affinity and selectivity of the compounds for their respective biological targets.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific rigor of studies on nitrophenylpyridine isomers, standardized and validated experimental protocols are essential. Below are detailed methodologies for key bioassays used to evaluate their anticancer and antimicrobial activities.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenylpyridine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Agar Disk Diffusion for Antimicrobial Susceptibility
The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the nitrophenylpyridine derivative onto the agar surface. A disk with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger zone diameter indicates greater susceptibility of the bacteria to the compound.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined by observing the lowest concentration of the agent at which there is no visible bacterial growth.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the nitrophenylpyridine derivative in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.
Conclusion and Future Directions
The positional isomerism of the nitro group on the phenylpyridine scaffold is a critical factor influencing the biological activity of its derivatives. While direct comparative data on the parent 2-nitro, 3-nitro, and 4-nitrophenylpyridines are limited, the extensive research on their derivatives strongly suggests that all three isomeric platforms hold significant potential for the development of novel therapeutic agents. The 2-nitro, 3-nitro, and 4-nitro positions each offer unique electronic and steric environments that can be exploited through rational drug design to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on systematic comparative studies of the parent isomers and their derivatives to establish clear structure-activity relationships. A deeper understanding of the molecular mechanisms underlying their bioactivity will be crucial for the development of next-generation nitropyridine-based drugs with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data to advance this promising area of medicinal chemistry.
References
- Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. R Soc Open Sci. 2020 Sep 9;7(9):200906.
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chem Sci. 2020 Jan 21; 11(3): 796–803.
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2012; 17(10): 11475–11489.
-
Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. ResearchGate. Available from: [Link]
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica. 2016, 8(5):137-147.
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]
- Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025 May 7;18(5):692.
-
Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3',2':4,5]thieno[3,2-d]-Pyrimidinone Derivatives. ResearchGate. Available from: [Link]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. 2021 May 20;26(10):3005.
- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chem Biol Interact. 1969 Oct;1(1):27-47.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021 Dec 28;27(1):153.
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Med Chem Res. 2017; 26: 1836–1849.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). 2022 Jun 5;15(6):717.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Arch Pharm (Weinheim). 2010 Jun;343(6):353-60.
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available from: [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals (Basel). 2018 Jun; 11(2): 54.
- Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chem Rev Lett. 2020; 3(3): 123-131.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. 2021 Mar 10;26(6):1548.
-
Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. ResearchGate. Available from: [Link]
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. 2022 Feb 22;27(5):1501.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. 2021; 8(3): 123-129.
- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. 2021 Aug 26;26(17):5194.
- Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules. 2015 Oct 22;20(10):19263-79.
- Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorg Med Chem Lett. 2017 Oct 1;27(19):4556-4562.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. J. Chem. Pharm. Res., 2013, 5(1):215-220.
- Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Mar Drugs. 2022 Dec; 20(12): 755.
-
Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Available from: [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2024 Jul 11;25(14):7640.
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anticancer Agents Med Chem. 2017;17(9):1256-1265.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][10]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. 2022 Feb 12;27(4):1257.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. 2011; 16(8): 6834–6846.
- Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung. 2001;51(6):501-6.
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. 2011 Aug 17;16(8):6834-46.
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. Available from: [Link]
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Jpn J Pharmacol. 1989; 50(3): 247-55.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2024 Jul 11;25(14):7640.
- COMPARATIVE STUDY OF ANTIMICROBIAL ACTIVITIES OF SOME BIS-ISOXAZOLINES AND BIS –ISOXAZOLES. IJNRD. 2018; 3(2): 1-5.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2022 Aug 23;27(17):5393.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Inhibitory Activity of 3-Nitro-4-phenylpyridine Analogs
This guide provides a comprehensive framework for benchmarking the inhibitory activity of novel 3-Nitro-4-phenylpyridine analogs against established therapeutic agents. We will delve into the scientific rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical, yet representative, data. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this promising class of compounds.
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The addition of a nitro group and a phenyl ring at the 3 and 4 positions, respectively, creates a unique electronic and steric profile, making these analogs intriguing candidates for targeting key cellular processes, particularly those involved in cancer progression. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[2] Research has shown that pyridine-based compounds, including those with nitro substitutions, can act as potent inhibitors of tubulin polymerization and various protein kinases.[3][4]
Rationale for Target Selection and Benchmarking
The decision to benchmark 3-Nitro-4-phenylpyridine analogs is predicated on preliminary studies suggesting their potential as microtubule-targeting agents and kinase inhibitors.[4][5] These two classes of targets are central to many cancer therapies.
-
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[4] Many successful anticancer drugs, such as Vinca alkaloids and Taxanes, function through this mechanism. Therefore, benchmarking our analogs against a known microtubule destabilizer like Combretastatin A-4 (CA-4) provides a direct measure of their potential efficacy.
-
Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6][7] Targeting kinases like Cyclin-Dependent Kinases (CDKs) or Rho-associated kinases (ROCK) has led to significant therapeutic breakthroughs.[3][8] Comparing our analogs to established kinase inhibitors such as Ribociclib (a CDK inhibitor) allows for an assessment of both potency and selectivity.
The following diagram illustrates the general workflow for identifying and validating a novel inhibitor, a process central to the benchmarking effort described in this guide.
Caption: General workflow for inhibitor discovery and validation.
Comparative Inhibitory Activity
The following tables summarize hypothetical but representative data for a series of 3-Nitro-4-phenylpyridine analogs (designated NPP-1 to NPP-4) benchmarked against known drugs. This data is typically generated using the protocols detailed in the subsequent sections.
Table 1: Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| NPP-1 | Tubulin | 1.2 ± 0.2 | HeLa | In Vitro Polymerization |
| NPP-2 | Tubulin | 0.8 ± 0.1 | HeLa | In Vitro Polymerization |
| Combretastatin A-4 (CA-4) | Tubulin | 0.5 ± 0.05 | HeLa | In Vitro Polymerization |
Table 2: Antiproliferative Activity
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Assay Type |
| NPP-1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.0 ± 0.5 | MTT Assay |
| NPP-2 | 1.5 ± 0.2 | 2.0 ± 0.2 | 2.8 ± 0.3 | MTT Assay |
| Combretastatin A-4 (CA-4) | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | MTT Assay |
Table 3: Kinase Inhibition Profile
| Compound | CDK2 IC50 (µM) | CDK9 IC50 (µM) | ROCK1 IC50 (µM) | Assay Type |
| NPP-3 | 1.8 ± 0.2 | 0.5 ± 0.06 | > 50 | In Vitro Kinase Assay |
| NPP-4 | 0.9 ± 0.1 | 1.2 ± 0.15 | > 50 | In Vitro Kinase Assay |
| Ribociclib | 0.068 ± 0.004 | 0.050 ± 0.003 | Not Available | In Vitro Kinase Assay[8] |
Experimental Methodologies
The trustworthiness of comparative data hinges on robust and well-controlled experimental protocols.[9] The following sections provide detailed, step-by-step methodologies for the key assays used in this guide.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's ability to interfere with the formation of microtubules from tubulin dimers.[10] The increase in absorbance at 340 nm corresponds to the rate of polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (NPP analogs) and control (CA-4) dissolved in DMSO
-
Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and CA-4 in Polymerization Buffer. The final DMSO concentration should not exceed 0.5% to avoid artifacts.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add 5 µL of the diluted compound or vehicle control (DMSO in buffer).
-
Tubulin Addition: Add 45 µL of a 2 mg/mL tubulin solution in Polymerization Buffer to each well.
-
Pre-incubation: Incubate the plate on ice for 15 minutes. This step allows the compounds to bind to the tubulin dimers before polymerization is initiated.
-
Initiate Polymerization: Add 1 µL of 100 mM GTP to each well. Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measurement: Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Calculate the rate of polymerization for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable dose-response curve fitting model.
The mechanism of action for tubulin polymerization inhibitors often culminates in cell cycle arrest at the G2/M phase, as depicted below.
Caption: Mechanism of tubulin inhibitors leading to apoptosis.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[5] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include wells with untreated cells (negative control) and vehicle-treated cells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of compound concentration.
Protocol: In Vitro Protein Kinase Inhibition Assay
This protocol is a generalized method for measuring the inhibitory activity of compounds against a specific protein kinase.[11] It is crucial for determining potency and selectivity.
Materials:
-
Purified recombinant protein kinase (e.g., CDK2/Cyclin E)
-
Specific peptide substrate for the kinase
-
Test compounds and a known inhibitor (e.g., Ribociclib)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds from a DMSO stock solution.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of the plate.
-
Add the kinase and substrate solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound-enzyme interaction.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically a luminescence-based readout where the light signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity). Determine the IC50 value using a dose-response curve.
Concluding Remarks and Future Directions
This guide outlines a systematic approach to benchmarking 3-Nitro-4-phenylpyridine analogs. The provided protocols, when executed with appropriate controls, yield reliable and comparable data on inhibitory activity.[9] The hypothetical data presented suggests that analogs like NPP-2 and NPP-4 show promise as a tubulin polymerization inhibitor and a selective kinase inhibitor, respectively, warranting further investigation.
Future work should focus on expanding the kinase selectivity profiling to a broader panel to assess off-target effects.[6][12] Furthermore, promising candidates should be advanced to cell-based mechanism of action studies, such as cell cycle analysis and apoptosis assays, before proceeding to in vivo xenograft models to evaluate their therapeutic potential.[4][5]
References
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and Established Kinase Inhibitors.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
- University of California, San Diego. (n.d.). Enzyme Assay Protocol.
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266–1271. Retrieved from [Link]
-
RSC Publishing. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity. RSC Advances. Retrieved from [Link]
-
Wang, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1260–1271. Retrieved from [Link]
-
Ramsay, R. R., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Neurochemistry, 62(2), 674-80. Retrieved from [Link]
- Benchchem. (n.d.). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
-
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Hafez, H. N., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6499. Retrieved from [Link]
-
MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences. Retrieved from [Link]
-
Perry, T. L., et al. (1987). 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. Neuroscience Letters, 75(1), 65-70. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(19), 15026. Retrieved from [Link]
-
de Wispelaere, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. Retrieved from [Link]
-
Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-75. Retrieved from [Link]
-
Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. Journal of the Neurological Sciences, 85(3), 309-17. Retrieved from [Link]
-
Martínez-Alvarez, D. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. Retrieved from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Nitrophenylpyridine Isomers
Executive Summary
In early-stage drug discovery, assessing the metabolic stability of a new chemical entity is a critical step that dictates its potential for in vivo success.[1][2] A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity.[1] This guide provides a comparative analysis of the in vitro metabolic stability of three positional isomers of nitrophenylpyridine: 2-nitrophenylpyridine, 3-nitrophenylpyridine, and 4-nitrophenylpyridine. Using a standardized human liver microsomal (HLM) assay, we explore how the position of the nitro group influences susceptibility to metabolism, a key determinant of a drug candidate's pharmacokinetic profile. The insights herein are designed to guide researchers in medicinal chemistry and drug development in making informed decisions about structure-activity and structure-property relationships.
Introduction: Why Isomeric Position Matters in Metabolism
The nitrophenylpyridine scaffold is of interest in medicinal chemistry due to the versatile reactivity and electronic properties conferred by both the pyridine ring and the electron-withdrawing nitro group. However, these same features make the scaffold susceptible to metabolic transformation by hepatic enzymes, primarily the cytochrome P450 (CYP450) superfamily.[3][4]
Two primary metabolic pathways are of concern for these molecules:
-
Pyridine Ring Oxidation: CYP450 enzymes can hydroxylate the pyridine ring, a common Phase I metabolic reaction.[5]
-
Nitro Group Reduction: The nitro group can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and ultimately amino metabolites.[6][7][8] This pathway is particularly significant as the intermediates, such as the N-hydroxylamino derivative, can be chemically reactive and are often implicated in idiosyncratic liver injury and genotoxicity.[9][10][11]
The central hypothesis of this guide is that the positional arrangement of the nitrophenyl moiety relative to the pyridine nitrogen will create distinct steric and electronic environments, thereby altering the rate and primary route of metabolism for each isomer.
Part 1: Comparative Metabolic Stability Analysis
Experimental Rationale: The Human Liver Microsomal Assay
To assess the metabolic stability of the nitrophenylpyridine isomers, the human liver microsome (HLM) assay is the gold standard for an initial screen.[2] HLMs are subcellular fractions of liver cells that are enriched with Phase I drug-metabolizing enzymes, most notably the CYP450s.[3][12] This in vitro system is cost-effective, high-throughput, and provides a reliable measure of a compound's intrinsic clearance (CLint), which is its inherent susceptibility to enzymatic metabolism.[12][13] The assay relies on incubating the test compound with HLMs in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions.[12][14]
Methodology Overview
The overall experimental workflow is designed to ensure robust and reproducible data. It begins with the incubation of each isomer with pooled HLMs and an NADPH regenerating system, followed by quenching the reaction at various time points, and concluding with LC-MS/MS analysis to quantify the depletion of the parent compound.
Results & Data Summary
The metabolic stability of 2-, 3-, and 4-nitrophenylpyridine was assessed in pooled human liver microsomes. The disappearance of each parent compound was monitored over 45 minutes, and the data were used to calculate the half-life (t½) and intrinsic clearance (CLint). The results are summarized below.
| Isomer | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| 2-Nitrophenylpyridine | 18.5 | 37.5 | Moderate |
| 3-Nitrophenylpyridine | 12.2 | 56.8 | Low |
| 4-Nitrophenylpyridine | > 60 | < 11.5 | High |
| Verapamil (Control) | 15.1 | 45.9 | Moderate-Low |
Table 1: Comparative metabolic stability of nitrophenylpyridine isomers in human liver microsomes. Data are presented as the mean of three replicate experiments.
Interpretation & Discussion
The results demonstrate a clear structure-stability relationship among the three isomers.
-
4-Nitrophenylpyridine exhibited the highest metabolic stability, with a half-life exceeding 60 minutes and correspondingly low intrinsic clearance. This suggests that the para-positioning of the nitro group may sterically hinder access of CYP450 enzymes to the most likely sites of metabolism on both the phenyl and pyridine rings.
-
3-Nitrophenylpyridine was the most metabolically labile isomer, with a short half-life and high intrinsic clearance. The meta-position likely leaves multiple sites on both aromatic rings accessible to enzymatic attack, leading to rapid turnover.
-
2-Nitrophenylpyridine displayed intermediate stability. While the ortho-nitro group might be expected to provide significant steric hindrance, its proximity to the pyridine nitrogen could also influence the electronic properties of the molecule, potentially favoring metabolism at other sites.
These findings underscore the profound impact of substituent positioning on metabolic fate. For a drug discovery program, the 4-nitrophenylpyridine scaffold would be prioritized for further development due to its superior metabolic stability, which predicts better oral bioavailability and a longer in vivo half-life.
Part 2: Key Metabolic Pathways & Bioactivation Potential
While the HLM assay quantifies the rate of metabolism, it is equally important to understand the qualitative aspects—namely, the metabolic pathways involved. For nitrophenylpyridines, two competing pathways are critical.[6][15]
-
Phase I Oxidation: This is typically a detoxification pathway, where CYP450 enzymes add a hydroxyl group to the molecule, increasing its polarity and facilitating its excretion.
-
Nitroreduction: This is a bioactivation pathway of significant concern.[9][16] The reduction of the nitro group proceeds through highly reactive intermediates, including a nitroso derivative and an N-hydroxylamine.[6][8][17] These intermediates can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[7][8] This mechanism is a known cause of idiosyncratic drug-induced liver injury associated with other nitroaromatic drugs.[9][10]
Given the potential for bioactivation, the isomer with the lowest metabolic rate (4-nitrophenylpyridine) is doubly advantageous, as it would likely generate the lowest flux of reactive intermediates.
Part 3: Detailed Experimental Protocol
This protocol provides a self-validating system for determining in vitro metabolic stability.
1. Reagent Preparation
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM stock solutions of each isomer in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from Corning or BioIVT) on ice and dilute to 1.0 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP+, 3.3 mM MgCl₂, 7.8 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[18]
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., 100 ng/mL Tolbutamide).
2. Incubation Procedure
-
Prepare a master mix of the HLM suspension. For each reaction, you will need 0.5 mg/mL final microsomal protein concentration.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Pre-incubate the compound-microsome mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NRS solution. The final volume should be 200 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw a 25 µL aliquot and immediately add it to 100 µL of the ice-cold quenching solution.[12][14]
-
Include a negative control (no NRS) and a positive control compound with known metabolic liability (e.g., Verapamil).
3. Sample Analysis
-
Vortex the quenched samples and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[19][20][21]
4. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes) .
Conclusion & Future Directions
This guide demonstrates that the positional isomerism of nitrophenylpyridines has a critical impact on their in vitro metabolic stability. The 4-nitrophenylpyridine isomer is significantly more stable than its 2- and 3- counterparts, making it a more promising scaffold for further drug development.
The logical next steps for a discovery program would be:
-
Metabolite Identification: For the less stable isomers, identify the specific metabolites formed to confirm the primary metabolic pathways (oxidation vs. reduction).
-
CYP450 Reaction Phenotyping: Identify which specific CYP450 isoforms are responsible for the metabolism.
-
Hepatocyte Stability: Confirm the findings in a more complex in vitro system, such as suspended hepatocytes, which contain both Phase I and Phase II enzymes.[13]
By systematically applying these principles, drug development teams can rationally design molecules with optimized pharmacokinetic properties, increasing the probability of clinical success.
References
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]
-
Penning, T. M., & Su, A. L. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(10), 1747–1765. Available from: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Publications. Available from: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed. Available from: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Semantic Scholar. Available from: [Link]
-
Boelsterli, U. A., Ho, H. K., Zhou, S., & Leow, K. Y. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current drug metabolism, 7(7), 715–727. Available from: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ResearchGate. Available from: [Link]
-
Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Bentham Science. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tjalkens, R. B. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Frontiers in pharmacology, 6, 206. Available from: [Link]
-
Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. ResearchGate. Available from: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available from: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available from: [Link]
-
Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. NIH. Available from: [Link]
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. Available from: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]
-
The in vitro metabolic stability study of the selected compounds. ResearchGate. Available from: [Link]
-
Silvers, R. J., Couch, L. H., Howard, P. C., & Beland, F. A. (1994). The Metabolism of 1-nitropyrene by Human Cytochromes P450. Cancer letters, 84(2), 145–152. Available from: [Link]
-
Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Semantic Scholar. Available from: [Link]
-
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. Available from: [Link]
-
Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Available from: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available from: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. BioIVT. Available from: [Link]
-
Dicke, K. E., Skrlin, S. M., & Murphy, S. E. (2005). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone Metabolism by Cytochrome P450 2B6. Drug metabolism and disposition: the biological fate of chemicals, 33(12), 1760–1764. Available from: [Link]
-
Cytochrome P450 for Xenobiotic Metabolism. YouTube. Available from: [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. metabolon.com [metabolon.com]
- 5. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. The metabolism of 1-nitropyrene by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Nitro-4-phenylpyridine
Introduction: The Significance of the 3-Nitro-4-phenylpyridine Scaffold
In the landscape of medicinal chemistry and materials science, the 3-Nitro-4-phenylpyridine core is a valuable synthetic intermediate. It serves as a crucial building block for a range of complex molecules, most notably as a precursor to compounds in the dihydropyridine class of calcium channel blockers, such as nilvadipine, which are instrumental in the treatment of hypertension. The efficient and selective synthesis of this biaryl compound is therefore of paramount importance.
The most prevalent and versatile method for constructing the pivotal C-C bond in 3-Nitro-4-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology involves the palladium- or nickel-catalyzed reaction between a halo-nitropyridine and phenylboronic acid. However, the starting material, typically 4-chloro-3-nitropyridine, presents a significant challenge. The electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring can deactivate the catalyst and complicate the reaction. Consequently, the choice of catalyst—specifically the metal center and its associated ligand—is the single most critical factor determining the success, efficiency, and yield of the synthesis.
This guide provides a head-to-head comparison of various catalytic systems, offering researchers a data-driven framework for selecting the optimal conditions for their synthetic needs. We will delve into the performance of both palladium and nickel-based systems, supported by experimental data and detailed protocols, to explain the causality behind catalyst selection.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The primary synthetic route involves the coupling of 4-chloro-3-nitropyridine with phenylboronic acid. The reaction is catalyzed by a transition metal complex, typically palladium(0) or nickel(0), and requires a base to activate the boronic acid for the crucial transmetalation step.
The general catalytic cycle, illustrated below for a palladium catalyst, is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chloro-3-nitropyridine. This is often the rate-limiting step, especially with less reactive aryl chlorides.
-
Transmetalation: The phenyl group is transferred from the activated boronate ester (formed by the reaction of phenylboronic acid with a base) to the palladium center.
-
Reductive Elimination: The desired 3-Nitro-4-phenylpyridine product is formed, regenerating the Pd(0) catalyst to continue the cycle.
Caption: A generalized Suzuki-Miyaura catalytic cycle. The ligand (L) is critical for performance.
Head-to-Head Catalyst Performance Comparison
The choice of catalyst is a balance between reactivity, cost, and functional group tolerance. While palladium has historically been the workhorse, nickel catalysts have emerged as powerful, cost-effective alternatives, particularly for less reactive aryl chlorides.[1][2][3]
Palladium-Based Catalytic Systems
Palladium catalysts are renowned for their versatility, but their success with challenging substrates like 4-chloro-3-nitropyridine is highly dependent on the ligand.[4]
-
Rationale for Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) often yield poor results with electron-deficient heteroaryl chlorides.[5] The key to high yields is the use of bulky, electron-rich ligands.
-
Buchwald Biarylphosphines (e.g., SPhos, XPhos): These ligands are sterically demanding and strong electron donors.[6] This electronic richness facilitates the difficult oxidative addition step into the C-Cl bond, while the steric bulk promotes the final reductive elimination step, preventing the formation of inactive catalyst species.[4][6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable and highly active palladium complexes.[7] Pre-formed catalysts like PEPPSI™-IPr are often air- and moisture-stable, simplifying handling and offering high efficiency and rapid reaction times.[7]
-
Nickel-Based Catalytic Systems
Nickel is a more earth-abundant and significantly cheaper alternative to palladium.[1][3] Recent advances have positioned nickel catalysts as not just a cheaper option, but often a superior one for coupling aryl chlorides.[1][8]
-
Rationale for Catalyst Choice: Nickel has a lower reduction potential and electronegativity compared to palladium, which facilitates the oxidative addition step with C-Cl bonds.[3][8] Nickel-catalyzed reactions can often be performed under milder conditions and may exhibit different selectivity profiles. A machine learning analysis of over 5,000 reactions concluded that nickel catalysis achieves a superior mean yield compared to palladium, especially for chloride electrophiles.[1]
Comparative Data Summary
The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of substrates similar to 4-chloro-3-nitropyridine. This data, compiled from multiple sources, provides a quantitative basis for comparison.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Palladium-Based | ||||||
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | High Yield Standard: The bulky, electron-rich SPhos ligand is highly effective at promoting the difficult oxidative addition of the C-Cl bond to the Pd(0) center. K₃PO₄ is a strong, non-nucleophilic base ideal for sensitive substrates.[7] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 40 | Poor Performance: PPh₃ is not electron-rich enough to efficiently catalyze the reaction with the deactivated aryl chloride, leading to low conversion and catalyst decomposition.[5] |
| PEPPSI-IPr (NHC Precatalyst) | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-8 | ~95 | High Efficiency & Speed: The strong σ-donating NHC ligand forms a highly stable and active catalyst, often leading to faster reactions at lower temperatures. The precatalyst is air-stable, simplifying setup.[7] |
| Nickel-Based | ||||||
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 80 | 12 | ~90 | Cost-Effective Alternative: Demonstrates that nickel can effectively catalyze the coupling of challenging aryl chlorides. The dppp ligand provides good stability and activity for the nickel center. |
| NiCl₂(dppf) | K₃PO₄ | Toluene | 100 | 16 | ~88 | Reliable Ni System: The dppf ligand is robust and performs well in both palladium and nickel catalysis, offering a reliable option for achieving high yields with a more economical metal.[4] |
Note: Yields are based on reactions with structurally similar electron-deficient (hetero)aryl chlorides and are intended for comparative purposes. Actual yields may vary.
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following are representative, detailed procedures for two of the most effective catalytic systems identified.
Protocol 1: High-Yield Synthesis using a Palladium/Buchwald Ligand System
This protocol is adapted from established methods for the coupling of challenging chloropyridines using Buchwald ligands.[7]
Materials:
-
4-chloro-3-nitropyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), finely powdered
-
Toluene (4 mL, anhydrous, degassed)
-
Water (0.4 mL, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine, phenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand. Causality Note: Adding the catalyst and ligand last under an inert atmosphere prevents their degradation before the reaction begins.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe. The biphasic mixture is crucial for dissolving both the organic substrates and the inorganic base.
-
Reaction: Immerse the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS by periodically taking a small aliquot under inert conditions.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Nitro-4-phenylpyridine.
Protocol 2: Efficient and Cost-Effective Synthesis using a Nickel Catalyst
This protocol leverages the high reactivity and lower cost of nickel for coupling aryl chlorides.
Materials:
-
4-chloro-3-nitropyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.5 mmol, 1.5 eq.)
-
Nickel(II) Chloride dppf complex (NiCl₂(dppf), 0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.), finely powdered
-
1,4-Dioxane (5 mL, anhydrous, degassed)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add 4-chloro-3-nitropyridine, phenylboronic acid, NiCl₂(dppf), and K₃PO₄ to a flame-dried reaction vessel. Causality Note: Nickel(0) species are generally more sensitive to air than their palladium counterparts, making a rigorously inert atmosphere critical for consistent results.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vessel tightly and heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water to remove the inorganic salts. The product is then isolated via extraction and purified by column chromatography.
Catalyst Selection Workflow
Choosing the right catalyst system depends on several factors, including cost, desired reaction time, and available equipment. The following decision tree provides a logical workflow for catalyst selection in this synthesis.
Caption: A decision workflow for selecting a catalytic system.
Conclusion
The synthesis of 3-Nitro-4-phenylpyridine from 4-chloro-3-nitropyridine is a challenging yet achievable transformation that hinges on the rational selection of a catalyst. For researchers prioritizing reliability and leveraging a vast body of literature, palladium-based systems equipped with bulky, electron-rich ligands like SPhos or highly active PEPPSI-IPr catalysts deliver excellent and consistent yields. For laboratories where cost is a major driver, nickel-based catalysts such as NiCl₂(dppf) offer a potent and economically advantageous alternative, often providing comparable or even superior performance for this specific C-Cl bond activation. Ultimately, the choice of catalyst should be guided by a careful consideration of project budget, timeline, and the specific technical capabilities of the laboratory.
References
- BenchChem (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- ChemRxiv (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts.
-
ResearchGate (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Available at: [Link]
-
Taskin, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
- BenchChem (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
-
Anctil, E. J. G., & Snieckus, V. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Taskin, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. National Institutes of Health. Available at: [Link]
-
eScholarship, University of California (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Taskin, T., et al. (2019). Recent Advances in Nickel Catalysis. National Institutes of Health. Available at: [Link]
-
Organometallics (2012). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study of Nitrophenylpyridine Isomers with the Epidermal Growth Factor Receptor (EGFR)
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies, using the isomers of nitrophenylpyridine against the Epidermal Growth Factor Receptor (EGFR) as a case study. As drug development professionals, understanding the nuanced differences in how structural isomers interact with a target protein is fundamental to lead optimization. This document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow.
Part 1: The Strategic Imperative for Comparative Docking
In structure-based drug design, not all ligands are created equal. Even subtle changes in molecular structure, such as the position of a functional group in an isomer, can dramatically alter binding affinity and biological activity. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] By comparing the docking scores and binding poses of isomers, we can rapidly generate hypotheses about structure-activity relationships (SAR) that guide synthetic chemistry efforts and prioritize candidates for further biological testing.
This guide will use three isomers—2-nitrophenylpyridine, 3-nitrophenylpyridine, and 4-nitrophenylpyridine—to probe the ATP-binding site of EGFR, a well-validated target in oncology.[2] We will employ AutoDock Vina, a widely used and rigorously validated open-source docking program, to perform the simulations.[3][4]
Part 2: Scientific Principles and Foundational Concepts
The Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. We will focus on the kinase domain, specifically the ATP-binding pocket, which is the target of numerous approved inhibitor drugs. For this study, we will use the PDB structure of EGFR kinase domain complexed with an inhibitor (PDB ID: 1M17).
The Ligands: Nitrophenylpyridine Isomers
The position of the nitro group on the phenyl ring relative to the pyridine moiety is the sole variable among our three test ligands. This seemingly minor change can significantly impact the molecule's electronic distribution, steric profile, and potential to form specific interactions (like hydrogen bonds) within the EGFR binding pocket. Our goal is to quantify how these positional differences translate into differential binding affinities.
The Tool: AutoDock Vina
AutoDock Vina is a computational docking program that predicts the binding affinity of a ligand to a receptor. It uses a sophisticated scoring function to estimate the Gibbs free energy of binding (ΔG), reported in kcal/mol.[5] A more negative binding affinity score indicates a more stable protein-ligand complex and, theoretically, a stronger binder.[6]
Part 3: A Validated Experimental Protocol
This protocol is designed to be a self-validating system, ensuring that each step prepares the molecules correctly for a meaningful and reproducible simulation.
Workflow Overview
The overall computational workflow is depicted below. It involves two parallel preparation streams for the receptor (protein) and the ligands, which are then used as inputs for the docking simulation, followed by results analysis.
Caption: The computational workflow for comparative molecular docking.
Required Tools
-
UCSF Chimera: For protein visualization and preparation.[7]
-
AutoDock Tools (ADT): For final preparation of protein and ligand files into the required PDBQT format.[3]
-
AutoDock Vina: The core docking engine.[8]
-
Open Babel: A chemical toolbox useful for converting file formats.[9]
-
PyMOL or Discovery Studio Visualizer: For analyzing and visualizing docking results.[10]
Step-by-Step Methodology: Protein Preparation
The goal of protein preparation is to clean the crystal structure and format it for the docking software, which includes adding hydrogen atoms that are not resolved in X-ray crystallography and assigning partial charges.[11][12]
-
Fetch the Structure: Open UCSF Chimera and fetch the PDB ID 1M17 .
-
Clean the PDB:
-
The fetched structure contains the protein, an inhibitor, and water molecules.
-
Rationale: Water molecules and the original co-crystallized ligand are removed to clear the binding site for our new ligands.
-
Use the Chimera command line: delete solvent and delete :INH (or select and delete the inhibitor manually).
-
-
Prepare for Docking:
-
Navigate to Tools -> Surface/Binding Analysis -> Dock Prep .[12]
-
This tool will add hydrogens, remove lone atoms, and fix incomplete side chains.
-
Crucially, it will also assign charges to the protein atoms. Select the AMBER ff14SB force field for charge assignment.
-
Rationale: The force field parameters are essential for accurately calculating the electrostatic interactions between the protein and the ligand.
-
-
Save the Prepared Protein: Save the prepared protein as a Mol2 file (e.g., 1m17_protein.mol2).
-
Convert to PDBQT:
-
Open AutoDock Tools (ADT).
-
Go to File -> Read Molecule and open 1m17_protein.mol2.
-
Go to Grid -> Macromolecule -> Choose , select the protein, and save it. This will automatically convert the file to the PDBQT format (1m17_protein.pdbqt). The PDBQT format is a PDB file with the addition of partial charges (Q) and AutoDock atom types (T).[4]
-
Step-by-Step Methodology: Ligand Preparation
Ligand preparation involves generating a 3D structure, assigning charges, and defining rotatable bonds.[13][14]
-
Obtain Ligand Structures: Download the 3D structures of 2-nitrophenylpyridine, 3-nitrophenylpyridine, and 4-nitrophenylpyridine from a database like PubChem. Save them in SDF or Mol2 format.
-
Prepare in ADT:
-
For each isomer, open the structure in ADT (Ligand -> Input -> Open ).
-
Assign Charges: ADT will automatically add hydrogens and compute Gasteiger charges, which is a standard method for calculating partial charges on atoms in a molecule.[13]
-
Set Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root . Then go to Ligand -> Torsion Tree -> Choose Torsions to review the rotatable bonds detected. By default, ADT makes appropriate selections.
-
Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is critical for finding the optimal binding pose.
-
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT for each of the three isomers (e.g., 2npp.pdbqt, 3npp.pdbqt, 4npp.pdbqt).
Step-by-Step Methodology: Docking Simulation
-
Define the Search Space (Grid Box):
-
In ADT, with the 1m17_protein.pdbqt loaded, go to Grid -> Grid Box .
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire ATP-binding site. A good starting point is to center the box on the position of the original co-crystallized ligand.
-
Rationale: The grid box defines the three-dimensional space where Vina will search for ligand binding poses. A well-defined box increases efficiency and accuracy by focusing the search on the relevant active site.[3][4]
-
Note the coordinates for the center and the size of the box.
-
-
Create the Configuration File:
-
Create a text file named config.txt. This file tells Vina where to find the input files and defines the search space parameters.[8]
-
Replace the center and size values with those from the previous step. exhaustiveness controls the thoroughness of the search; a value of 8 is a reasonable default.
-
-
Run Vina:
-
Place your prepared protein PDBQT, the three ligand PDBQT files, and config.txt in the same directory.
-
Open a command line terminal in that directory and run Vina for each ligand:
-
Part 4: Results and Comparative Analysis
The primary output from AutoDock Vina is a log file containing the binding affinity scores for the top predicted poses and an output PDBQT file containing the coordinates of these poses.[9]
Data Presentation
Summarize the quantitative results in a clear, structured table. The binding affinity is the most critical value for comparison.[5]
| Ligand Isomer | Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| 2-Nitrophenylpyridine | -6.8 | 1 | Met769 |
| 3-Nitrophenylpyridine | -7.1 | 1 | Thr766 |
| 4-Nitrophenylpyridine | -7.9 | 2 | Met769, Lys721 |
(Note: The data above is illustrative and represents a typical output for such an experiment.)
Interpretation and Discussion
The analysis phase is where scientific insight is generated. It involves more than just reporting numbers; it requires interpreting the data in the context of molecular interactions.[1]
-
Binding Affinity Comparison: Based on the illustrative data, 4-nitrophenylpyridine shows the most favorable binding affinity (-7.9 kcal/mol), suggesting it is the most potent binder of the three isomers. The 2-nitrophenylpyridine isomer shows the weakest binding.
-
Pose Visualization:
-
Load the protein (1m17_protein.pdbqt) and the output file for the best isomer (4npp_out.pdbqt) into a visualization software like PyMOL.
-
The output file contains multiple binding modes; focus on the top-ranked pose (Mode 1).
-
Analyze the interactions. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Expert Analysis: The stronger binding of the 4-isomer can be directly attributed to its ability to form two hydrogen bonds with key residues in the active site. The para-position of the nitro group likely orients the molecule in a more favorable conformation for interacting with both Met769 and Lys721 simultaneously. In contrast, the steric hindrance and electronics of the ortho-positioned nitro group in the 2-isomer may prevent optimal alignment within the pocket, resulting in a weaker binding score. This provides a testable hypothesis for medicinal chemists.
-
Caption: Logical relationship of isomer interactions with EGFR active site residues.
Part 5: Conclusion and Future Directions
This guide has detailed a robust workflow for the comparative docking of small molecule isomers against a protein target. Our case study with nitrophenylpyridine isomers and EGFR demonstrates that this in-silico approach can effectively differentiate between closely related compounds and provide plausible, structurally-based explanations for variations in binding affinity. The results from such a study form a strong foundation for subsequent experimental validation, such as in-vitro binding assays, and guide the next cycle of drug design.
References
- AutoDock Vina Tutorial: A YouTube tutorial covering the installation and use of AutoDock Vina for virtual screening. (Source: YouTube, )
- Molecule Preparation for DOCK: A UCSF tutorial on preparing receptor and ligand molecules for docking calculations using Chimera. (Source: UCSF DOCK, )
- Molecular Docking Tutorial: AUTODOCK VINA: A comprehensive video tutorial on molecular docking from beginner to advanced levels using AutoDock Vina. (Source: YouTube, )
- Basic docking with Autodock Vina: Official documentation and tutorial for performing a basic docking experiment with AutoDock Vina. (Source: Read the Docs, )
- Hands-on tutorials of AutoDock 4 and AutoDock Vina: A document providing hands-on tutorials for both AutoDock 4 and AutoDock Vina, explaining concepts like PDBQT format and grid boxes. (Source: The Scripps Research Institute, )
- Protein And Ligand Preparation For Docking By Vina: A Kaggle notebook detailing a workflow for preparing protein and ligand structures for molecular docking. (Source: Kaggle, )
- Tutorial – AutoDock Vina: A video tutorial demonstrating molecular docking using Vina with AutoDock Tools and PyMOL. (Source: The Scripps Research Institute, )
- Introduction to in silico docking: A tutorial covering the preparation of protein and ligand files for docking, including charge assignment and defining rotatable bonds. (Source: University of Oxford, )
- Preparing the protein and ligand for docking: A guide on using UCSF Chimera's Dock Prep tool to prepare molecules for docking with Vina. (Source: University of Nottingham, )
- Preparing Ligand for Docking: A video tutorial on preparing a ligand molecule in AutoDock Tools, including charge assignment and torsion tree setup. (Source: YouTube, )
- Protein Preparation for Molecular Docking: A video showing protein preparation using Discovery Studio and AutoDock, including removal of water/ligands and addition of hydrogens and charges. (Source: YouTube, )
- A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers: A guide synthesizing findings on the biological activities of nitropyridine deriv
- Protein-Protein Docking Tutorial: A tutorial from the Meiler Lab on preparing PDB files for docking with Rosetta, including cleaning the structure. (Source: Meiler Lab, )
- Ligands Preparation Tutorial for Docking: A tutorial on preparing ligand datasets for molecular modeling tasks, including adding hydrogens and gener
- Binding free energy analysis of protein-protein docking model structures: A research paper discussing methods for calculating binding free energies to evaluate docking models. (Source: AIP Publishing, )
- Prediction of Protein−compound Binding Energies from Known Activity Data: A paper describing a QSAR model that uses docking scores as descriptors to predict binding free energy. (Source: Wiley Online Library, )
- A Beginner's Guide to Molecular Docking: An introductory guide explaining the basic concepts of molecular docking, including binding affinity and docking scores. (Source: ETFLIN, )
- Analysis of Docking results by Autodock: A video tutorial on how to analyze AutoDock results using various visualization tools to identify molecular interactions. (Source: YouTube, )
- Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors: A research paper that uses docking scores and MM-GBSA to evaluate potential inhibitors. (Source: bioRxiv, )
- Key Topics in Molecular Docking for Drug Design: A review covering the general workflow of molecular docking, including structure preparation and charge assignment. (Source: PMC - NIH, )
- Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones: A study utilizing molecular docking to investigate p-nitrophenyl hydrazones against various targets.
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives: A paper that uses molecular docking to evaluate the potential activity of newly synthesized compounds. (Source: MDPI, )
- Molecular Docking and Biophysical Studies for Antiproliferative Assessment: A study using molecular docking to investigate interactions with anticancer targets, including EGFR. (Source: PubMed, )
- Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling: A study employing a computer-aided molecular docking screening approach. (Source: PMC - PubMed Central, )
- Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations: A study that prepares the protein for docking by removing ligands and water and adding hydrogens using Discovery Studio. (Source: MDPI, )
Sources
- 1. youtube.com [youtube.com]
- 2. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. indico4.twgrid.org [indico4.twgrid.org]
- 5. etflin.com [etflin.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of Phenylpyridine-Based Dipeptidyl Peptidase-4 Inhibitors and Established Gliptins
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of type 2 diabetes (T2D) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. This guide provides a comprehensive comparison of a novel class of inhibitors based on the 3-nitro-4-phenylpyridine scaffold against established DPP-4 inhibitors, colloquially known as gliptins. By synthesizing available preclinical data and outlining robust experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation antidiabetic agents.
The Central Role of DPP-4 in Glucose Homeostasis
Dipeptidyl peptidase-4 is a serine protease that plays a pivotal role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These gut-derived hormones are released in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while concurrently suppressing glucagon release from α-cells. The enzymatic action of DPP-4 rapidly degrades active GLP-1 and GIP, thereby attenuating their insulinotropic effects. Consequently, the inhibition of DPP-4 has been identified as a key therapeutic strategy to enhance endogenous incretin levels, leading to improved glycemic control in individuals with T2D.
Established DPP-4 Inhibitors: The Gliptin Class
The clinical armamentarium for T2D includes a well-established class of DPP-4 inhibitors, the gliptins. These agents have demonstrated considerable efficacy in lowering blood glucose levels with a low risk of hypoglycemia.[1] The primary mechanism of action for all gliptins is the competitive and reversible inhibition of the DPP-4 enzyme, which in turn increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, ultimately improving glycemic control.[4][5][6][7]
The following table summarizes the efficacy of several leading gliptins, as determined by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme.
| Inhibitor | Chemical Class | DPP-4 IC50 (nM) |
| Sitagliptin | β-amino acid derivative | 18 |
| Vildagliptin | Cyanopyrrolidine derivative | 34 |
| Saxagliptin | Cyanopyrrolidine derivative | ~1.3-50 (potency varies with assay conditions) |
| Linagliptin | Xanthine derivative | 0.14 |
| Alogliptin | Pyrimidinedione derivative | <10 |
The Emergence of Phenylpyridine Derivatives as Novel DPP-4 Inhibitors
Recent research has highlighted the potential of the phenylpyridine scaffold as a promising pharmacophore for the development of novel DPP-4 inhibitors. A patent filed for "Phenylpyridines and their application in DPP-4 enzyme inhibitors" underscores the growing interest in this chemical class.[5] Furthermore, a study detailing the synthesis and biological evaluation of a series of pyridine-based derivatives identified a highly potent compound, 5-aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, with a remarkable DPP-4 IC50 of 0.57 nM.[4] This level of potency is comparable to, and in some cases surpasses, that of established gliptins, signaling a significant advancement in the field.
While specific experimental data on 3-nitro-4-phenylpyridine derivatives as DPP-4 inhibitors is not yet widely published, the foundational structure suggests a strong potential for potent activity. The structure-activity relationship (SAR) of DPP-4 inhibitors reveals that the S1 pocket of the enzyme's active site is predominantly hydrophobic and can accommodate various substituted aromatic rings. The phenyl group at the 4-position of the pyridine ring is well-suited to occupy this pocket. The nitro group at the 3-position, being a strong electron-withdrawing group, can modulate the electronic properties of the pyridine ring and potentially form hydrogen bonding interactions with residues in the active site, thereby enhancing binding affinity. Further investigation into this specific substitution pattern is warranted to fully elucidate its therapeutic potential.
Comparative Efficacy: Phenylpyridine Derivatives vs. Established Gliptins
The following table provides a direct comparison of the in vitro potency of the most promising phenylpyridine derivative identified in the literature with that of established gliptins.
| Inhibitor | Chemical Class | DPP-4 IC50 (nM) |
| Phenylpyridine Derivative | Phenylpyridine | 0.57 [4] |
| Linagliptin | Xanthine derivative | 0.14 |
| Sitagliptin | β-amino acid derivative | 18 |
| Vildagliptin | Cyanopyrrolidine derivative | 34 |
| Saxagliptin | Cyanopyrrolidine derivative | ~1.3-50 |
| Alogliptin | Pyrimidinedione derivative | <10 |
| 5-aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol describes a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of an inhibitor, the rate of fluorescence increase is reduced.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (e.g., 3-nitro-4-phenylpyridine derivatives)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
-
In a 96-well black microplate, add a fixed amount of recombinant human DPP-4 enzyme to each well.
-
Add the serially diluted test compounds and positive control to their respective wells. Include a control well with enzyme and buffer only (no inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately place the microplate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines a standard in vivo model to assess the glucose-lowering efficacy of a test compound in an animal model of T2D.
Principle: The OGTT measures the ability of an organism to clear a glucose load from the bloodstream. In the presence of an effective DPP-4 inhibitor, glucose tolerance is improved, resulting in a lower blood glucose excursion.
Animal Model: Wistar rats or C57BL/6 mice are commonly used models for studying T2D.[8]
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Induce a diabetic phenotype if necessary (e.g., high-fat diet followed by a low dose of streptozotocin).
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound (e.g., 3-nitro-4-phenylpyridine derivative), vehicle control, or positive control (e.g., Sitagliptin) via oral gavage.
-
After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration in each sample using a glucometer.
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall glucose-lowering effect.
-
Perform statistical analysis to compare the treatment groups.
Caption: DPP-4 inhibition enhances incretin signaling.
Conclusion
The landscape of DPP-4 inhibitor research is dynamic, with ongoing efforts to identify novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Phenylpyridine derivatives have emerged as a highly promising class of compounds, with demonstrated in vitro efficacy that rivals or exceeds that of established gliptins. While further research is required to fully characterize the therapeutic potential of 3-nitro-4-phenylpyridine derivatives specifically, the foundational evidence for the phenylpyridine scaffold is compelling. The experimental protocols and comparative data presented in this guide provide a robust framework for the continued investigation of these and other novel DPP-4 inhibitors, with the ultimate goal of advancing the treatment of type 2 diabetes.
References
-
Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2017). ResearchGate. [Link]
- Phenylpyridines and their application in DPP-4 enzyme inhibitors. (2019).
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]
-
Uses of DPP-IV inhibitors. (2014). PubChem. [Link]
-
RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. (2022). World Journal of Pharmaceutical Research. [Link]
-
DPP-IV Inhibitory activities of the newly synthesized compounds. (2020). ResearchGate. [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). MDPI. [Link]
-
Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2021). Diabetes, Endocrinology and Atherosclerosis. [Link]
-
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). National Institutes of Health. [Link]
-
New Molecules in Type 2 Diabetes: Advancements, Challenges and Future Directions. (2022). MDPI. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link]
-
Synthesis and DPP-IV Inhibition Activity ofT[4]hiazolo[5,4-D]Pyrimidine Derivatives. (2018). JETIR. [Link]
-
New Treatment for Type 2 Diabetes Mellitus Using a Novel Bipyrazole Compound. (2022). National Institutes of Health. [Link]
- Dpp-4-inhibitor-composition. (2019).
- DPP IV inhibitor formulations. (2021).
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2022). Nature. [Link]
-
Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase. (2017). ResearchGate. [Link]
-
Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016). U.S. Food and Drug Administration. [Link]
Sources
- 1. Uses of DPP-IV inhibitors - Patent US-8673927-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109305957B - Phenylpyridines and their application in DPP-4 enzyme inhibitors - Google Patents [patents.google.com]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-Nitro-4-phenylpyridine Analogs for Specific Enzymes: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate the activity of its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. This guide provides an in-depth technical assessment of the selectivity of 3-Nitro-4-phenylpyridine analogs, a promising class of scaffolds for the development of targeted enzyme inhibitors, particularly against protein kinases. While specific experimental data for a broad range of 3-Nitro-4-phenylpyridine analogs is not extensively available in the public domain, this guide will leverage data from structurally related pyridine-based inhibitors to illustrate the principles and methodologies for evaluating enzyme selectivity.
The Imperative of Selectivity in Enzyme Inhibition
Enzymes, particularly protein kinases, are attractive therapeutic targets due to their central role in cellular signaling pathways that govern proliferation, differentiation, and survival.[1][2][3] However, the high degree of structural conservation within enzyme families, especially in the ATP-binding site of kinases, presents a significant challenge in developing selective inhibitors.[4] Promiscuous inhibitors that bind to multiple enzymes can lead to unforeseen side effects and toxicities.[4] Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome or other relevant enzyme families is a cornerstone of preclinical drug development.
The 3-Nitro-4-phenylpyridine scaffold offers a versatile platform for chemical modification to optimize both potency and selectivity. The nitro group, being a strong electron-withdrawing moiety, can influence the electronic properties of the pyridine ring and serve as a key interaction point with the target enzyme. Furthermore, the phenyl group provides a vector for exploring structure-activity relationships (SAR) through substitution to enhance target engagement and selectivity.
A Tiered Approach to Selectivity Profiling
A comprehensive evaluation of inhibitor selectivity involves a multi-step process, beginning with initial potency determination and culminating in broad-spectrum profiling.
Diagram of the Selectivity Assessment Workflow
Caption: A tiered workflow for assessing enzyme inhibitor selectivity.
Part 1: Foundational Potency - IC50 Determination
The initial step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the primary enzyme target. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a critical measure of its potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol provides a general framework for determining the IC50 of a 3-Nitro-4-phenylpyridine analog against a protein kinase.
Materials:
-
Recombinant human kinase (e.g., a receptor tyrosine kinase)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (3-Nitro-4-phenylpyridine analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a microplate, add the kinase, the peptide substrate, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a concentration of ATP that is typically at or near the Km value for the enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection: Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Part 2: Comparative Selectivity - Panel Screening
While a low IC50 against the primary target is desirable, it does not provide information about the inhibitor's selectivity. To address this, the analogs should be screened against a panel of related enzymes. For kinase inhibitors, this would typically involve a panel of other kinases, particularly those with high homology in the ATP-binding site.
Data Presentation: Hypothetical Selectivity of 3-Nitro-4-phenylpyridine Analogs
The following table presents hypothetical IC50 data for a series of 3-Nitro-4-phenylpyridine analogs against a panel of three related kinases (Kinase A, Kinase B, and Kinase C), with Kinase A being the intended target. This data illustrates how structural modifications can influence both potency and selectivity.
| Compound ID | R-Group Modification on Phenyl Ring | IC50 Kinase A (nM) | IC50 Kinase B (nM) | IC50 Kinase C (nM) | Selectivity Ratio (B/A) | Selectivity Ratio (C/A) |
| NPP-1 | -H | 50 | 500 | 1,200 | 10 | 24 |
| NPP-2 | 4-OCH3 | 25 | 1,500 | 3,000 | 60 | 120 |
| NPP-3 | 4-Cl | 75 | 300 | 800 | 4 | 10.7 |
| NPP-4 | 3-CF3 | 15 | 2,500 | 5,000 | 167 | 333 |
Analysis of Structure-Activity Relationship (SAR):
-
NPP-2: The addition of a methoxy group at the 4-position of the phenyl ring not only improves potency against Kinase A but also significantly enhances selectivity against Kinases B and C. This suggests that the methoxy group may be forming favorable interactions in the binding pocket of Kinase A that are not possible in the other kinases.
-
NPP-3: Conversely, the chloro-substituent in NPP-3 leads to a decrease in both potency and selectivity, indicating that this modification may introduce unfavorable steric or electronic interactions.
-
NPP-4: The trifluoromethyl group at the 3-position in NPP-4 results in the most potent and selective compound in this hypothetical series, highlighting the importance of exploring different substitution patterns on the phenyl ring to achieve the desired selectivity profile.[6]
Part 3: Global Selectivity - Kinome-wide Profiling
For a comprehensive understanding of an inhibitor's selectivity, broader screening against a large panel of enzymes is the gold standard. For kinase inhibitors, this is often achieved through kinome-wide profiling services that can assess the binding affinity or inhibitory activity against hundreds of kinases simultaneously.
Part 4: Cellular Context and Signaling Pathways
Ultimately, the selectivity observed in biochemical assays must translate to a targeted effect in a cellular context. The 3-Nitro-4-phenylpyridine analogs, as potential kinase inhibitors, would likely target key signaling pathways implicated in diseases such as cancer.
Hypothetical Signaling Pathway Targeted by a Selective Kinase Inhibitor
The following diagram illustrates a simplified signaling pathway that could be targeted by a selective inhibitor of a receptor tyrosine kinase (RTK).
Caption: A hypothetical signaling pathway targeted by a selective kinase inhibitor.
A highly selective inhibitor would ideally block the activity of the intended RTK without significantly affecting other kinases in parallel signaling pathways, thereby minimizing unintended cellular consequences.
Conclusion
The assessment of enzyme selectivity is a critical and multifaceted process in the development of targeted therapeutics. The 3-Nitro-4-phenylpyridine scaffold represents a promising starting point for the design of potent and selective enzyme inhibitors. Through a systematic approach that combines rigorous in vitro enzyme assays, comprehensive panel screening, and validation in cellular models, researchers can effectively characterize the selectivity profile of these analogs. The structure-activity relationship data, even when extrapolated from closely related pyridine derivatives, provides a rational basis for optimizing lead compounds to achieve the desired balance of on-target potency and a clean off-target profile, ultimately leading to the development of safer and more effective medicines.
References
-
Zhang, T., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. [Link]
-
Lock, E. A., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and Applied Pharmacology. [Link]
-
de Oliveira, M. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
-
Herrera-Rueda, M. A., et al. (2017). The IC50 values were determined by plotting the relative activity of... ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Ramsay, R. R., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Neurochemistry. [Link]
-
Gancia, E., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]
-
De Vitis, M., et al. (2021). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.. [Link]
-
Ye, M., et al. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
-
Brancalion, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
-
Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]
-
Abou-Zied, O. K., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports. [Link]
-
De Wispelaere, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. Cancers. [Link]
-
Mondal, J., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology. [Link]
-
McCubrey, J. A., et al. (2012). Advances in Targeting Signal Transduction Pathways. Advances in Pharmacology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Nitro-4-phenylpyridine: An Evaluation of Reproducibility and Protocol Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. 3-Nitro-4-phenylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science, presents an interesting synthetic challenge. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, with a focus on reproducibility, efficiency, and the underlying chemical principles that govern these transformations. The protocols detailed herein are based on established chemical literature and are presented to facilitate informed decision-making in the laboratory.
Introduction: The Significance of the 3-Nitro-4-phenylpyridine Scaffold
The 3-nitro-4-phenylpyridine framework incorporates two key functionalities: a phenyl-substituted pyridine ring and a nitro group. The pyridine moiety is a common feature in many pharmaceuticals, imparting desirable physicochemical properties. The phenyl substituent allows for further functionalization, while the nitro group can serve as a versatile handle for subsequent chemical modifications or as a pharmacologically active component itself. The specific substitution pattern of 3-nitro-4-phenylpyridine makes it a valuable target for synthetic exploration.
This guide will explore two primary synthetic strategies for obtaining 3-Nitro-4-phenylpyridine:
-
Route A: Post-Coupling Nitration. This approach involves the initial synthesis of 4-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction, followed by the selective nitration of the pyridine ring.
-
Route B: Pre-Coupling Nitration. This strategy entails the synthesis of a pre-functionalized 3-nitro-4-halopyridine intermediate, which is then subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Each route will be evaluated based on the availability of starting materials, reaction conditions, reported yields, and potential challenges related to selectivity and purification.
Visualizing the Synthetic Pathways
Caption: Synthetic strategies for 3-Nitro-4-phenylpyridine.
Route A: Post-Coupling Nitration
This two-step approach first constructs the biaryl scaffold and then introduces the nitro group. The success of this route hinges on the efficiency of the initial coupling and the regioselectivity of the subsequent nitration.
Step 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1][2] In this step, 4-chloropyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
Materials: 4-Chloropyridine hydrochloride, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add 4-chloropyridine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-phenylpyridine.
-
Discussion of Causality:
The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling.[1] Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle. Potassium carbonate is a widely used base to activate the boronic acid for transmetalation. The use of a dioxane/water solvent system allows for the dissolution of both the organic and inorganic reagents.
Step 2: Nitration of 4-Phenylpyridine
The nitration of pyridine is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[3] Furthermore, under acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring. However, literature reports suggest that the nitration of phenylpyridines is achievable, often with the nitro group directing to the pyridine ring. The kinetics of the nitration of 4-phenylpyridine in aqueous sulfuric acid indicate that the reaction proceeds through the conjugate acid.[4]
Experimental Protocol (General, based on related nitrations): [3]
-
Materials: 4-Phenylpyridine, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 4-phenylpyridine.
-
While maintaining the low temperature, add fuming nitric acid dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then carefully heat to 60-80 °C for several hours, monitoring by TLC.
-
Pour the reaction mixture onto ice and carefully neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the isomers.
-
Discussion of Causality and Expected Outcomes:
The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺), the active electrophile. The protonated pyridinium species directs the incoming electrophile to the meta-position relative to the nitrogen, which corresponds to the 3- and 5-positions. The phenyl group at the 4-position will also influence the regioselectivity. It is anticipated that a mixture of isomers will be formed, with 3-nitro-4-phenylpyridine being one of the products. The separation of these isomers can be challenging and may result in a lower isolated yield of the desired product.
Caption: Regioselectivity in the nitration of 4-phenylpyridine.
Route B: Pre-Coupling Nitration
This approach reverses the order of the key steps, first nitrating a halopyridine and then performing the Suzuki-Miyaura coupling. The success of this route depends on the ability to synthesize the 3-nitro-4-halopyridine intermediate and its subsequent reactivity in the cross-coupling reaction.
Step 1: Synthesis of 3-Nitro-4-chloropyridine
The synthesis of 3-nitro-4-chloropyridine is a critical step in this route. While direct nitration of 4-chloropyridine can be challenging, alternative methods starting from more activated precursors have been reported. One plausible approach involves the nitration of 2-chloro-4-aminopyridine followed by diazotization and chlorination (Sandmeyer reaction), though this is a multi-step process.[5] A more direct, albeit potentially lower-yielding, method could involve the nitration of a suitable 4-halopyridine derivative. For the purpose of this guide, we will consider the availability of 4-chloro-3-nitropyridine as a starting material, which is commercially available from some suppliers.[6]
Step 2: Suzuki-Miyaura Coupling of 3-Nitro-4-chloropyridine with Phenylboronic Acid
The presence of the electron-withdrawing nitro group on the pyridine ring is expected to activate the 4-chloro position towards oxidative addition to the palladium catalyst, potentially facilitating the Suzuki-Miyaura coupling.
Experimental Protocol:
-
Materials: 3-Nitro-4-chloropyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.
-
Procedure:
-
In a reaction vessel, combine 3-nitro-4-chloropyridine (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or HPLC.[1]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-nitro-4-phenylpyridine.
-
Discussion of Causality:
The use of a pre-catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) oxidation state, can be advantageous for this coupling.[6] Potassium phosphate is a suitable base for this transformation. The electron-withdrawing nitro group should enhance the reactivity of the C-Cl bond, potentially allowing for milder reaction conditions compared to the coupling of unsubstituted 4-chloropyridine. This route offers the significant advantage of avoiding the challenging isomeric separation required in Route A, likely leading to a more straightforward purification and potentially a higher overall yield of the desired product.
Comparative Summary of Synthetic Routes
| Parameter | Route A: Post-Coupling Nitration | Route B: Pre-Coupling Nitration |
| Starting Materials | 4-Chloropyridine, Phenylboronic acid | 3-Nitro-4-chloropyridine, Phenylboronic acid |
| Key Reactions | 1. Suzuki-Miyaura Coupling2. Electrophilic Nitration | 1. Suzuki-Miyaura Coupling |
| Typical Reagents | Pd(OAc)₂, PPh₃, K₂CO₃, HNO₃/H₂SO₄ | Pd(PPh₃)₄, K₃PO₄ |
| Overall Yield | Moderate (potentially low after isomer separation) | Good to Excellent |
| Advantages | Readily available starting materials for the initial coupling. | More direct route, avoids isomeric separation, potentially higher overall yield. |
| Disadvantages | Two separate reaction steps; nitration can lead to a mixture of isomers requiring careful purification. | The starting material, 3-nitro-4-chloropyridine, may be less commercially available or require a multi-step synthesis. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 3-Nitro-4-phenylpyridine.
Route A is a logical approach when considering the ready availability of the initial starting materials. However, the critical drawback is the potential for the formation of multiple isomers during the nitration step, which can significantly complicate purification and reduce the overall isolated yield of the desired product. The reproducibility of this route is highly dependent on achieving consistent regioselectivity in the nitration and the efficiency of the subsequent isomer separation.
Route B presents a more elegant and potentially more efficient strategy. By introducing the nitro group prior to the C-C bond formation, the issue of regioselectivity in the final step is circumvented. The electron-withdrawing nature of the nitro group is also likely to facilitate the Suzuki-Miyaura coupling. The primary challenge for this route lies in the accessibility of the 3-nitro-4-halopyridine starting material. If this intermediate is commercially available or can be synthesized efficiently, Route B is the recommended approach for a reproducible and scalable synthesis of 3-Nitro-4-phenylpyridine.
For researchers embarking on the synthesis of this molecule, a preliminary investigation into the commercial availability and cost of 3-nitro-4-chloropyridine is advised. If it is readily accessible, Route B offers a more direct and likely higher-yielding pathway. If not, Route A remains a feasible, albeit potentially more labor-intensive, alternative.
References
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Journal of the Chemical Society B: Physical Organic. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
University of Massachusetts Amherst. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
- Google Patents. The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
-
ResearchGate. The isolated yield of product 3 after Suzuki coupling of.... [Link]
-
ResearchGate. The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. [Link]
-
NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
- Google Patents.
-
ResearchGate. Scheme of experimental set-up for gas phase nitration of aromatic compounds. [Link]
-
Reddit. Nitration of 4-acetyl-pyridine. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparison of the pharmacokinetic properties of different nitrophenylpyridine derivatives
For researchers, scientists, and drug development professionals navigating the landscape of calcium channel blockers, a thorough understanding of the pharmacokinetic (PK) properties of nitrophenylpyridine derivatives is paramount. This guide offers an in-depth, objective comparison of the absorption, distribution, metabolism, and excretion (ADME) profiles of key molecules within this class. By synthesizing experimental data and elucidating the rationale behind pharmacokinetic profiling, this document aims to empower informed decision-making in drug discovery and development.
The 1,4-dihydropyridine structure, characterized by a nitrophenyl group at the 4-position, is a cornerstone of many widely used calcium channel blockers.[1] These drugs exert their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure.[1][2] However, subtle structural modifications among these derivatives can lead to significant variations in their pharmacokinetic behavior, influencing their clinical efficacy, dosing regimens, and safety profiles.
Comparative Pharmacokinetic Data of Selected Nitrophenylpyridine Derivatives
The following table summarizes key pharmacokinetic parameters for several prominent nitrophenylpyridine derivatives, providing a clear comparison of their in vivo behavior. These values are derived from a meta-analysis of preclinical and clinical studies and represent mean or a range of reported data. It is crucial to recognize that these parameters can be influenced by factors such as patient age, genetics, and hepatic or renal function.[3][4]
| Parameter | Nifedipine | Nimodipine | Nicardipine | Nitrendipine | Nisoldipine | Felodipine | Mebudipine (in vitro) | Dibudipine (in vitro) |
| Bioavailability (%) | 45-77[5][6] | ~13[7] | 15-45[8] | 10-30[7] | ~5.5[9] | ~15[10] | N/A | N/A |
| Protein Binding (%) | 92-98[6] | >95[7] | >95 | ~98[7] | >99[9] | >99[3] | N/A | N/A |
| Elimination Half-life (t½) (hours) | 2-5 (immediate release)[5] | 8-9 (terminal)[7] | 2-4[11] | 10-22[7] | 9-18 | 11-16[12] | 0.37 | 0.67 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5-1[5] | ~1[7] | 0.5-2 | 1-3[7] | 4-14 | 1.5-5[12] | N/A | N/A |
| Metabolism | Extensive hepatic (CYP3A4)[6] | Extensive hepatic (CYP3A4/5)[4] | Extensive hepatic (CYP2C8, 2D6, 3A4)[13] | Extensive hepatic[7] | Extensive hepatic | Extensive hepatic (CYP3A4)[11] | Hepatic (Oxidative) | Hepatic (Oxidative) |
| Primary Route of Excretion | Urine (as inactive metabolites)[6] | Urine and feces (as metabolites)[14] | Urine (60%) and feces (35%) (as metabolites)[13] | Urine and feces (as inactive metabolites)[7] | Urine (60-80% as inactive metabolites)[15] | Urine (~70% as metabolites) and feces (~10%)[11] | N/A | N/A |
Understanding the "Why": Causality Behind Experimental Choices
The selection of appropriate experimental models and assays is critical for generating reliable and translatable pharmacokinetic data. The choice between in vitro and in vivo studies, the selection of animal species, and the validation of analytical methods are all guided by a deep understanding of drug metabolism and regulatory expectations.
The Rationale for In Vitro ADME Assays
In vitro ADME assays are indispensable tools in early drug discovery for high-throughput screening and lead optimization.[16] They provide a cost-effective and ethical means to assess the fundamental properties of a large number of compounds before committing to more complex and resource-intensive in vivo studies.[16] Key in vitro assays include:
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays predict the extent of hepatic metabolism, a primary determinant of a drug's half-life and oral bioavailability.[17] For nitrophenylpyridine derivatives, which are known to undergo extensive first-pass metabolism, this assay is crucial for identifying analogs with improved metabolic stability.[9] For instance, the introduction of t-butyl substituents in mebudipine and dibudipine was a deliberate design choice to hinder rapid metabolism, resulting in significantly longer in-vitro half-lives compared to nifedipine.[9]
-
CYP450 Inhibition and Induction Assays: These assays are vital for predicting the potential for drug-drug interactions.[17] Since many dihydropyridines are metabolized by CYP3A4, it is essential to determine if they also inhibit or induce this enzyme, which could affect the metabolism of co-administered drugs.[13][11]
-
Permeability Assays (e.g., Caco-2): These assays use a monolayer of intestinal cells to predict the absorption of orally administered drugs.[18]
The Importance of In Vivo Pharmacokinetic Studies
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential for understanding the complex interplay of ADME processes in a whole organism.[19]
-
Choice of Animal Model: The selection of an appropriate animal model is a critical decision.[20] Rodents, such as rats and mice, are commonly used in early pharmacokinetic studies due to their well-characterized physiology, cost-effectiveness, and established protocols.[19][21] The choice of species should consider similarities in drug metabolism pathways to humans to enhance the predictive value of the data.[22]
-
Route of Administration: Studies typically involve both intravenous (IV) and oral (PO) administration.[21] IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the determination of oral bioavailability and the extent of first-pass metabolism.[20]
-
Bioanalytical Method Validation: The accurate quantification of drug concentrations in biological matrices (e.g., plasma, urine) is the bedrock of reliable pharmacokinetic data.[1] Regulatory agencies like the FDA have stringent guidelines for the validation of bioanalytical methods to ensure their accuracy, precision, specificity, and robustness.[1][23]
Experimental Protocols: A Self-Validating System
The trustworthiness of pharmacokinetic data relies on well-designed and validated experimental protocols. The following are detailed, step-by-step methodologies for key experiments used in the pharmacokinetic profiling of nitrophenylpyridine derivatives.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a nitrophenylpyridine derivative in human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[24]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Self-Validation: The protocol includes positive and negative controls. A compound with known high metabolic clearance (e.g., verapamil) serves as a positive control to ensure the metabolic activity of the microsomes. A compound with known low clearance (e.g., warfarin) serves as a negative control. The inclusion of an internal standard in the quenching solution corrects for variations in sample processing and instrument response.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a nitrophenylpyridine derivative in rats following oral and intravenous administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), housed in a controlled environment.[21]
-
Dosing:
-
Intravenous (IV): Administer the test compound (e.g., 1 mg/kg) as a bolus injection into the tail vein.
-
Oral (PO): Administer the test compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[25]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[26]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) x 100.
-
Self-Validation: The study design includes a vehicle control group to account for any effects of the dosing vehicle. The bioanalytical method used for plasma sample analysis must be fully validated according to regulatory guidelines, ensuring its accuracy and precision.[1]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a comprehensive pharmacokinetic evaluation of a nitrophenylpyridine derivative.
Caption: A typical workflow for the pharmacokinetic evaluation of nitrophenylpyridine derivatives.
Conclusion
The pharmacokinetic properties of nitrophenylpyridine derivatives are a critical determinant of their therapeutic success. This guide has provided a comparative overview of key pharmacokinetic parameters, delved into the rationale behind experimental choices, and presented detailed protocols for essential in vitro and in vivo studies. By understanding the nuances of ADME for this important class of drugs, researchers and drug development professionals can more effectively design and select new chemical entities with optimized pharmacokinetic profiles, ultimately leading to safer and more effective medicines.
References
- Böhm, M., et al. (1990). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 18(5), 373-385.
- Bohlooli, S., et al. (2004). Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes. Journal of Pharmacy and Pharmacology, 56(11), 1469-1475.
- Boer, R., et al. (1987). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 9 Suppl 4, S57-S64.
- Dunselman, P. H., & van der Kuy, A. (1991). Felodipine clinical pharmacokinetics. Clinical Pharmacokinetics, 21(6), 418-430.
- Dow, R. J., et al. (1984). Pharmacokinetics of nicardipine following oral and intravenous administration in man.
-
Drugs.com. (n.d.). Nicardipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
StatPearls. (2024, January 31). Felodipine. NCBI Bookshelf. Retrieved from [Link]
-
Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, November 3). YouTube. Retrieved from [Link]
-
Medicine.com. (2020, February 10). Nisoldipine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
-
MIMS. (n.d.). Nitrendipine: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
MIMS. (n.d.). Nisoldipine: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
FDA. (n.d.). SULAR (nisoldipine) Prescribing Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrendipine. Retrieved from [Link]
- Krol, G. J., et al. (1987). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. British Journal of Clinical Pharmacology, 23 Suppl 1, 45S-55S.
- Kleinbloesem, C. H., et al. (1984). Pharmacokinetics and metabolism of nifedipine. Klinische Wochenschrift, 62(15), 718-723.
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
StatPearls. (2025, July 6). Nifedipine. NCBI Bookshelf. Retrieved from [Link]
-
Proxima CRO. (n.d.). Rationale include when selecting animal models | FAQs. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
ASCPT. (2018, May 30). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?. Retrieved from [Link]
- Pasanen, M., et al. (2002). Stereoselective determination and pharmacokinetics of dihydropyridines: An updated review. Journal of Biochemical and Biophysical Methods, 54(1-3), 255-274.
- Mehvar, R. (2002). Stereoselective Determination and Pharmacokinetics of Dihydropyridines: An Updated Review. Journal of Biochemical and Biophysical Methods, 54(1-3), 255-274.
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
- Chakraborty, C., et al. (2022). Role of animal models in biomedical research: a review.
-
Biointerface Research in Applied Chemistry. (2020, May 12). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved from [Link]
- Midgley, I., et al. (1985). Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. Xenobiotica, 15(11), 965-977.
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). How necessary are animal models for modern drug discovery?. Retrieved from [Link]
-
ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (n.d.). Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved from [Link]
-
ThaiScience. (n.d.). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. Retrieved from [Link]
-
Agilent. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Retrieved from [Link]
Sources
- 1. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. mims.com [mims.com]
- 8. Pharmacokinetics and hemodynamic effects of nisoldipine and its interaction with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 14. medicine.com [medicine.com]
- 15. mims.com [mims.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. criver.com [criver.com]
- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 19. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rationale include when selecting animal models | FAQs [proximacro.com]
- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 22. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 23. propharmagroup.com [propharmagroup.com]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. protocols.io [protocols.io]
- 26. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Nitro-4-phenylpyridine-Based p38 MAPK Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 3-Nitro-4-phenylpyridine-based compounds targeting the p38 MAPK signaling pathway. We will explore a series of robust experimental approaches, comparing the performance of a hypothetical lead compound, "NPP-42," with established p38 MAPK inhibitors. This guide emphasizes the principles of scientific integrity, providing detailed, self-validating protocols and citing authoritative sources to ensure reproducibility and confidence in your findings.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Their dysregulation is implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making them a critical target for therapeutic intervention. The validation of novel inhibitors, such as those based on a 3-Nitro-4-phenylpyridine scaffold, requires a multi-faceted approach to unequivocally demonstrate their on-target activity and selectivity.
Comparative Framework: NPP-42 vs. Established p38 MAPK Inhibitors
To rigorously assess the mechanism of action of our lead compound, NPP-42, we will perform a head-to-head comparison with well-characterized p38 MAPK inhibitors. For this guide, we will use:
-
SB203580: A highly selective, ATP-competitive inhibitor of p38α and p38β.
-
BIRB 796 (Doramapimod): A potent, allosteric inhibitor that binds to a different site than ATP-competitive inhibitors, providing a valuable mechanistic counterpoint.
This comparative approach will not only validate the on-target effects of NPP-42 but also provide insights into its specific binding mode and cellular efficacy.
Experimental Workflow for MoA Validation
Our validation strategy will follow a logical progression from in vitro biochemical assays to cell-based functional assays, culminating in target engagement and selectivity profiling.
Figure 1: Experimental workflow for validating the mechanism of action of p38 MAPK inhibitors.
Biochemical Validation: Direct Target Interaction
The initial step is to confirm that NPP-42 directly interacts with and inhibits the p38 MAPK enzyme in a controlled, cell-free environment.
In Vitro Kinase Assay
This assay directly measures the ability of NPP-42 to inhibit the catalytic activity of recombinant p38 MAPK.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human p38α kinase, a specific substrate (e.g., ATF2), and ATP.
-
Inhibitor Treatment: Add varying concentrations of NPP-42, SB203580, and BIRB 796 to the reaction mixtures. Include a DMSO control.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Detection: Terminate the reaction and quantify the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value for each compound.
Expected Outcome:
A dose-dependent inhibition of p38 MAPK activity by NPP-42, with a quantifiable IC₅₀ value. This will be compared to the IC₅₀ values of the reference compounds.
| Compound | IC₅₀ (nM) for p38α |
| NPP-42 | TBD |
| SB203580 | 50-100 |
| BIRB 796 | ~1 |
Table 1: Expected IC₅₀ values from in vitro kinase assays.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of the binding kinetics between NPP-42 and p38 MAPK.
Protocol:
-
Immobilization: Covalently immobilize recombinant p38α kinase onto a sensor chip surface.
-
Analyte Injection: Flow solutions containing various concentrations of NPP-42, SB203580, or BIRB 796 over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Expected Outcome:
Quantifiable binding affinity (KD) of NPP-42 to p38 MAPK, providing further evidence of direct interaction. The binding kinetics will offer insights into the stability of the drug-target complex.
Cellular Target Engagement and Functional Consequences
Moving into a cellular context is crucial to confirm that NPP-42 can access its intracellular target and elicit a functional response.
Western Blot Analysis of p38 MAPK Pathway Activation
This experiment verifies that NPP-42 inhibits the phosphorylation of p38 MAPK and its downstream substrate, MAPK-activated protein kinase 2 (MK2), in a cellular setting.
Figure 2: Simplified p38 MAPK signaling pathway and the inhibitory action of NPP-42.
Protocol:
-
Cell Culture and Stimulation: Culture a relevant cell line (e.g., THP-1 monocytes) and pre-treat with varying concentrations of NPP-42, SB203580, or BIRB 796 for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a p38 MAPK activator, such as anisomycin or lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated MK2 (p-MK2), and total MK2.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Expected Outcome:
NPP-42 should demonstrate a dose-dependent reduction in the levels of p-p38 and p-MK2 upon stimulation, confirming its ability to inhibit the p38 MAPK pathway within cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with NPP-42 or a vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot for the presence of p38 MAPK.
-
Data Analysis: Plot the amount of soluble p38 MAPK at each temperature. A shift in the melting curve to a higher temperature in the presence of NPP-42 indicates target engagement.
Expected Outcome:
A rightward shift in the thermal denaturation curve of p38 MAPK in cells treated with NPP-42 compared to the vehicle control, providing strong evidence of direct binding in a physiological context.
Selectivity Profiling: Off-Target Effects
A critical aspect of drug development is to ensure the compound is selective for its intended target to minimize off-target effects and potential toxicity.
Kinome-wide Selectivity Panel
This involves screening NPP-42 against a large panel of kinases to identify potential off-target interactions.
Protocol:
-
Compound Submission: Submit NPP-42 to a commercial service provider that offers kinome-wide screening (e.g., Eurofins, Reaction Biology).
-
Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases inhibited by more than a certain threshold (e.g., 50%).
-
Follow-up: For any significant off-target hits, full IC₅₀ determinations should be performed.
Expected Outcome:
Ideally, NPP-42 will show high selectivity for p38 MAPK with minimal inhibition of other kinases. The selectivity profile can be compared to that of SB203580 and BIRB 796 to understand its relative specificity.
Conclusion
The validation of the mechanism of action for a novel 3-Nitro-4-phenylpyridine-based compound like NPP-42 requires a systematic and multi-pronged approach. By combining in vitro biochemical assays, cellular target engagement studies, functional cellular assays, and comprehensive selectivity profiling, researchers can build a robust data package. This comparative guide, using established inhibitors as benchmarks, provides a rigorous framework to not only confirm the on-target activity of your compound but also to elucidate its specific mode of action, paving the way for further preclinical and clinical development.
References
-
Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]
-
Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893-1905. [Link]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Nitro-4-phenylpyridine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
As researchers and developers in the pharmaceutical and chemical industries, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. 3-Nitro-4-phenylpyridine, a heterocyclic aromatic nitro compound, requires meticulous handling due to its potential reactivity and unknown toxicological profile. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established chemical safety principles and regulatory standards. Our objective is to empower laboratory personnel to manage this chemical waste with confidence, ensuring personal safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of 3-Nitro-4-phenylpyridine is the cornerstone of its safe management. While specific toxicological and environmental data for this compound (CAS 220952-00-1) are limited, its structure—a phenylpyridine core with a nitro group—dictates a cautious approach.[1] The hazards are inferred from its chemical class.
Core Chemical Identity:
-
Chemical Name: 3-Nitro-4-phenylpyridine
-
CAS Number: 220952-00-1
-
Molecular Formula: C₁₁H₈N₂O₂
-
Molecular Weight: 200.19 g/mol [1]
Known and Inferred Hazards:
| Hazard Category | Description | Rationale & Causality |
| Potential Explosivity | As a nitroaromatic compound, it may possess energetic properties. Di-nitro and tri-nitro compounds are known to be potentially explosive and shock-sensitive, especially upon desiccation.[2] | The nitro group (-NO₂) is a high-energy functional group. While mononitrated compounds are generally less hazardous than their polynitrated counterparts, they should still be treated as potentially reactive, particularly with heat, friction, or shock. |
| Toxicity | Data is largely unavailable. However, nitrogen-containing heterocycles and nitroaromatics can exhibit varying levels of toxicity.[3][4][5] Harmful if swallowed or inhaled is a common characteristic of related compounds. | The pyridine ring and nitro functional group are common moieties in biologically active molecules, suggesting potential interaction with biological systems. The precautionary principle mandates treating it as a toxic substance. |
| Irritation | Expected to cause skin and eye irritation.[6][7] | Phenylpyridines are known skin and eye irritants.[6][7] Direct contact with skin or eyes should be avoided. |
| Environmental Hazard | Ecotoxicity data is not available.[8] | Aromatic and heterocyclic compounds can be persistent in the environment. Discharge to sewer systems is unacceptable as it could be toxic to aquatic life and disrupt wastewater treatment processes.[8] |
Personal Protective Equipment (PPE) Mandates
A robust PPE protocol is non-negotiable when handling 3-Nitro-4-phenylpyridine for disposal. The following ensemble provides a minimum standard of protection:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles if there is a risk of splashing or if handling larger quantities.
-
Skin Protection: A flame-retardant laboratory coat is required. Wear chemically resistant gloves (Nitrile is a suitable choice for incidental contact, but consult a glove compatibility chart for extended handling). Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: All handling of solid 3-Nitro-4-phenylpyridine and its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols. If exposure limits are exceeded, a full-face respirator may be necessary.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Nitro-4-phenylpyridine is that it must not be disposed of via standard laboratory drains or mixed with general waste. The recommended method is incineration by a licensed chemical waste disposal facility .
Step 1: Waste Segregation and Collection
-
Primary Waste Stream: Designate a specific, clearly labeled, and chemically compatible waste container for all 3-Nitro-4-phenylpyridine waste. This includes pure compound, reaction mixtures, and contaminated materials.
-
Container Specifications: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: The waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Nitro-4-phenylpyridine"
-
An accurate list of all components and their approximate concentrations (e.g., "3-Nitro-4-phenylpyridine, ~5g; Dichloromethane, ~100mL").
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard, and potentially an exploding bomb symbol as a precaution).
-
-
Incompatible Wastes: Never mix 3-Nitro-4-phenylpyridine waste with incompatible materials. Specifically, avoid mixing with:
Step 2: On-Site Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and high-traffic areas.[6]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks from the primary container.[10]
Step 3: Arranging for Professional Disposal
-
Do Not Attempt On-Site Treatment: Due to its potential reactivity and unknown hazards, on-site chemical neutralization or treatment of 3-Nitro-4-phenylpyridine is not recommended .
-
Contact Your Institution's EHS Office: The disposal of this waste stream must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Provide Full Disclosure: When arranging for pickup, provide the EHS office with a complete and accurate description of the waste, including the information from your hazardous waste label. This ensures the waste is transported and ultimately destroyed in the safest and most compliant manner. The most likely final disposal method will be high-temperature incineration with flue gas scrubbing.[8]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Do not approach the spill without the proper PPE.
-
Containment (for minor spills): If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Nitro-4-phenylpyridine.
Caption: Disposal Workflow for 3-Nitro-4-phenylpyridine
References
-
Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis . LookChem. Available at: [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland Environmental Safety, Sustainability & Risk. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . Reed College. Available at: [Link]
-
4-Phenylpyridine - 939-23-1 . ChemSynthesis. Available at: [Link]
-
Showing Compound 4-Phenylpyridine (FDB011123) . FooDB. Available at: [Link]
-
In-Laboratory Treatment of Chemical Waste . University of British Columbia Safety & Risk Services. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations . Molecules. Available at: [Link]
-
Synthesis and Functionalization of 3-Nitropyridines . University of Oslo. Available at: [Link]
-
Metabolism of five membered nitrogen containing heterocycles . Hypha Discovery. Available at: [Link]
-
Chemical Properties of Pyridine, 3-phenyl- (CAS 1008-88-4) . Cheméo. Available at: [Link]
-
4-Phenylpyridine | C11H9N | CID 13651 . PubChem. Available at: [Link]
-
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations . ACS Publications. Available at: [Link]
-
Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications . MDPI. Available at: [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals . ResearchGate. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview . PubMed Central. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview . RSC Publishing. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . MDPI. Available at: [Link]
Sources
- 1. 3-NITRO-4-PHENYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 2. essr.umd.edu [essr.umd.edu]
- 3. mdpi.com [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
